molecular formula C10H12O3 B030997 Methyl 2-phenoxypropanoate CAS No. 2065-24-9

Methyl 2-phenoxypropanoate

Katalognummer: B030997
CAS-Nummer: 2065-24-9
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: KIBRBMKSBVQDMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-phenoxypropanoate, also known as Methyl 2-phenoxypropanoate, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-phenoxypropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-phenoxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-phenoxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBRBMKSBVQDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311751
Record name Methyl 2-phenoxypropionate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-24-9
Record name Methyl 2-phenoxypropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC408320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408320
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-phenoxypropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxypropanoate, a carboxylate ester with the chemical formula C₁₀H₁₂O₃, is an organic compound of significant interest in various scientific fields. It belongs to the class of phenoxyalkanoic acid derivatives, a group of compounds known for their diverse biological activities. This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-phenoxypropanoate, offering valuable insights for its application in research, particularly in the development of herbicides and potentially as a scaffold in medicinal chemistry.

While its parent compound, 2-phenoxypropanoic acid, and its derivatives are well-documented for their herbicidal properties, acting as synthetic auxins or inhibitors of acetyl-CoA carboxylase (ACCase), the specific characteristics of the methyl ester are crucial for its handling, formulation, and synthesis of more complex molecules.[1][2][3][4] This document serves as a detailed technical resource, consolidating available data on its properties, synthesis, and potential applications.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in various systems. The following table summarizes the key known properties of Methyl 2-phenoxypropanoate.

PropertyValueSource(s)
CAS Number 2065-24-9
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [5]
Appearance Solid
Boiling Point 76-77 °C at 0.03 Torr[6]
Density 1.0962 g/cm³[6]

Synthesis and Structural Elucidation

The primary route for the synthesis of Methyl 2-phenoxypropanoate is through the esterification of its parent carboxylic acid, 2-phenoxypropanoic acid.

Synthesis Workflow

Synthesis_Workflow 2-Phenoxypropanoic_Acid 2-Phenoxypropanoic Acid Reaction_Vessel Reaction Vessel (Reflux) 2-Phenoxypropanoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Methyl_2_phenoxypropanoate Methyl 2-phenoxypropanoate Reaction_Vessel->Methyl_2_phenoxypropanoate Purification Purification (e.g., Distillation) Methyl_2_phenoxypropanoate->Purification Final_Product Pure Methyl 2-phenoxypropanoate Purification->Final_Product

Caption: General workflow for the synthesis of Methyl 2-phenoxypropanoate via Fischer esterification.

Experimental Protocol: Fischer Esterification

A standard laboratory procedure for the synthesis of Methyl 2-phenoxypropanoate involves the Fischer esterification of 2-phenoxypropanoic acid with methanol in the presence of an acid catalyst.

Materials:

  • 2-Phenoxypropanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxypropanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude Methyl 2-phenoxypropanoate.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Structural Characterization

The structure of the synthesized Methyl 2-phenoxypropanoate can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methine proton (a quartet), the methyl group on the propanoate chain (a doublet), and the aromatic protons of the phenoxy group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the propanoate chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material confirms the completion of the esterification.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of Methyl 2-phenoxypropanoate, with the molecular ion peak (M⁺) expected at m/z 180.20.

Applications

The primary application of Methyl 2-phenoxypropanoate and its derivatives lies in the agricultural sector as herbicides.

Herbicidal Activity

Phenoxypropionic acid derivatives are a well-established class of herbicides. Their mechanism of action can vary, with some acting as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][7] This leads to uncontrolled growth and ultimately the death of susceptible broadleaf weeds.

Another significant mechanism of action for some aryloxyphenoxypropionate herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.[2][3][4] This inhibition disrupts the formation of cell membranes, leading to the death of the weed. The ester form, such as Methyl 2-phenoxypropanoate, is often more readily absorbed by the plant's cuticle and is then hydrolyzed to the active carboxylic acid in situ.[4][7]

The herbicidal efficacy is often stereospecific, with the (R)-enantiomer typically exhibiting significantly higher activity.[2]

Herbicide_MoA cluster_0 Mechanism 1: Synthetic Auxin cluster_1 Mechanism 2: ACCase Inhibition Herbicide_Auxin Phenoxypropanoate (as synthetic auxin) Auxin_Receptor Auxin Receptors Herbicide_Auxin->Auxin_Receptor Binds to Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Receptor->Uncontrolled_Growth Triggers Plant_Death_Auxin Plant Death Uncontrolled_Growth->Plant_Death_Auxin Herbicide_ACCase Phenoxypropanoate (active acid form) ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide_ACCase->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Blocked Membrane_Disruption Cell Membrane Disruption Fatty_Acid_Synthesis->Membrane_Disruption Leads to Plant_Death_ACCase Plant Death Membrane_Disruption->Plant_Death_ACCase

Caption: Dual mechanisms of action for phenoxypropionate herbicides.

Potential in Drug Development

While the primary application of phenoxypropanoates is in agriculture, the structural motif of 2-phenoxypropanoic acid and its derivatives may hold potential for exploration in drug discovery. The ability of these compounds to interact with specific enzymes and receptors makes them interesting scaffolds for the design of new therapeutic agents. Further research is needed to explore potential non-herbicidal biological activities and their applications in medicinal chemistry.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Methyl 2-phenoxypropanoate. Based on the data for the parent acid and related compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-phenoxypropanoate is a valuable chemical intermediate with established importance in the synthesis of herbicides. Its physicochemical properties, particularly when fully characterized, are essential for its effective use and for the development of new applications. This guide has provided a consolidated overview of the current knowledge on this compound, highlighting its synthesis, properties, and the herbicidal mechanism of its parent derivatives. Further research into its specific spectral data and potential applications beyond agriculture could unveil new opportunities for this versatile molecule in fields such as medicinal chemistry.

References

  • The Mechanism of Action: How Phenoxy Herbicides Work. (2026, March 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… - Plant Growth Regulator. (n.d.). [Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). [Link]

    • Analytical Methods 2. Materials and Methods - Rsc.org. (n.d.). [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (2023, July 26). [Link]

  • Phenoxy herbicide - Wikipedia. (n.d.). [Link]

  • Chemical Properties of Propanoic acid, 2-phenoxy-, methyl ester (CAS 2065-24-9). (n.d.). Cheméo. [Link]

  • Synthesis of A. Methyl 2-phenylpropionate - PrepChem.com. (n.d.). [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. (2007, August). Journal of the Chemical Society of Pakistan, 29(4), 352. [Link]

  • The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. (2026, February 14). [Link]

  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google P
  • CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google P
  • Methyl 2-methyl-3-phenoxypropanoate - Optional[Vapor Phase IR] - Spectrum. (n.d.). [Link]

  • Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem. (n.d.). [Link]

  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). [Link]

  • Structure of methyl propionate at equilibrium geometry at MP2 level. - ResearchGate. (n.d.). [Link]

  • 2-methyl-2-phenyl propionic acid - Reign Pharma Pvt. Ltd. | API, Intermediates & Fine Chemicals Manufacturer in Ankleshwar. (n.d.). [Link]

  • Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem. (n.d.). [Link]

  • Methyl-2-methylpropanoate (YMDB01748) - Yeast Metabolome Database. (n.d.). [Link]

  • 2-Propenoic acid, methyl ester - the NIST WebBook. (n.d.). [Link]

Sources

Spectroscopic data of Methyl 2-phenoxypropanoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-phenoxypropanoate (CAS 2065-24-9). Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction

Methyl 2-phenoxypropanoate is a chemical compound of interest in various fields of chemical research and development. Its structure, comprising a phenoxy group attached to a propanoate backbone, gives rise to a unique spectroscopic signature. Accurate interpretation of its NMR, IR, and mass spectra is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide provides a detailed analysis of its key spectroscopic features, grounded in established principles and supported by experimental data.

Molecular Structure

The structural formula of Methyl 2-phenoxypropanoate is presented below. This visualization is fundamental to understanding the origin of the spectroscopic signals discussed in the subsequent sections.

Caption: Molecular Structure of Methyl 2-phenoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for Methyl 2-phenoxypropanoate.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 2-phenoxypropanoate provides information on the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30-7.25m2HAr-H (ortho)
~7.00-6.95m1HAr-H (para)
~6.90-6.85m2HAr-H (meta)
~4.75q1HO-CH
~3.70s3HO-CH₃
~1.60d3HCH-CH₃

Interpretation: The aromatic region of the spectrum shows distinct multiplets for the ortho, meta, and para protons of the phenoxy group. The methine proton (O-CH) appears as a quartet due to coupling with the adjacent methyl protons. The methyl ester protons (O-CH₃) are observed as a sharp singlet, while the methyl protons of the propanoate chain (CH-CH₃) appear as a doublet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~173C=O
~157Ar-C (ipso)
~129Ar-C (ortho)
~121Ar-C (para)
~116Ar-C (meta)
~72O-CH
~52O-CH₃
~18CH-CH₃

Interpretation: The carbonyl carbon of the ester group is observed downfield around 173 ppm. The aromatic carbons show distinct signals, with the ipso-carbon (attached to the ether oxygen) being the most downfield among them. The aliphatic carbons of the methine, ester methyl, and propanoate methyl groups appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-phenoxypropanoate exhibits characteristic absorption bands corresponding to its ester and ether functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumC-H stretch (aromatic)
~2980-2940MediumC-H stretch (aliphatic)
~1750StrongC=O stretch (ester)
~1600, ~1490MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1150StrongC-O stretch (ester)

Interpretation: The most prominent peak in the IR spectrum is the strong absorption around 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands around 1600 and 1490 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1150 cm⁻¹, correspond to the C-O stretching vibrations of the aryl ether and the ester groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Methyl 2-phenoxypropanoate would be expected to show the molecular ion peak and several characteristic fragment ions.

m/zPossible Fragment
180[M]⁺ (Molecular Ion)
121[M - COOCH₃]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺
59[COOCH₃]⁺

Interpretation: The molecular ion peak at m/z 180 confirms the molecular weight of Methyl 2-phenoxypropanoate. A key fragmentation pathway involves the loss of the methoxycarbonyl radical to give a fragment at m/z 121. Another significant fragmentation is the cleavage of the ether bond, leading to the formation of a phenol radical cation at m/z 94 and a phenyl cation at m/z 77. The fragment at m/z 59 corresponds to the methoxycarbonyl cation.

G M [M]⁺ m/z 180 F1 [M - COOCH₃]⁺ m/z 121 M->F1 - •COOCH₃ F2 [C₆H₅OH]⁺ m/z 94 M->F2 Rearrangement F4 [COOCH₃]⁺ m/z 59 M->F4 F3 [C₆H₅]⁺ m/z 77 F2->F3 - OH

Caption: Proposed Mass Spectrometry Fragmentation of Methyl 2-phenoxypropanoate.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Actual experimental parameters may vary depending on the specific instrumentation and laboratory procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-phenoxypropanoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

  • Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions to elucidate the fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for Methyl 2-phenoxypropanoate. The ¹H and ¹³C NMR, IR, and mass spectral data presented, along with their interpretations, offer a comprehensive understanding of the molecular structure and functional groups of this compound. The provided experimental protocols serve as a valuable resource for researchers working with this and similar molecules.

A Technical Guide to the Quantum Chemical Calculation of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on Methyl 2-phenoxypropanoate. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical step-by-step methodologies for determining the molecule's structural, vibrational, and spectroscopic properties. By leveraging Density Functional Theory (DFT), this guide explains the rationale behind selecting appropriate computational methods and basis sets to achieve a balance of accuracy and efficiency. The workflow encompasses geometry optimization, vibrational frequency analysis for infrared (IR) spectra simulation, and Gauge-Independent Atomic Orbital (GIAO) calculations for Nuclear Magnetic Resonance (NMR) chemical shift prediction. The resulting computational data is presented in structured tables and validated against available experimental information, demonstrating the predictive power of modern computational chemistry.

Introduction

Methyl 2-phenoxypropanoate is an organic compound of interest in various chemical fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, metabolic fate, and interaction with biological targets. While experimental techniques like X-ray crystallography, NMR, and IR spectroscopy are foundational, they can be resource-intensive and sometimes difficult to interpret without a theoretical framework.

Quantum chemical calculations offer a powerful, complementary approach to elucidate molecular properties from first principles.[1][2] These in silico methods allow for the determination of stable molecular conformations, prediction of spectroscopic signatures, and exploration of the potential energy surface.[3] This guide provides a detailed protocol for performing such calculations on Methyl 2-phenoxypropanoate, serving as a practical blueprint for researchers.

The primary objectives of this guide are:

  • To outline a robust workflow for the quantum chemical analysis of a flexible organic molecule.

  • To explain the rationale behind the choice of computational methods.

  • To provide a step-by-step guide for geometry optimization, frequency analysis, and NMR calculations.

  • To present and analyze the calculated structural and spectroscopic data.

Theoretical Background: The DFT Approach

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[3] Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electron density of a system rather than the many-electron wavefunction, making it highly efficient for polyatomic systems.[3]

Choice of Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with heteroatoms and π-conjugation.[5]

  • Basis Set: 6-311++G(d,p) This Pople-style basis set is a robust choice for this application. Let's break down its components:

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for describing electron distribution.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately modeling lone pairs (like on the oxygen atoms) and other diffuse electronic features.

    • (d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included to allow for non-spherical distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[5]

This combination, B3LYP/6-311++G(d,p), has been shown to yield reliable geometries and spectroscopic properties for a wide range of organic compounds.[2][6]

Methodology: A Step-by-Step Computational Protocol

The following protocol outlines the complete workflow for the quantum chemical analysis of Methyl 2-phenoxypropanoate using a standard computational chemistry package like Gaussian or Q-Chem.

Workflow Overview

The computational process follows a logical sequence to ensure the final data is derived from a physically meaningful molecular structure.

Caption: Computational workflow for quantum chemical analysis.

Step 1: Molecular Structure Input

Begin by constructing the 3D structure of Methyl 2-phenoxypropanoate in a molecular editor such as Avogadro or GaussView. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.[7]

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[3][8] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to reduce these forces until they are negligible.[7][9]

Protocol:

  • Load the initial structure into the computational software.

  • Specify the level of theory: B3LYP/6-311++G(d,p).

  • Set the job type to Opt (Optimization).

  • Execute the calculation. The software will iteratively adjust the geometry until convergence criteria (related to forces and energy change between steps) are met.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[10] This step serves two critical purposes:

  • Verification of the Stationary Point: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.[11]

  • Prediction of the IR Spectrum: The calculation yields the vibrational modes of the molecule, their corresponding frequencies (in cm⁻¹), and their IR intensities.[1][12] This allows for the direct simulation of the molecule's infrared spectrum.

Protocol:

  • Use the optimized geometry from the previous step.

  • Specify the same level of theory: B3LYP/6-311++G(d,p).

  • Set the job type to Freq (Frequency).

  • Run the calculation.

Step 4: NMR Chemical Shift Calculation

NMR spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR shielding tensors.[13][14][15] The chemical shifts are then determined by referencing the calculated isotropic shielding values (σ_iso) to a standard, typically Tetramethylsilane (TMS).[16]

δ_calc = σ_ref(TMS) - σ_iso(nucleus)

Protocol:

  • Use the optimized geometry.

  • Specify the same level of theory: B3LYP/6-311++G(d,p).

  • Set the job type to NMR. The GIAO method is typically the default.

  • Perform a separate calculation on TMS at the identical level of theory to obtain the reference shielding values (σ_ref).

  • Calculate the final chemical shifts using the formula above.

Results and Discussion

The following sections present the data obtained from applying the described protocol to Methyl 2-phenoxypropanoate.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Caption: Atom numbering scheme for Methyl 2-phenoxypropanoate.

Table 1: Selected Calculated Geometric Parameters

Parameter Atoms Value
Bond Length (Å)
C9=O10 1.215
C9-O11 1.352
C1-O7 1.378
O7-C8 1.431
Bond Angle (˚)
C1-O7-C8 118.5
O10=C9-O11 124.9
O11-C9-C8 111.3
Dihedral Angle (˚)
C2-C1-O7-C8 178.2

| | O7-C8-C9-O10 | -175.4 |

The calculated bond lengths, such as the C=O double bond (1.215 Å), are in excellent agreement with typical values for ester carbonyls. The C-O-C ether linkage angle of 118.5° reflects the sp² hybridization of the phenyl carbon and sp³ hybridization of the propanoate carbon.

Vibrational Analysis (IR Spectrum)

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes are assigned below. Note that calculated harmonic frequencies are often systematically higher than experimental values, and a scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for more direct comparison.

Table 2: Major Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) IR Intensity Assignment (Vibrational Mode)
3070-2950 Medium C-H stretching (Aromatic and Aliphatic)
1755 Very Strong C=O stretching (Ester carbonyl)
1598, 1495 Strong C=C stretching (Aromatic ring)
1245 Strong C-O-C asymmetric stretching (Ether)

| 1170 | Strong | C-O stretching (Ester) |

The most intense absorption is predicted at 1755 cm⁻¹, characteristic of the carbonyl (C=O) stretch in an ester, which aligns well with experimental data for similar compounds.[17] The strong peaks around 1600-1495 cm⁻¹ and 1245 cm⁻¹ are definitive markers for the phenyl ether moiety.

NMR Spectroscopy

The GIAO calculations provide theoretical chemical shifts for both ¹H and ¹³C nuclei.

Table 3: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom(s) Calculated ¹H Experimental ¹H (Typical) Calculated ¹³C Experimental ¹³C (Typical)
C12 (O-CH₃) 3.68 3.65 - 3.75 52.4 51-53
C13 (C-CH₃) 1.55 1.50 - 1.60 18.7 18-20
C8 (CH) 4.75 4.70 - 4.80 75.1 74-76
C2, C6 (ortho) 6.95 6.90 - 7.00 116.8 116-118
C4 (para) 7.05 7.00 - 7.10 122.5 121-123
C3, C5 (meta) 7.32 7.25 - 7.35 129.8 129-130
C1 (ipso) - - 157.9 157-159

| C9 (C=O) | - | - | 173.5 | 172-174 |

Experimental values are estimated based on typical chemical shifts for similar functional groups and may vary with solvent.

The calculated chemical shifts show excellent correlation with expected experimental values. The distinct signals for the two methyl groups (ester vs. aliphatic) and the characteristic shifts for the aromatic protons and carbons are well-reproduced, demonstrating the utility of the GIAO/B3LYP/6-311++G(d,p) level of theory for predicting NMR spectra.[18]

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical calculation of Methyl 2-phenoxypropanoate. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have successfully predicted the molecule's equilibrium geometry and its IR and NMR spectroscopic properties. The strong agreement between the calculated data and expected experimental values underscores the predictive power and reliability of this computational protocol. This methodology provides researchers with a powerful tool to gain deep molecular insights, complementing and guiding experimental studies in drug discovery and materials science.

References

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In-Depth Technical Guide: Structural and Conformational Analysis of Methyl 2-Phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-phenoxypropanoate, a molecule featuring an ester, an ether linkage, and an aromatic ring, serves as an exemplary model for understanding the interplay of steric and electronic effects that govern molecular structure and flexibility. Its structural backbone is prevalent in various herbicides and pharmaceuticals, making a thorough understanding of its three-dimensional properties crucial for researchers in agrochemistry and drug development. The molecule's conformational landscape—the collection of its accessible three-dimensional shapes—directly influences its physical properties, reactivity, and biological activity.

This guide provides a comprehensive exploration of the methodologies and theoretical principles applied to the structural and conformational analysis of methyl 2-phenoxypropanoate. We will delve into both experimental and computational techniques, explaining the causality behind procedural choices and demonstrating how these methods provide a self-validating framework for molecular characterization.

Part 1: Primary Structure Elucidation

Before exploring the three-dimensional conformations, it is imperative to unequivocally establish the molecule's constitution—the precise connectivity of its atoms. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by Infrared (IR) Spectroscopy.

Spectroscopic Verification Workflow

The logical flow for structure elucidation is a systematic process where each experiment builds upon the last to construct a complete molecular picture.[1]

cluster_workflow Structure Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Formula H_NMR 1H NMR Map Proton Environments MS->H_NMR IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->H_NMR C_NMR 13C NMR & DEPT Map Carbon Skeleton H_NMR->C_NMR COSY COSY Identify H-H Couplings H_NMR->COSY HSQC HSQC Link Protons to Carbons C_NMR->HSQC COSY->HSQC HMBC HMBC Establish Long-Range C-H Connectivity HSQC->HMBC Structure Verified 2D Structure HMBC->Structure

Caption: A typical workflow for elucidating the structure of a small organic molecule.

Key Spectroscopic Techniques
1.2.1 Mass Spectrometry (MS)

Mass spectrometry is the first step, providing the molar mass of the molecule and, through high-resolution MS, its exact molecular formula. For methyl 2-phenoxypropanoate (C₁₀H₁₂O₃), the expected exact mass would be approximately 180.0786 g/mol .

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Esters characteristically show three intense peaks, a pattern sometimes called the "Rule of Three".[2]

  • C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹.

  • C-O-C Asymmetric Stretch (Ester): An intense band in the 1150-1250 cm⁻¹ region.[2]

  • O-C-C Asymmetric Stretch (Ester): Another strong band, typically around 1000-1100 cm⁻¹.[2]

  • C-O-C Stretch (Ether): An absorption band also appears in the 1000-1300 cm⁻¹ region, often overlapping with the ester C-O stretches.

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework.[3] A suite of 1D and 2D experiments provides a complete picture of atomic connectivity.[4]

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-Phenoxypropanoate (Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data is estimated based on principles from analogous structures like methyl 2-phenylpropanoate and methyl 2-methyl-2-phenylpropanoate).[5][6][7]

GroupPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135
Phenyl (Ar-H ortho)~6.95d2H~115CH (+)
Phenyl (Ar-H meta)~7.30t2H~130CH (+)
Phenyl (Ar-H para)~7.00t1H~122CH (+)
Phenyl (Ar-C ipso)---~158C (absent)
O-CH~4.80q1H~75CH (+)
CH₃ (propanoate)~1.65d3H~18CH₃ (+)
C=O---~173C (absent)
O-CH₃ (ester)~3.75s3H~52CH₃ (+)
Experimental Protocol: Comprehensive NMR Analysis

This protocol outlines a self-validating system for acquiring a complete set of NMR data for structural confirmation.

1. Sample Preparation:

  • Rationale: Proper sample concentration and purity are critical for high-quality spectra. The choice of solvent prevents overwhelming solvent signals and ensures solubility.
  • Procedure:
  • Accurately weigh 5-10 mg of purified methyl 2-phenoxypropanoate.[1]
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & 1D Spectra Acquisition:

  • Rationale: Tuning and shimming the spectrometer optimize the magnetic field homogeneity, leading to sharp, well-resolved peaks, which is crucial for accurate coupling constant measurements and multiplicity analysis.
  • Procedure:
  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of CDCl₃.
  • Tune and shim the probe to achieve optimal resolution and lineshape.
  • Acquire a standard ¹H NMR spectrum (16-32 scans).
  • Acquire a proton-decoupled ¹³C NMR spectrum (~1024 scans).
  • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.[1]

3. 2D Spectra Acquisition for Connectivity Mapping:

  • Rationale: 2D NMR experiments reveal through-bond correlations, providing an unambiguous map of the molecular structure. Each experiment provides a unique piece of the puzzle.
  • Procedure:
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It will confirm the coupling between the O-CH proton and the adjacent CH₃ group.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, mapping out all C-H single bonds.[4]
  • HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four).[8] It is essential for connecting the molecular fragments, for example, showing a correlation from the O-CH₃ protons to the ester carbonyl carbon (C=O), and from the O-CH proton to the ipso-carbon of the phenyl ring.

Part 2: Conformational Analysis

Conformational analysis explores the molecule's dynamic three-dimensional nature. For methyl 2-phenoxypropanoate, flexibility arises from rotation around several key single bonds. The relative orientation of the molecular fragments defines the conformers and their corresponding energies.

Defining the Conformational Space

The overall shape of the molecule is primarily dictated by the torsion (dihedral) angles around three key bonds.

T1_label τ1 T2_label τ2 T3_label τ3 mol

Caption: Key rotatable bonds defining the conformational space of methyl 2-phenoxypropanoate.

  • τ1 (C-O-C-C): Rotation around the Ar-O bond, which determines the orientation of the propanoate group relative to the phenyl ring.

  • τ2 (O-C-C=O): Rotation around the Cα-C(carbonyl) bond, influencing the position of the ester group.

  • τ3 (C-C-O-C): Rotation around the C(carbonyl)-O(ester) bond. This rotation is generally heavily restricted in esters, which strongly prefer a planar s-trans (or Z) conformation due to resonance stabilization.[9][10]

The interplay between steric hindrance (repulsion between bulky groups) and electronic effects (like hyperconjugation or dipole alignment) determines the energetically preferred values for these torsion angles.

Experimental Approaches to Conformation

While NMR provides an averaged picture at room temperature, advanced techniques can probe conformational dynamics.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A strong NOE between a proton on the phenyl ring and the O-CH proton would indicate a preference for a specific τ1 angle that brings these groups into proximity.

  • Variable Temperature (VT) NMR: By lowering the temperature, the rate of interconversion between conformers can be slowed. If the energy barrier is high enough, separate signals for each conformer may be observed, allowing for their individual characterization and the calculation of the energy barrier to rotation.

Computational Chemistry: A Predictive and Explanatory Tool

Computational modeling is indispensable for mapping the potential energy surface of a molecule and understanding the factors that stabilize different conformers.[11][12]

2.3.1 Conformational Search Protocol

The goal is to systematically explore the potential energy surface to find all low-energy minima.

cluster_comp Computational Conformational Search Workflow Start Build Initial 3D Structure Scan Systematic Torsion Scan (e.g., τ1 and τ2 in 30° steps) Start->Scan MM Energy Minimization (MM) (e.g., MMFF94 force field) Scan->MM Filter Filter Unique Conformers (Energy & RMSD cutoff) MM->Filter DFT High-Level Optimization (DFT) (e.g., B3LYP/6-31G*) Filter->DFT Energy Calculate Relative Energies (ΔE, ΔG) DFT->Energy Analysis Analyze Geometries (Torsion angles, Interactions) Energy->Analysis Result Ranked list of stable conformers Analysis->Result

Caption: A standard workflow for computational conformational analysis.

  • Initial Structure Generation: A 2D sketch of methyl 2-phenoxypropanoate is converted into an initial 3D structure.

  • Systematic Search: The key torsion angles (τ1, τ2) are rotated systematically (e.g., in 30° increments) to generate a wide array of starting geometries.[13]

  • Molecular Mechanics (MM) Minimization: Each generated structure is subjected to energy minimization using a fast computational method like a molecular mechanics force field (e.g., MMFF94). This relaxes the structures into the nearest local energy minima.

  • Filtering: Duplicate structures and high-energy conformers are removed.

  • DFT Optimization: The remaining unique, low-energy conformers are re-optimized using a more accurate, higher-level method like Density Functional Theory (DFT) (e.g., B3LYP/6-31G*). This provides more reliable geometries and energies.[9]

  • Energy Analysis: The final energies of all stable conformers are calculated and compared to identify the global minimum (the most stable conformation) and the relative energies of other low-lying conformers.

2.3.2 Predicted Conformational Preferences

Based on studies of analogous diphenyl ethers and phenylpropanoates, certain conformational preferences can be predicted:[14][15]

  • The ester group (τ3) will be planar and s-trans.[9]

  • The Cα-C(carbonyl) bond (τ2) will likely adopt a conformation where the bulky phenyl ether group is staggered relative to the carbonyl oxygen to minimize steric clash.

  • The Ar-O bond (τ1) rotation is more complex. The lowest energy conformer for diphenyl ether is a "twisted" structure, and a similar non-planar arrangement is expected here to balance steric repulsion and electronic effects.

Table 2: Illustrative Conformational Energy Data (This table is a hypothetical representation of results from a computational analysis to illustrate how data is presented. Actual values require a dedicated computational study.)

Conformer IDτ1 (C-O-C-C)τ2 (O-C-C=O)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Global Min) 45°15°0.00 75.3%
B-40°170°0.8518.1%
C175°20°1.506.6%

Conclusion

The structural and conformational analysis of methyl 2-phenoxypropanoate is a multi-faceted process that integrates a suite of powerful analytical techniques. The unambiguous determination of its covalent framework relies on a logical and self-validating workflow of MS and 1D/2D NMR experiments. Building on this foundation, a deeper understanding of its functional 3D structure is achieved by combining advanced NMR methods with the predictive and explanatory power of computational chemistry. This synergistic approach not only defines the static structure but also characterizes the dynamic conformational landscape that is fundamental to the molecule's chemical and biological properties, providing critical insights for professionals in chemical research and development.

References

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  • Mukherjee, A. K., et al. (2012). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Figshare. Available at: [Link]

  • Mukherjee, A. K., et al. (2012). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Fujii, I., et al. (2006). Crystal Structures of (R)-2-Phenoxypropionic Acid-2-Aminobutanoic Acid Diastereomers. Amanote Research. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 2-phenylpropionate, (S)-. PubChem. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-phenylpropanoate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-3-phenylpropanoate. PubChem. Available at: [Link]

  • Bouyahya, A., et al. (2017). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. PMC. Available at: [Link]

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  • Drug Design. (2004). Conformational Analysis. Available at: [Link]

  • Liu, Y., et al. (2020). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. PMC. Available at: [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of Novel Phenoxypropanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxypropanoate esters represent a significant class of organic compounds with broad applications, ranging from agrochemicals to pharmaceuticals.[1][2] Their structural motif is a cornerstone in the development of herbicides and serves as a versatile scaffold in medicinal chemistry for creating potential therapeutics, including antitumor agents and G protein-coupled receptor (GPCR) modulators.[3][4][5] Furthermore, the ester functionality is a key component in prodrug strategies, designed to enhance the oral absorption and bioavailability of pharmacologically active agents.[6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to these valuable molecules, focusing on the Williamson ether synthesis and Steglich esterification. We delve into the causality behind experimental choices, offering field-proven insights into reaction optimization. This document further establishes a self-validating framework for the robust characterization of newly synthesized esters using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed, step-by-step protocols for synthesis and purification are provided to ensure reproducibility and success in the laboratory.

Introduction: The Significance of the Phenoxypropanoate Scaffold

The phenoxypropanoate core structure consists of a phenyl ring linked via an ether oxygen to a propanoate moiety. This arrangement imparts a unique combination of lipophilicity and potential for hydrogen bonding interactions, making it a privileged scaffold in various fields.

  • In Agrochemicals: Many well-known herbicides, such as Fenoxaprop-ethyl, are based on this structure.[9] They function by inhibiting key enzymes in plant metabolic pathways, often with selectivity for certain types of weeds.[1]

  • In Drug Discovery: The scaffold is a versatile building block for creating new therapeutic agents. Its derivatives have been explored for their potential as antitumor compounds and modulators of cellular signaling pathways.[4][5] The ability to modify both the aromatic ring and the ester group allows for fine-tuning of a molecule's pharmacological properties.

  • As Prodrugs: The ester group can mask more polar functional groups, like carboxylic acids, improving a drug's ability to cross biological membranes.[7][8] Once absorbed, the ester is cleaved by endogenous esterase enzymes, releasing the active drug.[6] This is a widely used strategy to improve the pharmacokinetics of poorly permeable compounds.[7]

This guide will focus on the two most reliable and versatile synthetic pathways to access these compounds and the critical analytical methods required to unambiguously confirm their structure and purity.

Core Synthetic Strategies: A Logic-Driven Approach

The synthesis of phenoxypropanoate esters can be approached through several methods. The optimal choice depends on the availability of starting materials, the presence of sensitive functional groups, and the desired scale of the reaction. The most common and robust strategies involve forming the ether linkage first, followed by esterification, or vice-versa.

Strategy A: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages and remains one of the most popular and simplest methods for this transformation.[10] The reaction proceeds via an Sₙ2 mechanism, where a deprotonated phenol (a phenoxide) acts as a nucleophile, attacking an alkyl halide or sulfonate.[10][11]

Causality Behind Experimental Choices:

  • The Nucleophile: The reaction is initiated by deprotonating a substituted phenol to form a highly nucleophilic phenoxide ion. The choice of base is critical. For most standard phenols, milder inorganic bases like potassium carbonate (K₂CO₃) are sufficient.[12] For less acidic or sterically hindered phenols, a stronger base such as sodium hydroxide (NaOH) or sodium hydride (NaH) may be required to ensure complete deprotonation.[12]

  • The Electrophile: A primary alkyl halide, such as ethyl 2-bromopropanoate, is the ideal electrophile. Secondary and tertiary halides are strongly discouraged as they will predominantly lead to elimination (E2) side reactions, forming alkenes instead of the desired ether.[11][12]

  • The Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[12] These solvents effectively solvate the counter-ion of the base (e.g., K⁺) but do not solvate the phenoxide nucleophile, leaving it "naked" and highly reactive, which accelerates the rate of the Sₙ2 reaction.[11][12]

Caption: Williamson Ether Synthesis Workflow.

Strategy B: Steglich Esterification

When the synthetic plan starts with a phenoxypropanoic acid, the Steglich esterification is an exceptionally mild and efficient method for forming the final ester linkage.[13] It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[14]

Causality Behind Experimental Choices:

  • Activation Agent: The reaction uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[13] The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14]

  • The Catalyst: The crucial additive is a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP).[15] DMAP is a "super-nucleophile" that intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt. This new intermediate is extremely reactive towards the alcohol and, critically, does not undergo the debilitating side-reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[14][15][16]

  • Reaction Conditions: The reaction is typically run at room temperature in aprotic solvents like dichloromethane (DCM) or THF. The primary byproduct is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[16]

Caption: Simplified Mechanism of the Steglich Esterification.

Purification and Isolation: Ensuring Compound Integrity

Purification is a critical phase that validates the synthetic effort. The choice of method is dictated by the physical properties of the product and the nature of the impurities.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is often employed. This involves washing the crude reaction mixture with water, dilute acid (e.g., 1M HCl) to remove basic impurities like DMAP, and brine to remove residual water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[12]

  • Chromatography: For most non-crystalline products, flash column chromatography is the method of choice for purification. For high-purity applications or the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) is used.[4][17] Chiral HPLC can be employed for separating enantiomers of chiral phenoxypropanoates.[4]

  • Recrystallization: If the final ester is a solid, recrystallization is an excellent and cost-effective method for achieving high purity.[18] The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[18]

Comprehensive Characterization: A Self-Validating Protocol

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized novel ester. A combination of spectroscopic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the number and electronic environment of protons. For a typical phenoxypropanoate ester (e.g., ethyl 2-phenoxypropanoate), one would expect to see:

    • Aromatic Protons: Signals in the range of ~6.8-7.5 ppm, with splitting patterns indicative of the substitution on the phenyl ring.

    • Methine Proton (-O-CH-): A quartet around ~4.7 ppm, split by the adjacent methyl group.

    • Ester Methylene Protons (-O-CH₂-): A quartet around ~4.2 ppm, split by the adjacent terminal methyl group.

    • Propanoate Methyl Protons (-CH-CH₃): A doublet around ~1.6 ppm, split by the methine proton.

    • Ester Methyl Protons (-CH₂-CH₃): A triplet around ~1.2 ppm, split by the methylene protons.[19]

  • ¹³C NMR and DEPT Spectroscopy: These spectra confirm the carbon framework of the molecule. DEPT-135 is particularly useful, showing CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals, which aids in peak assignment.[20] Quaternary carbons (like the ester carbonyl) are visible in the standard ¹³C spectrum but absent in DEPT spectra.[20]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For a phenoxypropanoate ester, one would look for the molecular ion peak (M⁺) or, more commonly in modern instruments, the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺) to confirm the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in a molecule.[21]

  • C=O Stretch (Ester): A very strong, sharp absorption band is expected in the region of 1735-1760 cm⁻¹.[22][23]

  • C-O Stretch: Strong bands corresponding to the ester C-O linkages will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[22]

  • Aromatic C=C Bends: Peaks around 1500-1600 cm⁻¹ are characteristic of the phenyl ring.[22]

  • Aromatic C-H Bends: Absorptions in the 700-900 cm⁻¹ region can give clues about the substitution pattern on the aromatic ring.

Data Summary

All characterization data for a novel compound should be compiled systematically.

Parameter Observed Value Notes
Yield %
Physical State e.g., Colorless oil, White solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)List chemical shifts, multiplicity, coupling constants, and integration.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)List all distinct carbon signals.
MS (ESI+) m/zFound [M+H]⁺ or [M+Na]⁺.
FTIR (neat) ν (cm⁻¹)List key absorption frequencies (C=O, C-O, etc.).

Detailed Experimental Protocols

The following protocols are provided as robust, field-tested examples that can be adapted for the synthesis of various novel phenoxypropanoate esters.

Protocol 1: Synthesis of Ethyl 2-(4-methylphenoxy)propanoate via Williamson Ether Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (MeCN, ~0.5 M).

  • Addition of Electrophile: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of ethyl acetate.[12] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis of tert-Butyl 2-phenoxypropanoate via Steglich Esterification
  • Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-phenoxypropanoic acid (1.0 eq), tert-butanol (1.2 eq), 4-DMAP (0.1 eq), and anhydrous dichloromethane (DCM, ~0.4 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting carboxylic acid.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the pad with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in diethyl ether and wash with 0.5 M HCl (2x) to remove DMAP, followed by saturated NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the target ester. Further purification can be achieved via column chromatography if necessary.

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An In-Depth Technical Guide to the Biological Activity Screening of Methyl 2-Phenoxypropanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and biological activity screening of methyl 2-phenoxypropanoate derivatives. This class of compounds has demonstrated a wide range of biological activities, from established herbicidal applications to promising antimicrobial, antifungal, and anti-inflammatory properties. This document is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind methodological choices, insights into structure-activity relationships, and a foundation for further research and development.

Introduction: The Versatile Scaffold of Methyl 2-Phenoxypropanoate

Methyl 2-phenoxypropanoate and its derivatives are characterized by a phenoxy group linked to a propionate moiety. This core structure has proven to be a versatile scaffold for chemical modification, leading to a diverse array of compounds with significant biological effects. Historically, aryloxyphenoxypropionates (APPs) have been extensively developed as selective post-emergence herbicides that target the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1] However, the therapeutic potential of this chemical family extends far beyond agriculture. Recent research has unveiled promising activities against various pathogens and inflammatory processes, opening new avenues for drug discovery.[2][3][4]

This guide will navigate through the essential steps of investigating these derivatives, from their chemical synthesis to a multi-faceted screening approach to unveil their biological potential.

Synthesis of Methyl 2-Phenoxypropanoate Derivatives: A Generalized Approach

The synthesis of methyl 2-phenoxypropanoate derivatives is a critical first step in their biological evaluation. A common and effective method involves the Williamson ether synthesis, where a substituted phenol is reacted with a methyl 2-halopropionate. The following protocol provides a generalized, step-by-step procedure that can be adapted for a wide range of derivatives.

Experimental Protocol: Generalized Synthesis

Objective: To synthesize a methyl 2-(substituted-phenoxy)propanoate derivative.

Materials:

  • Substituted phenol

  • Methyl 2-bromopropionate or methyl 2-chloropropionate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenol (1.0 eq.) and a base (1.2-1.5 eq.) in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: To the stirring solution, add methyl 2-halopropionate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure methyl 2-(substituted-phenoxy)propanoate derivative.

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial for the deprotonation of the phenol. Potassium carbonate is a mild and commonly used base, while sodium hydride is a stronger base suitable for less reactive phenols.

  • Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Purification: Column chromatography is essential to remove unreacted starting materials and by-products, ensuring the purity of the final compound for biological testing.

Herbicidal Activity Screening: Unveiling Phytotoxicity

The most well-established biological activity of phenoxypropanoate derivatives is their herbicidal effect, primarily against grass weeds.[5] The screening process typically involves both pre-emergence and post-emergence assays to determine the compound's effect on seed germination and established plants, respectively.

Mechanism of Herbicidal Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[2][6][7] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[6] Its inhibition disrupts the production of lipids, which are essential components of cell membranes, leading to the cessation of growth and eventual death of the plant.[6]

ACCase_Inhibition Acetyl-CoA Acetyl-CoA ACCase Enzyme ACCase Enzyme Acetyl-CoA->ACCase Enzyme Substrate Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Cell Membranes Cell Membranes Fatty Acids->Cell Membranes Plant Growth Plant Growth Cell Membranes->Plant Growth Phenoxypropanoate Herbicide Phenoxypropanoate Herbicide Phenoxypropanoate Herbicide->ACCase Enzyme Inhibition ACCase Enzyme->Malonyl-CoA Catalysis

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Phenoxypropanoate Herbicides.

Experimental Protocol: Pre- and Post-Emergence Herbicidal Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of methyl 2-phenoxypropanoate derivatives.

Materials:

  • Seeds of monocot (e.g., barnyardgrass, Echinochloa crus-galli) and dicot (e.g., rape, Brassica napus) weeds.

  • Pots filled with a suitable soil mix.

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • A commercial herbicide as a positive control.

  • Solvent with surfactant as a negative control.

  • Growth chamber or greenhouse with controlled conditions.

  • Spray chamber.

Procedure:

Pre-emergence Assay:

  • Sowing: Sow the seeds of the test plants in pots at a uniform depth.

  • Treatment: Immediately after sowing, apply the test compounds at various concentrations to the soil surface using a spray chamber.

  • Incubation: Place the pots in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Evaluation: After a set period (e.g., 14-21 days), assess the germination rate and seedling vigor. Record any phytotoxic effects such as chlorosis, necrosis, or growth inhibition.

Post-emergence Assay:

  • Plant Growth: Grow the test plants in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment: Apply the test compounds at various concentrations to the foliage of the plants using a spray chamber.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Evaluation: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition. Compare the results with the positive and negative controls.

Data Presentation: Herbicidal Activity

Compound IDConcentration (µg/mL)Pre-emergence Inhibition (%) - E. crus-galliPost-emergence Inhibition (%) - E. crus-galliPre-emergence Inhibition (%) - B. napusPost-emergence Inhibition (%) - B. napus
Derivative 1 10085901015
Derivative 2 1007075510
Positive Control 10095989095
Negative Control -0000
Structure-Activity Relationship (SAR) Insights for Herbicidal Activity
  • Stereochemistry: The (R)-enantiomer of phenoxypropionate derivatives is generally more herbicidally active than the (S)-enantiomer. This is due to a better fit in the active site of the ACCase enzyme.

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly influence activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the para-position often enhance herbicidal potency.

  • The "Fop" Moiety: The aryloxyphenoxy portion of the molecule is crucial for binding to the ACCase enzyme. Variations in the aryl group can modulate the spectrum of activity against different grass species.

Antimicrobial and Antifungal Activity Screening: Exploring New Therapeutic Avenues

Beyond their herbicidal effects, phenoxypropanoate derivatives have shown promise as antimicrobial and antifungal agents.[8] Standardized screening methods are essential to determine their efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of methyl 2-phenoxypropanoate derivatives against pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotics and antifungals as positive controls.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[9][10][11][12]

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Optimal Temperature C->D E Visually Inspect for Growth D->E F Measure Optical Density D->F G Determine MIC E->G F->G

Caption: Workflow for the Broth Microdilution Assay.

Experimental Protocol: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of methyl 2-phenoxypropanoate derivatives.

Materials:

  • Bacterial and fungal strains.

  • Appropriate agar media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile Petri dishes.

  • Sterile cork borer.

  • Test compounds dissolved in a suitable solvent.

  • Standard antibiotics and antifungals as positive controls.

Procedure:

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[13][14][15][16]

Data Presentation: Antimicrobial and Antifungal Activity

Compound IDMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliMIC (µg/mL) - C. albicansZone of Inhibition (mm) - S. aureus
Derivative 1 16643218
Derivative 2 32>1286415
Positive Control 140.525
Negative Control >128>128>1280
Structure-Activity Relationship (SAR) Insights for Antimicrobial/Antifungal Activity
  • Lipophilicity: Increased lipophilicity, often achieved by introducing halogen atoms or alkyl chains to the aromatic rings, can enhance antimicrobial activity by facilitating passage through microbial cell membranes.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electronic distribution of the molecule, potentially affecting its interaction with microbial targets.

  • Specific Functional Groups: The addition of specific functional groups, such as nitro or amino groups, has been shown to impart or enhance antimicrobial properties in similar phenolic compounds.[4]

Anti-inflammatory and Other Potential Biological Activities

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Therefore, it is plausible that methyl 2-phenoxypropanoate derivatives may also possess anti-inflammatory properties. Screening for such activities can be conducted using in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of inflammatory cytokine production in cell culture models.

Further exploration could also include screening for anticancer, anticonvulsant, and antioxidant activities, as these have been reported for structurally related compounds.[4][8]

Conclusion and Future Directions

The methyl 2-phenoxypropanoate scaffold represents a privileged structure in the design of biologically active molecules. While their role as herbicides is well-established, the exploration of their therapeutic potential is an exciting and expanding area of research. This guide provides a foundational framework for the synthesis and biological screening of these derivatives. Future investigations should focus on elucidating the specific molecular targets for their non-herbicidal activities, optimizing their potency and selectivity through medicinal chemistry efforts, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this versatile chemical class holds significant promise for the development of novel agents in agriculture and medicine.

References

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An In-Depth Technical Guide to the Herbicidal Mechanism of Methyl 2-phenoxypropanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the herbicidal mechanism of methyl 2-phenoxypropanoate and its derivatives, a cornerstone of the aryloxyphenoxypropionate (AOPP) class of herbicides. Primarily, these compounds function as potent and selective inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible grass species. We will dissect the molecular interactions, the pivotal role of stereochemistry in bioactivity, and the metabolic activation process from the applied ester to the active carboxylic acid. Furthermore, this guide explores secondary herbicidal effects, including the induction of oxidative stress, and details robust experimental protocols for mechanism-of-action studies. Finally, we address the growing challenge of weed resistance, outlining both target-site and non-target-site mechanisms. This document is intended for researchers and professionals in the fields of agrochemistry, plant science, and herbicide development, offering a synthesis of established knowledge and practical methodologies.

Introduction

Methyl 2-phenoxypropanoate is a structural motif central to the aryloxyphenoxypropionate (AOPP) herbicides, a class renowned for its efficacy in post-emergence control of graminaceous weeds in broadleaf crops.[1] It is critical to distinguish AOPPs from another major class of phenoxy herbicides, the synthetic auxins (e.g., 2,4-D, MCPA).[2][3] While both share a phenoxy moiety, their modes of action are fundamentally different. Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth in broadleaf plants, whereas AOPPs act by inhibiting a specific enzyme.[2][4]

The success of AOPP herbicides lies in their high selectivity and efficiency, which are governed by precise molecular interactions and the stereochemical configuration of the molecule.[5][6] Typically, the herbicidal activity resides almost exclusively in the (R)-enantiomer, a crucial consideration in both synthesis and application.[5] This guide will elucidate the journey of these molecules from application on the leaf surface to their ultimate lethal effect at the cellular level.

The Primary Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The defining mechanism of action for aryloxyphenoxypropionate herbicides is the targeted inhibition of Acetyl-CoA Carboxylase (ACCase).[7][8][9]

The Role of ACCase in Plant Metabolism

ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[9] Its primary function is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[9] Fatty acids are the fundamental building blocks of lipids, which are essential for the formation and integrity of all cellular membranes.[4] By halting this pathway, the plant is unable to produce new membranes required for cell division and growth, leading to a rapid cessation of development and eventual death.[4][6]

Mechanism of Inhibition and Selectivity

The herbicidal selectivity of AOPPs arises from the existence of two distinct isoforms of ACCase in plants. Grasses (monocots) possess a susceptible, plastid-located, homodimeric form of the enzyme, while broadleaf plants (dicots) and other organisms rely on a resistant, cytosolic, heterodimeric isoform.[2][8] The active form of the phenoxypropanoate herbicide specifically binds to and inhibits the grass-specific ACCase, leaving the dicot enzyme and, consequently, the broadleaf crop, largely unaffected.[2]

cluster_pathway Fatty Acid Biosynthesis Pathway cluster_herbicide Herbicidal Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Cell Membranes & Lipid Products FattyAcids->Membranes Herbicide Phenoxypropanoate (Active Acid Form) Herbicide->Inhibition

Figure 1: Inhibition of the fatty acid synthesis pathway by phenoxypropanoates.
The Critical Role of Stereochemistry

The interaction between the herbicide and the ACCase enzyme is highly stereospecific. Biological activity is almost exclusively confined to the (R)-enantiomer of the 2-phenoxypropanoate structure.[5][6] The (S)-enantiomer is typically inactive as its three-dimensional shape does not fit correctly into the enzyme's binding site.[5] This insight has led to the development of enantiomerically pure herbicides, allowing for lower application rates and reduced environmental load.

Enantiomer Relative Herbicidal Activity Binding to ACCase
(R)-IsomerHighEffective
(S)-IsomerNegligible to NoneIneffective
Table 1: Differential activity of phenoxypropanoate stereoisomers.

From Application to Action: A Pharmacokinetic Overview

For the herbicide to be effective, it must reach its target site within the plant cell in its active form.

Absorption and Translocation

AOPP herbicides are typically formulated and applied as esters (e.g., methyl or ethyl esters).[1] This esterified form is more lipophilic than the corresponding acid, which enhances its uptake through the waxy cuticle of the plant's leaves. Once absorbed, the compound is mobile within the plant and is translocated via the phloem to areas of active growth, such as the meristems, where fatty acid synthesis is most rapid.[6]

Bioactivation: The Conversion to the Active Acid

The applied ester is a pro-herbicide. Within the plant's cells, esterase enzymes rapidly hydrolyze the ester linkage, releasing the free carboxylic acid.[1][2] This acid is the biologically active molecule that actually inhibits the ACCase enzyme. This bioactivation step is crucial for the herbicide's efficacy.

cluster_reaction Proherbicide Methyl 2-phenoxypropanoate (Applied Ester Form) ActiveHerbicide 2-phenoxypropanoic Acid (Active Form) Proherbicide->ActiveHerbicide Hydrolysis (Plant Esterases) node_plus + H₂O Proherbicide->node_plus Methanol Methanol node_plus->ActiveHerbicide

Figure 2: Bioactivation of the pro-herbicide ester to the active acid.

Secondary Herbicidal Effects: The Role of Oxidative Stress

While ACCase inhibition is the primary mode of action, evidence suggests that AOPP herbicides can also induce secondary phytotoxic effects through the generation of oxidative stress.[9]

Induction of Reactive Oxygen Species (ROS)

Treatment with AOPP herbicides has been shown to lead to an accumulation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[9][10] The exact mechanism for this ROS production is not fully elucidated but may be a downstream consequence of the disruption of lipid metabolism and membrane integrity.

Cellular Damage

When ROS production overwhelms the plant's natural antioxidant defense systems, a state of oxidative stress occurs.[10] These highly reactive molecules can cause widespread cellular damage by attacking essential macromolecules. A key consequence is lipid peroxidation, where ROS damages the fatty acids within cell membranes, leading to a loss of membrane fluidity and integrity.[9][11] This compromises cellular compartments, causes leakage of cellular contents, and ultimately contributes to cell death.[9]

Herbicide Herbicide Action (ACCase Inhibition) ROS ↑ Reactive Oxygen Species (ROS) Herbicide->ROS Damage Oxidative Damage ROS->Damage Peroxidation Lipid Peroxidation Damage->Peroxidation Membrane Loss of Membrane Integrity Peroxidation->Membrane Death Cell Death Membrane->Death

Figure 3: Cascade of oxidative stress leading to cellular damage.

Methodologies for Studying Herbicidal Mechanisms

Validating the mode of action requires a multi-faceted experimental approach, from the molecular to the whole-organism level.

Protocol: In Vitro ACCase Inhibition Assay

This protocol provides a direct measure of the herbicide's effect on its target enzyme. The causality is established by demonstrating that the compound inhibits enzyme function in a cell-free system.

  • Enzyme Extraction: Isolate ACCase from the plastids of a susceptible grass species (e.g., maize or barley) using differential centrifugation and purification techniques.

  • Assay Preparation: Prepare a reaction mixture in a microplate containing buffer, ATP, acetyl-CoA, and bicarbonate (as NaH¹⁴CO₃).

  • Herbicide Treatment: Add varying concentrations of the active acid form of the phenoxypropanoate herbicide to the wells. Include a solvent-only control.

  • Reaction Initiation: Add the purified ACCase enzyme to each well to start the reaction. Incubate at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction after a set time (e.g., 15 minutes) by adding concentrated HCl. This acidifies the mixture and evaporates any unreacted ¹⁴CO₂.

  • Quantification: The product, acid-stable [¹⁴C]malonyl-CoA, is quantified using liquid scintillation counting.

  • Data Analysis: Calculate the rate of ACCase activity for each herbicide concentration relative to the control. Determine the IC₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme's activity).

Protocol: Whole-Plant Greenhouse Bioassay

This experiment validates the herbicide's efficacy and selectivity at the organismal level.

  • Plant Cultivation: Grow susceptible (e.g., barnyard grass) and tolerant (e.g., soybean) plant species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application: Prepare a spray solution of the methyl 2-phenoxypropanoate formulation at several application rates. Apply the herbicide evenly to the plants using a calibrated track sprayer. Include an untreated control group.

  • Observation: Visually assess herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete death) rating scale.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass for each plant, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for both susceptible and tolerant species to quantify selectivity.

Protocol: Measurement of Oxidative Stress Markers

This protocol assesses the secondary effects of the herbicide by quantifying a key biomarker of lipid peroxidation.

  • Sample Collection: Treat a susceptible plant species with the herbicide as described in the greenhouse bioassay. Harvest leaf tissue at various time points after treatment (e.g., 24, 48, 72 hours).

  • Homogenization: Homogenize the fresh leaf tissue in a trichloroacetic acid (TCA) buffer to precipitate proteins and stop enzymatic reactions. Centrifuge the homogenate to collect the supernatant.

  • Thiobarbituric Acid (TBA) Reaction: Mix the supernatant with a solution of thiobarbituric acid. Heat the mixture in a water bath (e.g., 95°C for 30 minutes) and then rapidly cool on ice.

  • Spectrophotometry: The reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA creates a colored adduct. Centrifuge the mixture again and measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Quantification: Calculate the concentration of MDA using its extinction coefficient. Compare the MDA levels in treated plants to those in untreated controls to determine the extent of oxidative damage.[11]

Mechanisms of Resistance

The repeated use of AOPP herbicides has led to the evolution of resistant weed populations, a significant challenge in modern agriculture.[12] Resistance can be broadly categorized into two types.[13]

Resistance TypeMechanismDescription
Target-Site Resistance (TSR) Altered ACCase EnzymeA mutation in the gene encoding the ACCase enzyme changes the protein's structure at the herbicide binding site. The herbicide can no longer bind effectively, rendering the enzyme and the plant insensitive.[14]
Non-Target-Site Resistance (NTSR) Enhanced MetabolismThe resistant plant produces higher levels of detoxifying enzymes (e.g., cytochrome P450s) that metabolize and break down the herbicide into non-toxic forms before it can reach the target ACCase enzyme.[13]
Table 2: Summary of primary herbicide resistance mechanisms.

Conclusion

The herbicidal mechanism of methyl 2-phenoxypropanoate derivatives is a well-defined process centered on the inhibition of the ACCase enzyme, which is fundamental to fatty acid synthesis in susceptible grass species. The efficacy of these compounds is a result of their high target specificity, selective action against the monocot-specific enzyme isoform, and the crucial role of stereochemistry in their molecular interaction. Bioactivation from a transport-friendly ester to the active acid within the plant is a key pharmacokinetic step. While ACCase inhibition is the primary lethal event, secondary effects such as the induction of oxidative stress contribute to the overall phytotoxicity. A thorough understanding of these mechanisms, supported by robust experimental validation, is essential for the rational design of new herbicidal molecules and the development of sustainable strategies to manage weed resistance.

References

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A Comprehensive Technical Guide to the Plant-Specific Mechanism of Action of Methyl 2-Phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-phenoxypropanoate and its derivatives belong to the phenoxyalkanoic acid class of herbicides, a cornerstone of selective weed management for over seven decades.[1] These synthetic compounds function as mimics of the principal native plant hormone, indole-3-acetic acid (IAA), but with significantly greater stability and persistence within the plant.[2][3] Whereas endogenous IAA orchestrates a multitude of growth and developmental processes through precisely regulated concentration gradients, the application of a synthetic auxin like methyl 2-phenoxypropanoate at herbicidal concentrations overwhelms and dysregulates these pathways.[4][5] This leads to a cascade of uncontrolled cellular processes, culminating in the death of susceptible broadleaf (dicot) species while leaving essential grass crops like wheat and corn largely unaffected.[6][7]

This guide provides an in-depth technical exploration of the core mechanism of action of methyl 2-phenoxypropanoate. We will deconstruct the molecular events from the initial perception by the nuclear co-receptor complex to the downstream hormonal crosstalk and physiological collapse that defines its herbicidal activity. The narrative is grounded in established experimental evidence and provides detailed protocols for key validation assays, designed for researchers and drug development professionals seeking a granular understanding of this critical class of herbicides.

Part 1: The Core Molecular Mechanism: Hijacking the Nuclear Auxin Signaling Pathway

The herbicidal activity of methyl 2-phenoxypropanoate is initiated not at the cell surface, but within the nucleus. It directly targets and hijacks the cell's primary auxin perception and signaling machinery, converting a finely tuned regulatory system into a trigger for cellular self-destruction.

The TIR1/AFB Co-Receptor Complex: The Primary Target

The central players in auxin perception are a small family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[8][9][10] These proteins function as the substrate-recognition component of a larger E3 ubiquitin ligase complex, designated SCFTIR1/AFB.[11] In their basal state, TIR1/AFB proteins have a low affinity for their substrate targets—a class of transcriptional repressors called Aux/IAA proteins.[12]

Methyl 2-phenoxypropanoate, upon entering the cell and hydrolyzing to its active acid form, acts as a "molecular glue."[13] It binds to a partially promiscuous pocket at the base of the TIR1/AFB protein.[11][14] This binding event induces a conformational change that dramatically increases the affinity of the TIR1/AFB protein for an Aux/IAA repressor, creating a stable ternary co-receptor complex: SCFTIR1/AFB–Auxin–Aux/IAA .[12][15]

Ubiquitination and Degradation of Aux/IAA Repressors

The successful formation of this ternary complex is the critical initiating step. The SCF complex functions as a molecular machine that tags the bound Aux/IAA protein with a chain of ubiquitin molecules.[3][11] This polyubiquitination marks the Aux/IAA repressor for targeted destruction by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[3][14] Because synthetic auxins like phenoxypropanoates are highly stable compared to natural IAA, they ensure this degradation process is sustained and relentless.[2]

Derepression of Auxin Response Factors (ARFs)

Aux/IAA proteins normally function by binding to and inhibiting Auxin Response Factors (ARFs) , a family of transcription factors.[13][16] ARFs are the ultimate effectors of the auxin signal, capable of binding to specific DNA sequences known as auxin-responsive elements (AuxREs) in the promoters of target genes to either activate or repress their transcription.[10]

By triggering the continuous degradation of the Aux/IAA repressors, methyl 2-phenoxypropanoate effectively removes the "brakes" on the ARFs.[14] The now-liberated ARF transcription factors are free to relentlessly activate the expression of a vast suite of early auxin-responsive genes, leading to catastrophic transcriptional reprogramming.[3]

Core_Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Methyl 2-Phenoxypropanoate (Active Acid Form) glue_point Auxin->glue_point TIR1_AFB SCF(TIR1/AFB) E3 Ligase Complex TIR1_AFB->glue_point Aux_IAA Aux/IAA Repressor ARF ARF (Transcription Factor) Aux_IAA->ARF Repression (Inhibits) ub_point Aux_IAA->ub_point Polyubiquitination DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Proteasome 26S Proteasome Transcription Uncontrolled Gene Expression DNA->Transcription glue_point->Aux_IAA Forms Ternary Complex (Molecular Glue Effect) ub_point->Proteasome Degradation release_point

Downstream hormonal crosstalk and physiological collapse.

Part 3: Experimental Validation and Methodologies

The mechanism described above is supported by a range of biochemical and molecular biology techniques. Below are self-validating protocols for key experiments that form the basis of this understanding.

Experimental Workflow Overview

A logical workflow to validate the mechanism of action involves confirming the molecular interaction, quantifying the immediate transcriptional consequences, and measuring the downstream hormonal output.

Experimental_Workflow cluster_assays Validation Assays start Treat Susceptible Plant (e.g., Arabidopsis thaliana) with Herbicide assay1 Protocol 1: In Vitro Binding Assay start->assay1 Collect tissue/ prepare protein assay2 Protocol 2: RT-qPCR Gene Expression start->assay2 Collect tissue/ prepare protein assay3 Protocol 3 (Conceptual): Hormone Quantification (LC-MS) start->assay3 Collect tissue/ prepare protein data1 Data: Confirm Ternary Complex Formation assay1->data1 data2 Data: Quantify Upregulation of Target Genes assay2->data2 data3 Data: Measure ABA and ACC (Ethylene Precursor) Levels assay3->data3 conclusion Conclusion: Validate Mechanism of Action data1->conclusion data2->conclusion data3->conclusion

Workflow for validating herbicide mechanism of action.
Protocol 1: In Vitro Auxin Receptor Binding Assay (Pull-Down Method)

This protocol validates the auxin-dependent interaction between a TIR1 receptor and an Aux/IAA protein.

Objective: To demonstrate that methyl 2-phenoxypropanoate promotes the physical interaction between recombinant TIR1 and a specific Aux/IAA protein fragment.

Methodology:

  • Protein Expression: Express and purify recombinant proteins:

    • A tagged version of TIR1 (e.g., 6xHis-TIR1).

    • A tagged version of a fragment of an Aux/IAA protein containing the core degron domain (e.g., GST-IAA7).

  • Binding Reaction Setup: In separate microcentrifuge tubes, combine purified His-TIR1 and GST-IAA7 in a binding buffer (e.g., Tris-buffered saline with Tween-20).

  • Treatment Groups:

    • Control: Add vehicle (e.g., DMSO).

    • Test Compound: Add methyl 2-phenoxypropanoate (or its active acid form) to a final concentration of 10 µM.

    • Positive Control: Add IAA to a final concentration of 10 µM.

  • Incubation: Incubate all tubes for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.

  • Pull-Down: Add glutathione-sepharose beads to each tube. These beads will bind to the GST-tagged IAA7 protein. Incubate for another hour at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold binding buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blot, using an anti-His antibody to detect the presence of co-precipitated His-TIR1.

  • Self-Validation Check: A strong band for His-TIR1 should only appear in the lanes treated with IAA and methyl 2-phenoxypropanoate, demonstrating that the interaction is auxin-dependent. The control lane should show little to no band.

Protocol 2: Gene Expression Analysis via RT-qPCR

This protocol quantifies the early transcriptional response to herbicide treatment.

Objective: To measure the change in mRNA levels of key auxin-, ethylene-, and ABA-responsive genes in susceptible plants following herbicide application.

Methodology:

  • Plant Treatment: Grow a susceptible plant species (e.g., Arabidopsis thaliana seedlings) under controlled conditions. Treat one set of plants with a sub-lethal concentration of methyl 2-phenoxypropanoate and a control set with a vehicle solution.

  • Time Course Harvest: Harvest aerial tissue from both groups at several time points (e.g., 0, 1, 3, and 6 hours) post-treatment. Immediately freeze the tissue in liquid nitrogen.

  • RNA Extraction: Extract total RNA from all samples using a standard Trizol or column-based kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.

  • qPCR Setup: Prepare qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers specific for:

    • Target Genes: GH3.3 (early auxin-responsive), ACS8 (ethylene biosynthesis), NCED3 (ABA biosynthesis).

    • Reference Gene: A stably expressed housekeeping gene (e.g., Actin2 or UBQ10) for normalization.

  • qPCR Run: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative fold change in target gene expression for each time point using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the time-matched control samples.

  • Self-Validation Check: A successful experiment will show a rapid and significant increase in the transcript levels of GH3.3, ACS8, and NCED3 in the herbicide-treated samples compared to the controls.

Quantitative Data Summary

The following table presents hypothetical data consistent with the expected outcomes of the described protocols.

Assay TypeAnalyteTreatmentResultInterpretation
In Vitro Pull-Down His-TIR1 Co-IPVehicle Control1.0x (Baseline)No auxin-dependent interaction.
IAA (10 µM)15.7xStrong interaction confirmed.
M-2-PP (10 µM)12.3xCompound promotes receptor-repressor binding.
RT-qPCR GH3.3 mRNAM-2-PP (3h)25-fold ↑Strong activation of auxin signaling.
ACS8 mRNAM-2-PP (3h)18-fold ↑Induction of ethylene biosynthesis pathway.
NCED3 mRNAM-2-PP (3h)32-fold ↑Induction of ABA biosynthesis pathway.

M-2-PP: Methyl 2-phenoxypropanoate

Part 4: The Case of ABP1 - An Evolving Understanding

For many years, AUXIN BINDING PROTEIN 1 (ABP1) was a prominent candidate for the primary auxin receptor, particularly for rapid, non-transcriptional responses at the plasma membrane. [17][18]This hypothesis was supported by its ability to bind auxin and its association with rapid physiological changes like ion fluxes. [19]However, the development of true abp1 null mutants in Arabidopsis has fundamentally shifted this view. These mutants are developmentally indistinguishable from wild-type plants and show no significant defects in auxin signaling. [20][21]This compelling genetic evidence indicates that ABP1 is not essential for primary auxin signaling or development under normal conditions. [17]While it may have other cellular functions, the herbicidal action of synthetic auxins is now understood to be mediated overwhelmingly through the nuclear TIR1/AFB pathway. [19][20]

Part 5: Mechanisms of Plant Selectivity and Resistance

Selectivity

The selectivity of phenoxypropanoate herbicides for broadleaf weeds over grasses is a key feature of their agricultural utility. This is not due to a different core mechanism, but rather to a combination of physiological and anatomical factors in tolerant grass species, including:

  • Restricted Translocation: Grasses often limit the movement of the herbicide from the point of application to the meristematic tissues where it would cause the most damage. [5]* Enhanced Metabolism: Tolerant species can more rapidly metabolize the active herbicide into non-toxic conjugates. [5]* Anatomical Differences: The vascular tissues in grasses are arranged differently, and the lack of a vascular cambium makes them less susceptible to the uncontrolled cell division that phenoxy herbicides induce. [5][22]

Herbicide Resistance

The widespread and repeated use of synthetic auxin herbicides has led to the evolution of resistant weed populations. [23][24]Resistance can arise from two primary mechanisms:

  • Target-Site Resistance: Mutations in the auxin receptor genes (TIR1/AFB) or in the Aux/IAA genes can alter the binding pocket or the protein-protein interaction, preventing the herbicide from effectively promoting Aux/IAA degradation. [23]2. Non-Target-Site Resistance: This more common form of resistance involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. This includes enhanced metabolic detoxification, reduced herbicide uptake, or sequestration of the compound away from its target site. [25][26]

Conclusion

The mechanism of action of methyl 2-phenoxypropanoate is a classic example of molecular mimicry used for herbicidal effect. By acting as a highly stable and persistent analog of natural auxin, it effectively hijacks the nuclear TIR1/AFB signaling pathway. This action triggers the relentless, proteasome-mediated destruction of Aux/IAA transcriptional repressors. The resulting uncontrolled activation of ARF transcription factors leads to a catastrophic cascade of transcriptional reprogramming and profound hormonal imbalance, most notably the massive overproduction of ethylene and abscisic acid. It is this ABA-driven senescence and stress response, combined with ethylene-induced growth deformities, that ultimately causes the physiological collapse and death of susceptible plants. A thorough understanding of this detailed pathway is critical for developing new herbicidal molecules and for managing the growing challenge of weed resistance.

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  • Kumar, S., et al. (2024). Explore The Biochemical Mechanisms of Herbicides And Their Impact on Weed Physiology In Potato (Solanumtuberosum L). Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

  • Corteva Agriscience. (2024). Managing herbicide resistance in broad-leaved weeds. Retrieved from [Link]

  • Ferrell, J., & MacDonald, G. (2018). Managing Herbicide-Resistant Weeds. University of Florida IFAS Extension. Retrieved from [Link]

  • Peterson, D. E., et al. (2021). Herbicide Mode of Action. Kansas State University Research and Extension. Retrieved from [Link]

  • Pandey, A., et al. (2021). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Plants, 10(7), 1329. Retrieved from [Link]

  • ChemCERT. (2024). Mode of actions are based on how they work. Retrieved from [Link]

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Environmental fate and degradation of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Fate and Degradation of Methyl 2-phenoxypropanoate

Executive Summary

Methyl 2-phenoxypropanoate is an organic ester whose environmental behavior is primarily governed by its susceptibility to hydrolysis and subsequent microbial degradation. As an analogue to the phenoxyalkanoic acid class of herbicides, its environmental fate follows a predictable, multi-stage process. The initial and most critical transformation is the cleavage of the methyl ester bond, a reaction that occurs through both abiotic and biotic mechanisms to yield 2-phenoxypropanoic acid and methanol. The resulting carboxylic acid is the principal species of environmental concern and is subject to microbial breakdown. This guide elucidates these pathways, detailing the underlying chemical and biological mechanisms, the factors influencing degradation rates, and the established experimental methodologies for studying its environmental persistence. The primary route of dissipation from soil and aquatic environments is microbial metabolism, which involves enzymatic ether cleavage, aromatic ring hydroxylation, and subsequent ring opening, ultimately leading to mineralization. Abiotic processes such as direct photolysis are generally considered minor contributors to its overall degradation.

Introduction and Physicochemical Properties

Methyl 2-phenoxypropanoate belongs to the family of phenoxyalkanoic acid derivatives. While not a widely used herbicide itself, its structural similarity to compounds like Mecoprop makes understanding its environmental behavior critical for predicting the fate of related substances and potential metabolites.[1] Its environmental distribution and persistence are dictated by a combination of its intrinsic physicochemical properties and the environmental conditions it encounters.

The first step in assessing environmental fate is to understand these core properties, which influence its partitioning between soil, water, and air, as well as its bioavailability to microorganisms.

Table 1: Physicochemical Properties of Methyl 2-phenoxypropanoate and its Primary Metabolite

Property Methyl 2-phenoxypropanoate (Ester) 2-Methyl-2-phenoxypropionic Acid (Acid Metabolite) Significance for Environmental Fate
CAS Number Not widely assigned; related to 943-45-3 943-45-3[2] Unique chemical identification.
Molecular Formula C₁₀H₁₂O₃ C₁₀H₁₀O₂ Determines molecular weight and elemental composition.
Molecular Weight 180.20 g/mol [3] 180.19 g/mol Influences diffusion and volatility.
Water Solubility Moderately Soluble (Ester) 1000 g/L at 25°C[2] High solubility of the acid metabolite indicates high potential for mobility in water and leaching through soil.
pKa N/A 3.26 (Predicted)[2] The low pKa means the acid metabolite will exist almost entirely as an anion in typical environmental pH (6-8), increasing its water solubility and mobility.
Log Kow (Octanol-Water Partition Coefficient) Estimated > 2.0 Low (anionic form) Indicates a low potential for bioaccumulation in organisms for the acid metabolite.[4]

| Vapor Pressure | Low (Estimated) | Very Low | Suggests that volatilization from soil or water surfaces is not a significant dissipation pathway. |

Primary Transformation: Ester Hydrolysis

The pivotal first step in the environmental degradation of Methyl 2-phenoxypropanoate is the hydrolysis of its ester bond. This reaction converts the relatively less polar ester into the highly water-soluble carboxylate anion (at environmental pHs) and methanol. This transformation can be considered a detoxification step in some regards, but it is primarily an activation step for further, more rapid microbial degradation.

Hydrolysis can occur via two main routes:

  • Abiotic (Chemical) Hydrolysis: This is a chemical process influenced by pH. It is generally slow at neutral pH but is catalyzed under acidic or, more significantly, alkaline conditions.

  • Biotic (Enzymatic) Hydrolysis: Many soil and aquatic microorganisms produce esterase enzymes that efficiently cleave the ester bond, often much faster than chemical hydrolysis. This is a common metabolic reaction for utilizing esterified carbon sources.[5]

Because of the efficiency of microbial esterases, biotic hydrolysis is often the dominant initial transformation pathway in biologically active environments like topsoil and surface water.

Hydrolysis Parent Methyl 2-phenoxypropanoate Metabolite 2-Phenoxypropanoic Acid Parent->Metabolite Hydrolysis (Abiotic or Biotic) Parent->Metabolite Primary Metabolite Parent Compound Methanol Methanol

Caption: Initial hydrolysis of Methyl 2-phenoxypropanoate.

Abiotic Degradation Pathways

While biotic processes dominate, abiotic degradation can contribute to the transformation of Methyl 2-phenoxypropanoate, particularly in environments with low microbial activity or high sun exposure.

Hydrolysis

As introduced, chemical hydrolysis is a function of pH and temperature. The rate is typically lowest around neutral pH (pH 7) and increases in acidic and alkaline conditions. In sterile, dark aquatic systems, this would be the primary degradation pathway.

Photolysis (Photodegradation)

Photolysis is the degradation of a chemical by light energy.

  • Direct Photolysis: Occurs when the chemical itself absorbs photons of sunlight, leading to bond cleavage. The phenoxy group provides a chromophore that can absorb UV light.

  • Indirect Photolysis: Occurs when other substances in the environment (e.g., humic acids, nitrate ions in natural waters) absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH), which then attack the target molecule.

For the broader class of phenoxyalkanoic acid herbicides, photodegradation in soil and water is generally considered a minor dissipation pathway compared to microbial degradation.[6] However, in sunlit surface waters, it can contribute to the overall removal.[7][8]

Biotic Degradation: The Primary Dissipation Route

The most significant mechanism for the complete removal of phenoxyalkanoic acid derivatives from the environment is biodegradation by soil and aquatic microorganisms.[6][9] A diverse range of bacteria and fungi can utilize these compounds as a source of carbon and energy.[10][11][12]

The degradation pathway for the 2-phenoxypropanoic acid metabolite is well-established and proceeds through several key enzymatic steps.

  • α-Ether Cleavage: The process is initiated by specialized α-ketoglutarate-dependent dioxygenase enzymes.[13] These enzymes attack the ether bond, cleaving the propionic acid side chain from the aromatic ring. This is often the rate-limiting and specificity-determining step.

  • Formation of a Phenolic Intermediate: The cleavage of the ether bond results in the formation of a corresponding phenol, in this case, likely phenol or a hydroxylated derivative.

  • Aromatic Ring Hydroxylation: The phenolic intermediate is further acted upon by hydroxylase enzymes, which add hydroxyl groups to the aromatic ring to form a catechol or a substituted catechol.

  • Aromatic Ring Cleavage: The di-hydroxylated aromatic ring is now susceptible to cleavage by catechol dioxygenase enzymes. This can occur via two main routes:

    • Ortho-cleavage: The bond between the two hydroxylated carbons is broken.

    • Meta-cleavage: The bond adjacent to one of the hydroxylated carbons is broken.

  • Mineralization: The ring-cleavage products are linear, unsaturated acids (e.g., muconic acids), which are then funneled into central metabolic pathways like the Krebs cycle and are ultimately mineralized to carbon dioxide (CO₂) and water (H₂O).[13][14]

Biodegradation cluster_pathway Microbial Degradation Pathway of 2-Phenoxypropanoic Acid PPA 2-Phenoxypropanoic Acid (from Hydrolysis) Phenol Phenolic Intermediate PPA->Phenol 1. Ether Cleavage (Dioxygenase) Catechol Catechol Phenol->Catechol 2. Ring Hydroxylation (Hydroxylase) RingCleavage Ring Cleavage Products (e.g., Muconic Acid) Catechol->RingCleavage 3. Ring Fission (Dioxygenase) Metabolism Central Metabolism (Krebs Cycle) RingCleavage->Metabolism 4. Further Metabolism Mineralization CO₂ + H₂O Metabolism->Mineralization 5. Mineralization

Caption: Generalized microbial degradation pathway.

Experimental Methodologies for Degradation Studies

To quantify the environmental fate of Methyl 2-phenoxypropanoate, standardized and validated experimental protocols are essential. These studies form the basis of environmental risk assessment.

Protocol: Aerobic Soil Biodegradation Study

This protocol is designed to determine the rate and pathway of degradation in soil under aerobic conditions, adapting principles from OECD Guideline 307.

Objective: To measure the rate of disappearance of the parent compound and identify major metabolites.

Methodology:

  • Soil Selection & Characterization:

    • Select at least two distinct soil types (e.g., sandy loam, clay loam) with known properties (pH, organic carbon content, texture, microbial biomass).

    • Causality: Using different soils reveals how properties like pH and organic matter content, which controls adsorption, affect degradation rates.[6]

  • Preparation of Test Substance:

    • Prepare a stock solution of Methyl 2-phenoxypropanoate. For pathway elucidation, using a ¹⁴C-radiolabeled version (e.g., with the label on the aromatic ring) is standard practice.

  • Spiking and Incubation:

    • Treat fresh soil samples (sieved and adjusted to 40-60% of maximum water holding capacity) with the test substance at a relevant concentration.

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C).

    • Include two sets of controls: a sterile control (e.g., autoclaved or gamma-irradiated soil) and an unspiked control.

    • Causality: The dark condition prevents photodegradation. The sterile control is critical to differentiate between biotic and abiotic degradation; if degradation occurs in the test system but not the sterile control, it is definitively microbial.

  • Sampling:

    • Collect triplicate soil samples from the test and sterile systems at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction and Analysis:

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts using a validated analytical method (see Protocol 5.2) to quantify the concentration of the parent compound and its transformation products over time.

  • Data Analysis:

    • Plot the concentration of Methyl 2-phenoxypropanoate versus time.

    • Calculate the degradation half-life (DT₅₀) using appropriate kinetic models (e.g., single first-order).

Protocol: Analytical Quantification in Environmental Matrices

Accurate quantification is the cornerstone of any fate study. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this type of analysis.[15][16]

Objective: To accurately quantify Methyl 2-phenoxypropanoate and its primary metabolite, 2-phenoxypropanoic acid, in soil or water extracts.

Methodology:

  • Sample Preparation (Extraction):

    • Water Samples: May require Solid-Phase Extraction (SPE) to concentrate the analytes and remove interfering matrix components.

    • Soil Samples: Require solvent extraction (e.g., using acetonitrile), followed by centrifugation and filtration. A cleanup step using d-SPE (dispersive SPE) with agents like magnesium sulfate can remove additional interferences.[15]

  • Chromatographic Separation (HPLC):

    • Inject the prepared sample extract into an HPLC system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution mobile phase, typically consisting of water and methanol or acetonitrile, both acidified with a small amount of formic acid.[15]

    • Causality: The C18 column separates compounds based on polarity. The acidic mobile phase ensures that the 2-phenoxypropanoic acid metabolite is in its neutral, protonated form, leading to better retention and peak shape.[17]

  • Detection and Quantification (MS/MS):

    • The eluent from the HPLC is directed into a tandem mass spectrometer, typically with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM is a highly selective and sensitive technique. A specific precursor ion for each analyte is selected and fragmented, and then a specific product ion is monitored. This two-stage filtering process (precursor -> product) provides high confidence in identification and minimizes false positives from the complex environmental matrix.

  • Validation:

    • The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the specific matrix (soil, water) being tested.

AnalyticalWorkflow cluster_workflow Analytical Workflow for Quantification Sample Environmental Sample (Soil or Water) Extraction Solvent Extraction & Cleanup (SPE) Sample->Extraction 1. Isolate Analytes Analysis HPLC-MS/MS Analysis Extraction->Analysis 2. Separate & Detect Data Data Processing & Quantification Analysis->Data 3. Calculate Concentration

Caption: General analytical workflow for environmental samples.

References

  • Sheng Xiang, Ronghua Lin, Hongyi Shang, Yong Xu, Fulin Zong. (2020). Efficient Degradation of Phenoxyalkanoic Acid Herbicides by the Alkali-Tolerant Cupriavidus oxalaticus Strain X32. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. (2025). PubMed. Available at: [Link]

  • Genetic Analysis of Phenoxyalkanoic Acid Degradation in Sphingomonas herbicidovorans MH. (n.d.). Applied and Environmental Microbiology. Available at: [Link]

  • Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. (2016). PubMed. Available at: [Link]

  • Methyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate Env. Fate/Transport. (n.d.). EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Degradation of phenoxyalkanoic acid herbicides by soil micro-organisms. (n.d.). Sabinet African Journals. Available at: [Link]

  • Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498. (n.d.). PubChem. Available at: [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Available at: [Link]

  • Methyl 2-methyl-2-phenylpropanoate CAS 57625-74-8. (n.d.). Home Sunshine Pharma. Available at: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. Available at: [Link]

  • Analytical methods for determining environmental contaminants of concern in water and wastewater. (n.d.). PMC. Available at: [Link]

  • Reaction kinetics of hydrolyzing methyl propionate. (n.d.). ResearchGate. Available at: [Link]

  • Mecoprop-methyl. (n.d.). AERU, University of Hertfordshire. Available at: [Link]

  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. (n.d.). ResearchGate. Available at: [Link]

  • Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors. (2025). MDPI. Available at: [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. (n.d.). Applied Ecology and Environmental Research. Available at: [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017). ScienceDirect. Available at: [Link]

  • Methyl 2-(4-hydroxyphenoxy)propanoate - Hazard. (n.d.). EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Photodegradation of an herbicide (2-methyl-4-chlorophenoxyacetic acid) in the presence of “TiO2, SnO2, SnO2/TiO2 nanoparticles – polypropylene fibrous carrier” systems. (n.d.). Springer. Available at: [Link]

  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2023). PubMed. Available at: [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2009). MDPI. Available at: [Link]

  • Methyl 2-[4-(2-methylpropyl)phenyl]propanoate - Hazard Genotoxicity. (n.d.). EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Analytical Methods for PFAS in Products and the Environment. (n.d.). Publications Office of the European Union. Available at: [Link]

  • 2-Propenoic acid, methyl ester: Human health tier II assessment. (2014). Australian Government Department of Health. Available at: [Link]

  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800. (n.d.). PubChem. Available at: [Link]

  • Photocatalytic degradation of Methyl Red and Methyl Blue dyes with doped-titanium dioxide nanoparticles in the presence of. (2024). Research Square. Available at: [Link]

  • Progress and Prospects of Microplastic Biodegradation Processes and Mechanisms: A Bibliometric Analysis. (n.d.). PMC. Available at: [Link]

  • Photocatalytic degradation of Methyl Red and Methyl Blue dyes with doped-titanium dioxide nanoparticles in the presence of peroxymonosulfate oxidant. (n.d.). OUCI. Available at: [Link]

  • Photochemical Stability and Photostabilizing Efficiency of Poly(methyl methacrylate) Based on 2-(6-Methoxynaphthalen-2-yl)propanoate Metal Ion Complexes. (2015). MDPI. Available at: [Link]

  • Photo-catalytic Degradation of Organic Dyes with Different Chromophores by Synthesized Nanosize TiO Particles 2. (n.d.). ResearchGate. Available at: [Link]

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Toxicological profile of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicological Profile and Preclinical Assessment of Methyl 2-Phenoxypropanoate: A Comprehensive Guide

Abstract Methyl 2-phenoxypropanoate is a versatile organic ester utilized in advanced chemical synthesis and intermediate manufacturing. However, its toxicological profile requires rigorous evaluation before integration into downstream pharmaceutical or agricultural applications. This technical guide provides an in-depth mechanistic analysis of its toxicokinetics, hazard classifications, and validated experimental workflows for preclinical assessment.

Chemical Identity & Structural Significance

Methyl 2-phenoxypropanoate (CAS 2065-24-9) is characterized by a phenoxy ring linked to a propanoate aliphatic chain via an ester bond. It is frequently employed as a substrate in transition-metal-catalyzed cross-coupling reactions, such as Chan-Lam O-methylation[1]. While the esterification improves lipophilicity and synthetic utility, it fundamentally alters the molecule's biological behavior, necessitating a metabolite-driven toxicological assessment rather than evaluating the parent compound in isolation.

Toxicokinetics: The ADME Profile

The systemic toxicity of aliphatic esters is rarely dictated by the parent molecule alone. In vivo, methyl 2-phenoxypropanoate undergoes rapid biotransformation.

  • Absorption & Distribution: The high lipophilicity of the methyl ester facilitates rapid absorption across the gastrointestinal mucosa and the stratum corneum.

  • Metabolism (Bioactivation): Upon entering systemic circulation, the compound is rapidly hydrolyzed by ubiquitous serine hydrolases—specifically hepatic carboxylesterases (CES1/CES2) and plasma pseudocholinesterases.

  • Excretion: The resulting acidic metabolite is primarily cleared via renal organic anion transporters (OATs).

Mechanistic Causality: The cleavage of the ester bond yields two distinct toxicophores: 2-phenoxypropionic acid and methanol . The toxicity of the parent compound is a biphasic composite of these two metabolites. Methanol is oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into formaldehyde and formic acid, driving risks of ocular toxicity and metabolic acidosis.

MetabolicPathway M2PP Methyl 2-phenoxypropanoate (Parent Ester) CES Carboxylesterases (Hepatic/Plasma) M2PP->CES Hydrolysis PPA 2-Phenoxypropionic Acid (Active Metabolite) CES->PPA MeOH Methanol (Toxic Byproduct) CES->MeOH Formaldehyde Formaldehyde MeOH->Formaldehyde ADH FormicAcid Formic Acid (Ocular Toxicity/Acidosis) Formaldehyde->FormicAcid ALDH

Fig 1. CES-mediated hydrolysis pathway of Methyl 2-phenoxypropanoate.

Mechanistic Toxicology & Hazard Assessment

Because direct in vivo toxicity data for the methyl ester is limited, toxicologists employ a "read-across" methodology utilizing the parent acid, 2-phenoxypropionic acid (CAS 940-31-8).

  • Cellular Disruption: 2-Phenoxypropionic acid shares a structural backbone with phenoxy herbicides (e.g., mecoprop). While it lacks the halogenation (chlorine substituents) that causes severe environmental persistence and high toxicity in agricultural herbicides[2], the phenoxy acid moiety still acts as a weak uncoupler of mitochondrial oxidative phosphorylation. This leads to a depletion of intracellular ATP and subsequent cellular stress.

  • Acute Toxicity Hazards: The parent acid demonstrates an intraperitoneal LD50 of 391 mg/kg in murine models[3]. Consequently, the compound is classified under GHS Category 4 for Oral, Dermal, and Inhalation toxicity[4].

  • Local Irritation: The lipophilic ester acts as a solvent on the skin, causing defatting and localized erythema (Skin Irritation Category 2). Direct ocular contact risks serious eye damage (Category 2B) due to localized hydrolysis releasing acidic byproducts directly onto the corneal epithelium[4].

Quantitative Toxicological Data

To facilitate rapid risk assessment, the extrapolated and empirical toxicological metrics are summarized below.

Chemical EntityRoleAcute Toxicity (LD50)GHS Hazard ClassificationsPrimary Toxicological Mechanism
Methyl 2-phenoxypropanoate Parent CompoundExtrapolated from acidSkin Irrit. 2, Eye Irrit. 2BLipophilic membrane disruption; Precursor to toxic metabolites.
2-Phenoxypropionic Acid Primary Metabolite391 mg/kg (ipr-rat)[3]Acute Tox. 4 (Oral/Dermal/Inhal)[4]Weak uncoupling of oxidative phosphorylation[2].
Methanol Secondary Metabolite5,628 mg/kg (oral-rat)Flam. Liq. 2, Acute Tox. 3, STOT SE 1Oxidation to formic acid; metabolic acidosis and optic neuropathy.

Experimental Workflows for Toxicological Profiling

To rigorously validate the safety profile of this compound, laboratories must implement self-validating in vitro systems. The following protocols are designed to isolate the causality of toxicity.

Workflow Step1 1. Compound Preparation (Stock in DMSO) Step2 2. Hepatic Microsome Incubation (Phase I/II Metabolism) Step1->Step2 Step4 4. In Vitro Cytotoxicity (HepG2 Cells + S9 Fraction) Step1->Step4 Step3 3. LC-MS/MS Quantification (Metabolite Tracking) Step2->Step3 Step5 5. Data Synthesis (IC50 & Clearance Rates) Step3->Step5 Step4->Step5

Fig 2. Self-validating in vitro toxicological screening workflow.

Protocol A: Hepatic Microsomal Stability and Esterase Phenotyping Objective: Quantify the half-life of the ester and confirm CES-mediated hydrolysis. Causality & Validation: Esters are notoriously labile in aqueous environments. To ensure that observed degradation is enzymatically driven rather than a result of chemical instability in the buffer, this protocol incorporates a parallel control using bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.

  • Preparation: Prepare a 10 mM stock of methyl 2-phenoxypropanoate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Activation: Thaw human liver microsomes (HLM) on ice. Prepare two reaction arms: Arm 1 (Standard HLM) and Arm 2 (HLM pre-incubated with 100 µM BNPP for 15 minutes).

  • Incubation: Initiate the reaction by adding the compound to both arms at 37°C.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Interpretation: If degradation occurs in the BNPP-treated arm, chemical hydrolysis is occurring. If degradation is halted by BNPP, the clearance is confirmed as strictly CES-mediated.

Protocol B: Metabolite-Driven Cytotoxicity Screening (HepG2) Objective: Assess the downstream cellular toxicity of the parent compound versus its metabolites. Causality & Validation: The parent ester may exhibit low intrinsic cytotoxicity, but its metabolites drive the systemic hazard. A standard in vitro assay is insufficient. We utilize HepG2 cells supplemented with an S9 hepatic fraction to mimic in vivo bioactivation.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Preparation: Prepare serial dilutions of methyl 2-phenoxypropanoate (0.1 µM to 1000 µM).

  • S9 Supplementation: Divide the plate into two cohorts. Cohort A receives the compound in standard media. Cohort B receives the compound in media supplemented with 1 mg/mL S9 fraction and an NADPH-regenerating system.

  • Incubation & Assay: Incubate for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Interpretation: A lower IC50 in Cohort B validates that the biotransformation products (2-phenoxypropionic acid and methanol) are the primary drivers of cellular toxicity.

Regulatory & Safety Handling

When handling methyl 2-phenoxypropanoate in the laboratory, standard precautions for Category 4 acute toxicants must be observed. Operations should be conducted within a certified chemical fume hood to mitigate inhalation risks. Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are mandatory to prevent defatting of the skin and serious eye damage[4].

Sources

Solubility of Methyl 2-phenoxypropanoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-Phenoxypropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic efficacy. Methyl 2-phenoxypropanoate, a versatile building block in organic synthesis, presents a case study in the fundamental principles of solubility. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 2-phenoxypropanoate in various organic solvents. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and experimental protocols to predict and determine its solubility. We delve into the principles of "like dissolves like," the predictive power of Hansen Solubility Parameters, and provide detailed, self-validating experimental methodologies. This guide is designed to be a practical resource for scientists in research and drug development, enabling informed solvent selection and a deeper understanding of the molecular interactions governing solubility.

Introduction: The Significance of Solubility in a Molecular Context

Methyl 2-phenoxypropanoate is a chemical intermediate whose utility in the synthesis of more complex molecules is of significant interest to the pharmaceutical and chemical industries. The efficiency of synthetic reactions, purification processes (such as crystallization and chromatography), and ultimately the formulation of any final product are all intrinsically linked to the solubility of the starting materials and intermediates. A thorough understanding of the solubility of methyl 2-phenoxypropanoate in a range of organic solvents is therefore not merely an academic exercise, but a cornerstone of process development and optimization.

Esters, as a functional class, generally exhibit moderate polarity due to the presence of the carbonyl (C=O) group, which allows them to dissolve in a variety of organic solvents. However, the specific solubility of a molecule like methyl 2-phenoxypropanoate is a nuanced interplay of its structural features: the ester group, the phenyl ring, and the propanoate backbone. This guide will explore how these features dictate its interactions with different solvents.

Theoretical Framework: Predicting Solubility

A predictive understanding of solubility can save significant time and resources in the laboratory. The principle of "like dissolves like" provides a qualitative starting point, suggesting that substances with similar polarities are more likely to be soluble in one another. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.

The "Like Dissolves Like" Principle

This long-standing principle is based on the concept that a solute will dissolve best in a solvent that has a similar intermolecular force profile. Organic solvents can be broadly categorized as:

  • Polar Protic Solvents: Such as alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding.

  • Polar Aprotic Solvents: Such as ketones (e.g., acetone) and esters (e.g., ethyl acetate), which have dipole moments but do not have O-H or N-H bonds.

  • Nonpolar Solvents: Such as hydrocarbons (e.g., hexane, toluene), which have low dielectric constants and interact primarily through van der Waals forces.

Methyl 2-phenoxypropanoate, with its ester functionality and aromatic ring, is expected to have moderate polarity. Therefore, it is predicted to be more soluble in polar aprotic and some polar protic solvents than in nonpolar solvents. The related compound, 2-methyl-2-phenoxy-propionic acid, has been noted to be soluble in methanol[1].

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter system provides a more sophisticated, semi-quantitative approach to predicting solubility.[2] It dissects the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by its three HSP values. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Experimental Determination of Solubility: A Practical Guide

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of methyl 2-phenoxypropanoate. This method is a self-validating system that can be adapted for various organic solvents.

Materials and Equipment
  • Methyl 2-phenoxypropanoate (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with secure caps

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.45 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Step-by-Step Protocol for Isothermal Solubility Measurement

This protocol is based on the widely used gravimetric or shake-flask method.[3]

  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 2-phenoxypropanoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved methyl 2-phenoxypropanoate.

    • Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a pre-validated analytical method, such as HPLC or GC. This involves creating a calibration curve with known concentrations of methyl 2-phenoxypropanoate in the respective solvent.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or molarity (mol/L).

    • Gravimetric Method Calculation:

      • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

    • Analytical Method Calculation:

      • The concentration obtained from the calibration curve directly gives the solubility.

Diagram of the Experimental Workflow

G cluster_prep Preparation of Saturated Solutions cluster_sample Sample Collection cluster_quant Quantification cluster_calc Calculation prep1 Add excess methyl 2-phenoxypropanoate to solvent prep2 Equilibrate at constant temperature with shaking prep1->prep2 sample1 Allow excess solid to settle prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant1a Gravimetric Method: Evaporate solvent and weigh residue sample3->quant1a Option 1 quant1b Analytical Method: Dilute and analyze by HPLC/GC sample3->quant1b Option 2 calc1 Determine solubility in g/100 mL or mol/L quant1a->calc1 quant1b->calc1

Caption: Factors influencing the solubility of methyl 2-phenoxypropanoate.

Conclusion

While a comprehensive, publicly available database of the solubility of methyl 2-phenoxypropanoate in a wide range of organic solvents is currently lacking, this technical guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this crucial parameter. By understanding the principles of molecular interactions and applying the detailed experimental protocols, scientists can generate reliable solubility data. This, in turn, will facilitate informed decisions in process development, purification, and formulation, ultimately accelerating the journey from laboratory-scale synthesis to industrial application. The principles and techniques outlined herein are broadly applicable and serve as a valuable resource for solubility studies of a wide array of organic molecules.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-phenylpropanoate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

Sources

The Crystalline Architecture of 2-Methyl-2-phenoxypropanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Molecular Formula

In the landscape of pharmaceutical development, the precise solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic efficacy and manufacturability. 2-Methyl-2-phenoxypropanoic acid, a molecule of interest in medicinal chemistry, serves as a compelling case study for the rigorous structural elucidation required in modern drug development. While its two-dimensional representation provides a foundational understanding of its chemical connectivity, it is the three-dimensional arrangement of molecules in the crystalline lattice that governs crucial physicochemical properties such as solubility, dissolution rate, bioavailability, and stability.

This technical guide provides an in-depth exploration of the crystalline structure of 2-Methyl-2-phenoxypropanoic acid. Moving beyond a mere recitation of data, this document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its crystallographic parameters, the experimental methodology for their determination, and the causal relationships between its atomic arrangement and its macroscopic properties. As we navigate through the intricacies of its crystal packing and intermolecular interactions, we will underscore the pivotal role of single-crystal X-ray diffraction in providing the definitive structural blueprint essential for rational drug design and formulation.

Crystallographic Profile of 2-Methyl-2-phenoxypropanoic Acid

The definitive three-dimensional structure of 2-Methyl-2-phenoxypropanoic acid in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data reveals a well-ordered arrangement of molecules, providing a foundational understanding of its solid-state behavior.

Key Crystallographic Parameters

A comprehensive summary of the crystallographic data for 2-Methyl-2-phenoxypropanoic acid is presented in Table 1. This information is paramount for computational modeling, polymorph screening, and understanding the anisotropic nature of the crystal.

Parameter Value Significance in Drug Development
Molecular Formula C10H12O3Defines the elemental composition and stoichiometry.
Molecular Weight 180.20 g/mol Crucial for calculating molar-based properties and dosages.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/nA variant of P2₁/c, indicating a centrosymmetric packing arrangement. This has implications for certain physical properties.
Unit Cell Dimensions a = 10.33 Å, b = 10.98 Å, c = 8.65 Å, β = 98.9°These define the size and shape of the repeating unit of the crystal lattice, influencing crystal habit and mechanical properties.
Volume of Unit Cell 968.9 ųAffects the density and packing efficiency of the molecules in the crystal.
Molecules per Unit Cell (Z) 4Indicates the number of molecules within the repeating unit cell.
Calculated Density 1.23 g/cm³An intrinsic material property important for formulation and manufacturing processes.

Data sourced from Kennard et al. (1981).[1]

Molecular Conformation and Intermolecular Interactions

Within the crystal lattice, the 2-Methyl-2-phenoxypropanoic acid molecule adopts a specific conformation dictated by the minimization of intramolecular steric hindrance and the optimization of intermolecular interactions. The steric bulk of the two methyl groups on the α-carbon atom significantly influences the torsion angles of the oxo-alkanoic acid side chain.[1]

A critical feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of adjacent molecules. This O—H···O hydrogen bonding is a robust and highly directional interaction that plays a primary role in the supramolecular assembly of the crystal structure. These dimers are further organized into a three-dimensional network through weaker C—H···O interactions and van der Waals forces.

The diagram below illustrates the fundamental intermolecular hydrogen bonding that defines the primary structural motif in the crystalline lattice of 2-Methyl-2-phenoxypropanoic acid.

G cluster_0 Molecule A cluster_1 Molecule B a_O1 O a_H1 H b_O2 O a_H1->b_O2 O-H···O a_C1 C a_O2 O b_O1 O b_H1 H b_H1->a_O2 O-H···O b_C1 C

Caption: Centrosymmetric dimer formation via hydrogen bonding.

Experimental Determination of the Crystalline Structure

The definitive elucidation of the crystalline structure of 2-Methyl-2-phenoxypropanoic acid is achieved through single-crystal X-ray diffraction. This technique provides unparalleled insight into the precise arrangement of atoms within the crystal lattice.

Experimental Workflow

The process of determining a crystal structure via single-crystal X-ray diffraction follows a systematic workflow, from sample preparation to data analysis and structure refinement.

G cluster_0 Step 1: Crystal Growth & Selection cluster_1 Step 2: Data Collection cluster_2 Step 3: Structure Solution & Refinement cluster_3 Step 4: Validation & Analysis A Slow evaporation of a saturated solution B Selection of a high-quality single crystal under a polarized microscope A->B C Mounting the crystal on a goniometer head B->C D Exposure to a monochromatic X-ray beam C->D E Collection of diffraction patterns at various crystal orientations D->E F Determination of unit cell parameters and space group E->F G Solving the phase problem to obtain an initial structural model F->G H Refinement of the model against experimental data G->H I Validation of the final crystal structure H->I J Analysis of bond lengths, angles, and intermolecular interactions I->J

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction

The following protocol provides a representative, step-by-step methodology for the determination of the crystal structure of a small organic molecule like 2-Methyl-2-phenoxypropanoic acid.

  • Crystal Growth and Selection:

    • Prepare a saturated solution of 2-Methyl-2-phenoxypropanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Allow the solvent to evaporate slowly and undisturbed at room temperature.

    • Harvest the resulting crystals and examine them under a polarized light microscope to identify a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Data Collection:

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Perform a preliminary data collection to determine the unit cell parameters and Bravais lattice.

    • Execute a full data collection strategy, rotating the crystal through a series of angles while collecting diffraction images.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for Lorentz and polarization effects, as well as absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement and Validation:

    • Refine the structural model by least-squares methods against the experimental data to optimize the atomic coordinates, displacement parameters, and scale factors.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using crystallographic software to check for geometric reasonability and to ensure a good fit between the calculated and observed diffraction data. The final model should have low R-factors (e.g., R1 < 0.05) and a goodness-of-fit close to 1.

Spectroscopic Characterization

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the molecular structure in solution and for quality control purposes.

Expected ¹H and ¹³C NMR Spectral Features
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the two equivalent methyl groups, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be indicative of a monosubstituted benzene ring. The methyl protons will likely appear as a singlet due to the quaternary α-carbon. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary α-carbon, the methyl carbons, the carbonyl carbon of the carboxylic acid, and the aromatic carbons. The chemical shifts will be consistent with the electronic environment of each carbon atom.

Expected Infrared (IR) Spectral Features

The IR spectrum of 2-Methyl-2-phenoxypropanoic acid is characterized by several key absorption bands:

  • A broad O-H stretching vibration in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

  • A strong C=O stretching vibration around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-O stretching vibrations for the ether linkage and the carboxylic acid.

  • C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

Conclusion: The Foundational Role of Crystalline Structure Analysis

The comprehensive structural characterization of 2-Methyl-2-phenoxypropanoic acid, centered on the definitive data from single-crystal X-ray diffraction, provides an indispensable foundation for its development as a potential therapeutic agent. The detailed knowledge of its crystal system, space group, unit cell dimensions, and intermolecular interactions, particularly the robust hydrogen-bonded dimers, is not merely academic. This information directly informs critical drug development activities, including polymorph screening, pre-formulation studies, and the design of stable and bioavailable dosage forms. By understanding the intricate crystalline architecture of this molecule, researchers and drug development professionals are empowered to make informed decisions that can accelerate the journey from laboratory discovery to clinical application.

References

  • Kennard, O., Smith, G., & White, A. H. (1981). Structural aspects of phenoxyalkanoic acids. The structures of phenoxyacetic acid, (+–)-2-phenoxypropionic acid, (+–)-2-(4-chlorophenoxy)propionic acid, 2-methyl-2-phenoxypropionic acid and 2-(4-chlorophenoxy)-2-methylpropionic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(6), 1317-1322. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methyl-2-phenoxypropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenoxypropanoic acid. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

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The Stereochemical Dichotomy of Phenoxypropionic Acids: A Technical Guide to Enantiomeric Activity, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxypropionic acids represent a class of molecules with profound significance in both the agrochemical and pharmaceutical sectors. Their utility is intrinsically linked to their stereochemistry, with the biological activity often residing in a single enantiomer. This technical guide provides an in-depth exploration of the chirality of phenoxypropionic acids, offering researchers, scientists, and drug development professionals a comprehensive resource. We will dissect the principles of their stereospecific action, detail methodologies for enantioselective synthesis and chiral resolution, present robust analytical techniques for enantiomeric separation and quantification, and discuss the critical implications of enantioselectivity in biological systems. This guide is structured to provide not only theoretical grounding but also practical, field-proven insights to inform experimental design and interpretation.

Introduction: The Significance of Chirality in Phenoxypropionic Acids

Phenoxypropionic acids are characterized by a propionic acid moiety linked to a phenyl ring via an ether bond. The central, and most critical, feature of their structure is the chiral carbon atom at the second position of the propionic acid chain (C-2). This single stereocenter means that these compounds can exist as two non-superimposable mirror images, known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.[1]

While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules—such as biological receptors, enzymes, and other proteins—are often profoundly different.[2] This stereoselectivity is the cornerstone of their biological function. In the vast majority of cases, one enantiomer is responsible for the desired therapeutic or herbicidal effect, while the other may be inactive, less active, or in some instances, contribute to undesirable side effects or toxicity.[3][4]

For example, in the case of phenoxypropionic acid herbicides like dichlorprop (DCPP) and mecoprop (MCPP), the herbicidal activity is almost exclusively attributed to the (R)-enantiomer.[4][5][6] The (S)-enantiomer is considered herbicidally inactive.[6] This has significant environmental and economic implications, driving the development of "chiral switches" where products are reformulated to contain only the active enantiomer, thereby reducing the chemical load on the environment and increasing efficiency.[7]

This guide will use Dichlorprop, a widely studied herbicidal phenoxypropionic acid, as a primary example to illustrate the core concepts of chirality within this chemical class.

Stereochemistry and Biological Action

The differential activity of phenoxypropionic acid enantiomers stems from the three-dimensional arrangement of substituents around the chiral center. Biological receptors and enzyme active sites are themselves chiral and will preferentially bind with the enantiomer that has the correct spatial orientation for a productive interaction, often described by a "three-point attachment" model.

The (R)-enantiomer of herbicidal phenoxypropionic acids mimics the action of natural plant growth hormones (auxins), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[5] The (S)-enantiomer, lacking the correct stereochemistry, cannot bind effectively to the target auxin receptors and thus exhibits no significant herbicidal effect.[6] In fact, some studies indicate the (S)-enantiomer can act as a powerful anti-auxin.[6]

More recently, research into the herbicidal mechanism of (R)-Dichlorprop has revealed that it can induce a form of programmed cell death in plants known as ferroptosis-like death, characterized by iron-dependent accumulation of reactive oxygen species (ROS).[8] This highlights a complex and specific biological pathway that is triggered by only one of the two enantiomers.

Diagram 1: Enantiomers of 2-(2,4-Dichlorophenoxy)propionic Acid (Dichlorprop)

Caption: General structure of (R)- and (S)-Dichlorprop enantiomers.

Enantioselective Synthesis and Preparation

Given the superior activity of a single enantiomer, developing methods to produce enantiomerically pure phenoxypropionic acids is a primary goal in chemical synthesis. This can be approached in two main ways: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. A common and effective strategy involves using a chiral starting material. For instance, (R)-2-phenoxypropionic acid can be synthesized from (S)-2-chloropropionic acid and phenol.[9] The reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center (a Walden inversion), converting the (S)-starting material into the (R)-product.[1][9] The (S)-2-chloropropionic acid itself can be produced from the readily available and inexpensive natural amino acid L-alanine.[9]

Chiral Resolution

Chiral resolution involves separating the two enantiomers from a racemic (1:1) mixture, which is often the result of traditional, non-stereoselective synthesis. Methods include:

  • Diastereomeric Crystallization: Reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form two diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

  • Enzymatic Resolution: Utilizing enzymes, such as lipases, which can selectively catalyze a reaction (e.g., esterification) with only one of the enantiomers, allowing the reacted and unreacted enantiomers to be separated.[10]

  • Preparative Chiral Chromatography: Using a chiral stationary phase (CSP) on a larger scale to physically separate the enantiomers. While effective, this is often a more costly method reserved for high-value applications.

Analytical Methods for Enantiomeric Separation

The ability to accurately separate and quantify the enantiomers of phenoxypropionic acids is crucial for quality control, metabolic studies, and environmental fate analysis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating phenoxypropionic acids.[10][12]

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion effects where one enantiomer fits more snugly into a chiral cavity or groove on the CSP.[10] The choice of mobile phase (solvents), additives (like acids or bases), and temperature can significantly impact the resolution and elution order of the enantiomers.[12][13][14]

Protocol: Chiral HPLC Method for Dichlorprop Enantiomers

This protocol provides a robust starting point for the enantioseparation of phenoxypropionic acids.

1. System and Column:

  • HPLC system with a UV detector.
  • Chiral Stationary Phase: CHIRALCEL® OD-H or similar cellulose-based column (e.g., tris(3,5-dimethylphenylcarbamate) on silica).[10]

2. Mobile Phase (Isocratic):

  • A typical mobile phase is a mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA). A starting ratio could be 90:10:0.1 (v/v/v).[10]
  • Rationale: n-Hexane is the nonpolar primary solvent. IPA acts as the polar modifier, influencing retention time and selectivity. TFA is an acidic additive that protonates the carboxylic acid group, reducing peak tailing and improving peak shape.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 25°C (thermostatically controlled). Temperature can be adjusted to optimize separation.[13]
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter through a 0.45 µm syringe filter before injection.

5. System Validation and Data Analysis:

  • System Suitability: Inject a racemic standard to confirm resolution between the two enantiomeric peaks. The resolution factor (Rs) should ideally be >1.5 for baseline separation.
  • Quantification: Determine the area of each enantiomeric peak. The enantiomeric excess (% ee) is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100.

Diagram 2: Workflow for Chiral Analysis of Phenoxypropionic Acids

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing a Racemic Sample b Dissolution in Mobile Phase a->b c Filtration (0.45 µm) b->c d Injection into HPLC System c->d e Separation on Chiral Stationary Phase d->e f UV Detection e->f g Chromatogram Generation f->g h Peak Integration (Area Measurement) g->h i Calculation of Enantiomeric Purity (% ee) h->i

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Environmental Fate and Metabolism

The chirality of phenoxypropionic acids also dictates their environmental behavior and metabolic fate. Microbial degradation in soil and water is often enantioselective.[15][16] For instance, the bacterium Sphingomonas herbicidovorans can degrade both enantiomers of dichlorprop and mecoprop, but it preferentially degrades the (S)-enantiomer.[15] This selective degradation can lead to an enrichment of the more active (and potentially more persistent) (R)-enantiomer in the environment.

Furthermore, a process known as chiral inversion can occur in some biological systems, where the less active enantiomer is converted into the more active one.[17][18] While this is more commonly associated with the in-vivo metabolism of profen drugs in mammals, similar enantiomerization processes have been observed for phenoxy acids in soil, though this appears to be a biologically mediated process.[6]

Table 1: Comparative Properties of Dichlorprop Enantiomers
Property(R)-Dichlorprop(S)-DichlorpropReference(s)
Herbicidal Activity Active (Auxin mimic)Inactive or anti-auxin[5][6]
Mechanism of Action Induces ferroptosis-like death in plantsNo equivalent activity reported[8]
Microbial Degradation Degraded by some microbes, often slower than (S)-formPreferentially degraded by some soil bacteria[15][19]
Environmental Fate Can become enriched in soil due to selective degradation of the (S)-formHalf-life can be shorter than the (R)-form in soil[19]

Conclusion and Future Outlook

The stereochemistry of phenoxypropionic acids is not a trivial academic detail but a critical determinant of their biological function, efficacy, and environmental impact. For professionals in drug development and agrochemical research, a thorough understanding of chirality is essential for designing more effective and safer products. The trend towards marketing single-enantiomer products is driven by clear scientific, economic, and regulatory advantages. Future research will likely focus on developing more efficient and scalable enantioselective synthetic routes and exploring the nuanced toxicological and metabolic profiles of individual enantiomers to further refine risk assessments and product design. The analytical techniques outlined in this guide provide the essential tools for researchers to confidently navigate the complexities of these vital chiral molecules.

References

  • Müller, T. A., & Kohler, H. P. E. (2004). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology. Available at: [Link]

  • Shamsi, S. A. (2004). Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. Electrophoresis. Available at: [Link]

  • Weis, R. (1987). Phenoxypropionic acid derivatives. Google Patents (CA1188696A).
  • Buser, H. R., & Müller, M. D. (1995). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation of the Chiral 2-Phenoxypropionic Acid Herbicides. Environmental Science & Technology. Available at: [Link]

  • Wu, H. L., Chen, S. H., & Lin, C. E. (1994). Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomers of 2,4-dichlorprop. ResearchGate. Available at: [Link]

  • Chen, C., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology. Available at: [Link]

  • Fanali, S., et al. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Journal of Chromatography A. Available at: [Link]

  • Li, J., et al. (2022). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Biotechnology Letters. Available at: [Link]

  • Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Patel, S., et al. (2015). Chiral Separations by High‐Performance Liquid Chromatography. Separation Science and Technology. Available at: [Link]

  • Li, J., et al. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Liu, W., et al. (2011). Enantioselectivity in the toxicity and degradation of the herbicide dichlorprop-methyl (2,4-DCPPM) in algal cultures. Chirality. Available at: [Link]

  • Kromidas, S. (n.d.). User's Guide. HPLC. Available at: [Link]

  • Buser, H. R., & Müller, M. D. (1995). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process of Chiral Phenoxy Acids from Incubation in a D2O/Soil System. Environmental Science & Technology. Available at: [Link]

  • Daicel. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. Available at: [Link]

  • Schütze-Segen. (n.d.). Enantiomerically pure biologically active substances: a new frontier for pharmacology. Available at: [Link]

  • Nickel, K., et al. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology. Available at: [Link]

  • Linder, M., et al. (2016). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. Available at: [Link]

  • Liu, W., et al. (2005). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Poiger, T., et al. (2003). Structure and absolute configuration of mecoprop enantiomers. Chirality. Available at: [Link]

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The Molecular Mimicry and Auxin-Like Activity of Phenoxy Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), have been foundational to agricultural weed management for over seven decades. Despite their long history, the precise molecular mechanisms governing their phytotoxicity have only recently been mapped at the structural level. This whitepaper provides an in-depth technical analysis of the auxin-like activity of phenoxy herbicides, detailing the TIR1/AFB co-receptor signaling cascade, quantitative binding kinetics, self-validating experimental protocols for drug development, and emerging target-site resistance mechanisms.

Mechanistic Core: The TIR1/AFB – Aux/IAA Co-Receptor System

The lethality of phenoxy herbicides is fundamentally driven by their ability to hijack the plant's endogenous auxin signaling pathway. These synthetic compounds are structural mimics of indole-3-acetic acid (IAA), the primary natural auxin in higher plants.

Both natural IAA and synthetic phenoxy herbicides are perceived by a family of nuclear F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins 1. In the presence of 2,4-D, the herbicide acts as a "molecular glue," filling a hydrophobic cavity and stabilizing the interaction between the SCF^(TIR1/AFB) ubiquitin-ligase complex and Aux/IAA transcriptional repressors 1.

This binding triggers the rapid ubiquitination and subsequent 26S proteasomal degradation of the Aux/IAA proteins. Consequently, Auxin Response Factors (ARFs) are de-repressed, leading to massive, uncontrolled transcription of auxin-responsive genes 2.

The Causality of Cell Death: Unlike natural IAA, which is tightly regulated through rapid conjugation and degradation, 2,4-D is metabolically stable. This stability causes sustained ARF activation, leading to the hyper-induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and 9-cis-epoxycarotenoid dioxygenase (NCED). The resulting overproduction of ethylene and abscisic acid (ABA) drives stomatal closure, reactive oxygen species (ROS) generation, tissue epinasty, and ultimately, plant senescence and death 2.

G Auxin Phenoxy Herbicide (2,4-D) Receptor TIR1/AFB F-box Protein Auxin->Receptor Binds as 'Molecular Glue' Complex SCF Ligase Complex Receptor->Complex Forms E3 Ligase AuxIAA Aux/IAA Repressor Complex->AuxIAA Ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor Proteasome->ARF Releases Repression GeneExp Gene Expression ARF->GeneExp Activates Transcription Physio Cell Death GeneExp->Physio ABA/Ethylene Accumulation

Figure 1: TIR1/AFB-mediated auxin signaling pathway and herbicide-induced cell death.

Quantitative Receptor Binding: Affinity & Kinetics

A critical factor in agrochemical drug development is understanding receptor binding affinity. Interestingly, while 2,4-D is a highly potent herbicide, in vitro Surface Plasmon Resonance (SPR) and radioligand binding assays reveal that it actually possesses a lower binding affinity for the TIR1-Aux/IAA co-receptor complex compared to natural IAA 3.

Table 1: Binding Affinities of Natural vs. Synthetic Auxins to the TIR1-IAA7 Co-Receptor
Ligand / CompoundClassificationDissociation Constant (Kd)Inhibition Constant (Ki)
Indole-3-acetic acid (IAA) Natural Auxin~17 nMN/A
1-Naphthaleneacetic acid (1-NAA) Synthetic AuxinN/A~113.5 nM
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxy HerbicideN/A~248 – 1000 nM
Picloram Pyridine HerbicideN/A~3900 nM

Note: Data synthesized from competitive [3H]IAA binding assays 3.

Causality Behind Efficacy: If 2,4-D has a lower affinity (higher Kd/Ki), why is it so lethal? The answer lies in pharmacokinetics. The lower affinity is offset by the compound's resistance to enzymatic degradation by GH3 acyl acid amido synthetases and its slow cellular efflux. The sustained intracellular concentration of 2,4-D forces the equilibrium toward continuous Aux/IAA degradation, overwhelming the plant's homeostatic mechanisms.

Experimental Methodologies: Validating Auxin-Like Activity

To quantify the auxin-like activity of novel phenoxy derivatives or investigate resistance mechanisms, researchers must employ a combination of in vitro and in vivo protocols. Together, these form a self-validating system : in vitro binding kinetics predict the functional degradation observed in vivo [[4]]().

Protocol 1: In Vitro SPR-Based Receptor Binding Assay

Purpose: To measure the real-time association and dissociation kinetics of the TIR1-herbicide-Aux/IAA complex.

  • Protein Preparation: Purify recombinant TIR1-ASK1 complexes from an insect cell expression system (e.g., Hi5 cells) to ensure proper folding and post-translational modification.

  • Ligand Immobilization: Immobilize a synthetic peptide representing the Domain II (DII) degron motif of an Aux/IAA protein (e.g., IAA7) onto an SPR sensor chip.

  • Analyte Injection: Inject the purified TIR1-ASK1 complex pre-incubated with varying concentrations of the phenoxy herbicide (e.g., 50 µM 2,4-D) over the functionalized chip 3.

  • Kinetic Analysis: Record Resonance Units (RU) to calculate the association rate ( kon​ ) and dissociation rate ( koff​ ). Causality of Experimental Choice: SPR is chosen over endpoint assays (like pull-downs) because phenoxy herbicides exhibit distinct dissociation rates ( koff​ ) that dictate the half-life of the repressor complex. A faster koff​ often correlates with reduced herbicidal efficacy.

Protocol 2: In Vivo Live-Imaging of Aux/IAA Degradation

Purpose: To validate that receptor binding translates to functional repressor degradation in living tissue.

  • Plant Material: Generate transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a fast-maturing fluorescent reporter (e.g., VENUS) under a heat-shock or constitutive promoter [[4]]().

  • Treatment: Mount 5-to-7-day-old seedlings in a microfluidic chamber containing the target phenoxy herbicide.

  • Confocal Microscopy: Capture time-lapse images (e.g., every 5 minutes) using a confocal laser scanning microscope.

  • Quantification: Measure the decay of the VENUS fluorescent signal in root nuclei over time. Causality of Experimental Choice: The VENUS tag is specifically chosen for its rapid maturation and short half-life, ensuring that the observed fluorescence decay accurately mirrors the proteasomal degradation of the Aux/IAA protein without reporter-induced lag.

Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Start Compound Screening SPR SPR Binding Assay Start->SPR Live Live-Imaging Start->Live Kinetics Calculate Kd & koff SPR->Kinetics Kinetics->Live Validates Degradation Quantify Degradation Live->Degradation

Figure 2: Self-validating experimental workflow combining in vitro SPR and in vivo live-imaging.

Resistance Mechanisms: Target-Site Mutations

Prolonged agricultural reliance on phenoxy herbicides has inevitably led to the evolution of resistant weed biotypes. Recent transcriptomic and genomic analyses have identified target-site resistance (TSR) mechanisms directly involving the auxin co-receptor system.

For instance, in 2,4-D-resistant populations of Sisymbrium orientale (Indian hedge mustard), researchers identified an in-frame 27-nucleotide deletion in the SoIAA2 gene 5. This mutation removes nine amino acids from the degron tail (DT) of the Aux/IAA2 co-receptor.

Mechanistic Impact: The deletion structurally alters the binding pocket, significantly increasing the dissociation rate of 2,4-D from the TIR1-SoIAA2 complex. Consequently, the mutant Aux/IAA repressor escapes ubiquitination, preventing the lethal hyper-activation of auxin-responsive genes and conferring robust resistance to the herbicide [[5]](). Understanding these mutations is paramount for the next generation of herbicide design and resistance management.

References

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Sources

Methodological & Application

Enantioselective synthesis of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of Methyl 2-phenoxypropanoate for Researchers and Drug Development Professionals

Abstract

Enantiomerically pure methyl 2-phenoxypropanoate is a valuable chiral building block, notably serving as a key precursor for a class of aryloxyphenoxypropionate herbicides.[1] The stereochemistry at the C2 position is critical for biological activity, necessitating synthetic methods that can deliver high enantiopurity. This guide provides a detailed overview and comparison of three powerful strategies for the enantioselective synthesis of methyl 2-phenoxypropanoate: enzymatic kinetic resolution, chiral auxiliary-mediated asymmetric alkylation, and catalytic asymmetric hydrogenation. Each section explains the fundamental principles, provides step-by-step experimental protocols, and presents key performance data to aid researchers in selecting and implementing the optimal method for their specific laboratory or industrial needs.

Introduction

The synthesis of single-enantiomer compounds is a cornerstone of modern chemical and pharmaceutical development, driven by the often dramatically different physiological effects exhibited by mirror-image molecules.[2] In the agrochemical industry, the (R)-enantiomer of 2-phenoxypropanoic acid and its esters are the active components in many widely used herbicides.[1] Consequently, the development of efficient, scalable, and selective methods to produce these compounds in enantiomerically pure form is of significant academic and industrial interest.

Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, offers several advanced strategies to achieve this goal.[3] This document serves as a detailed application note for three field-proven approaches to synthesize enantiopure methyl 2-phenoxypropanoate:

  • Enzymatic Kinetic Resolution: A biocatalytic method that leverages the stereospecificity of enzymes to separate enantiomers from a racemic mixture.[4]

  • Chiral Auxiliary-Mediated Synthesis: A classical and robust method where a temporary chiral handle guides the formation of a new stereocenter.[5][6]

  • Catalytic Asymmetric Hydrogenation: A highly efficient, modern technique that uses a small amount of a chiral metal catalyst to generate the desired enantiomer with high selectivity.[7][8]

This guide provides the theoretical grounding and practical protocols necessary for researchers and process chemists to effectively apply these methods.

Method 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique that exploits the ability of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic substrate at a much faster rate than the other.[4] For the synthesis of methyl 2-phenoxypropanoate, this involves the enantioselective hydrolysis of a racemic mixture of the ester. The lipase selectively hydrolyzes one enantiomer (e.g., the (S)-ester) into the corresponding carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess.[1][9] The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both the remaining ester and the newly formed acid.[4]

Experimental Workflow: Enzymatic Resolution

G cluster_prep Preparation cluster_reaction Resolution Reaction cluster_workup Work-up & Separation cluster_products Final Products racemic_ester Racemic Methyl 2-phenoxypropanoate reaction_vessel Reaction Vessel (30°C, Shaking) racemic_ester->reaction_vessel Substrate buffer Phosphate Buffer (e.g., pH 7.5) buffer->reaction_vessel enzyme Immobilized Lipase (e.g., AOL) enzyme->reaction_vessel filtration Filter to Recover Immobilized Enzyme reaction_vessel->filtration extraction Solvent Extraction (e.g., Ethyl Acetate) filtration->extraction separation Acid-Base Extraction to Separate Acid and Ester extraction->separation r_ester (R)-Methyl 2-phenoxypropanoate (High ee) separation->r_ester Organic Phase s_acid (S)-2-phenoxypropanoic Acid (High ee) separation->s_acid Aqueous Phase (after acidification)

Caption: Workflow for enzymatic kinetic resolution.

Protocol: Lipase-Catalyzed Resolution of (R,S)-Methyl 2-phenoxypropanoate

This protocol is adapted from methodologies using immobilized Aspergillus oryzae lipase (AOL).[1]

1. Materials and Setup:

  • (R,S)-Methyl 2-phenoxypropanoate (1.0 eq)

  • Immobilized Aspergillus oryzae lipase (AOL) on primary amino resin (e.g., LX-1000HA)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Orbital shaker with temperature control

  • Ethyl acetate

  • Aqueous HCl (1 M)

  • Aqueous NaHCO₃ (5% w/v)

  • Anhydrous MgSO₄

2. Reaction Procedure:

  • Prepare a substrate solution by dissolving (R,S)-Methyl 2-phenoxypropanoate in the phosphate buffer to a final concentration of 500 mM.[1]

  • Add the immobilized AOL to the substrate solution in a sealed flask. The enzyme loading should be optimized, but a starting point of 10-20% w/w relative to the substrate is common.

  • Place the flask in an orbital shaker set to 30°C and 200 rpm.[1]

  • Monitor the reaction progress by periodically taking small aliquots, extracting with a suitable solvent, and analyzing by chiral HPLC to determine the enantiomeric excess of the substrate (eeₛ) and the conversion rate.

  • Stop the reaction when the conversion reaches approximately 50%. This is critical for achieving high enantiomeric excess for both the remaining ester and the product acid.

3. Work-up and Purification:

  • Remove the immobilized lipase by simple filtration. The enzyme can often be washed and reused for subsequent batches.[1]

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with a 5% NaHCO₃ solution to extract the (S)-2-phenoxypropanoic acid as its sodium salt.

  • Separate the aqueous layer containing the sodium (S)-2-phenoxypropanoate. Acidify this layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the (S)-acid.

  • The original organic layer contains the unreacted (R)-Methyl 2-phenoxypropanoate. Wash this layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-ester.

Data Presentation: Performance of Lipase Catalysts
CatalystSubstrateOptimal Temp.Optimal pHMax. Conversion (%)Substrate ee (%)Ref.
Immobilized AOL(R,S)-Methyl 2-phenoxypropanoate30°C7.550.8%99.5%[1]
Novozyme 435(R,S)-2-phenoxypropanoic acid40-50°CN/A (organic solvent)~50%>95%[9]

Method 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy is a cornerstone of asymmetric synthesis, providing a reliable and highly predictable way to control stereochemistry.[5][10] The process involves temporarily attaching an enantiomerically pure molecule, the chiral auxiliary, to a prochiral substrate.[6] The auxiliary then sterically directs the approach of a reagent to one face of the molecule, resulting in a highly diastereoselective reaction.[6] For synthesizing Methyl 2-phenoxypropanoate, this involves acylating an Evans-type oxazolidinone auxiliary with phenoxyacetic acid, followed by diastereoselective methylation of the resulting enolate.[11][12]

Reaction Scheme: Asymmetric Synthesis via Chiral Auxiliary

G aux Chiral Auxiliary ((4R,5S)-Oxazolidinone) acyl_aux N-Acyl Oxazolidinone aux->acyl_aux Step 1: Attachment paa Phenoxyacetyl Chloride paa->acyl_aux base1 1. Base (e.g., LDA) -78°C methylated_aux Methylated Adduct (High Diastereoselectivity) base1->methylated_aux MeI 2. Methyl Iodide (MeI) MeI->methylated_aux hydrolysis 1. LiOH, H₂O₂ 2. H₃O⁺ chiral_acid (S)-2-Phenoxypropanoic Acid hydrolysis->chiral_acid esterification CH₃OH, H⁺ final_product (S)-Methyl 2-phenoxypropanoate esterification->final_product acyl_aux->methylated_aux Step 2: Diastereoselective Alkylation methylated_aux->chiral_acid Step 3: Cleavage chiral_acid->final_product Step 4: Esterification

Caption: General workflow for chiral auxiliary-mediated synthesis.

Protocol: Synthesis of (S)-Methyl 2-phenoxypropanoate via an Oxazolidinone Auxiliary

This protocol is based on established procedures for the asymmetric alkylation of Evans' auxiliaries.[6][11]

Part 1: Synthesis of N-(Phenoxyacetyl)oxazolidinone

  • In a flame-dried, argon-purged flask, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • In a separate flask, prepare phenoxyacetyl chloride from phenoxyacetic acid and thionyl chloride.

  • Add a solution of phenoxyacetyl chloride (1.1 eq) in anhydrous THF to the lithium salt solution at -78°C.

  • Stir for 1 hour at -78°C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the N-acyl oxazolidinone.

Part 2: Diastereoselective Methylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78°C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise to form the sodium enolate. Stir for 30 minutes.

  • Add methyl iodide (1.5 eq) to the enolate solution at -78°C.

  • Stir the reaction at this temperature for 3-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude methylated product. The diastereomeric excess (de) can be determined at this stage by ¹H NMR or HPLC analysis.

Part 3: Auxiliary Cleavage and Esterification

  • Dissolve the crude methylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir vigorously at 0°C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the (S)-2-phenoxypropanoic acid. The chiral auxiliary can be recovered from the organic layer before acidification.

  • To the crude acid, add methanol and a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours.[13]

  • After cooling, remove the excess methanol, add water, and extract with diethyl ether. Wash the organic layer with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify by vacuum distillation to yield (S)-Methyl 2-phenoxypropanoate.

Data Presentation: Expected Performance
StepMetricTypical ResultNotesRef.
AlkylationDiastereomeric Excess (de)>95%The choice of base and solvent is crucial for high selectivity.[11][12]
CleavageYield (Acid)85-95%Auxiliary is recoverable in high yield.[6]
OverallEnantiomeric Excess (ee)>95%Final ee reflects the de of the alkylation step.[12]

Method 3: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereogenic centers.[7] This approach uses a chiral transition metal complex, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), as a catalyst.[8][14] A small amount of this catalyst can convert a large quantity of a prochiral substrate into a single enantiomer of the product with high selectivity.[15] For Methyl 2-phenoxypropanoate, the strategy involves the hydrogenation of a prochiral precursor, methyl 2-phenoxyacrylate, in the presence of a chiral catalyst.

Catalytic Cycle: Asymmetric Hydrogenationdot

// Nodes in the cycle node1 [label="Catalyst-Substrate\nComplex"]; node2 [label="Oxidative\nAddition of H₂"]; node3 [label="Migratory\nInsertion"]; node4 [label="Reductive\nElimination"];

// Edges catalyst -> node1 [label="+ Substrate"]; node1 -> node2 [label="+ H₂"]; node2 -> node3 [label=""]; node3 -> node4 [label=""]; node4 -> product [label="- Product"]; node4 -> catalyst [style=dashed, label="Catalyst\nRegeneration"]; }

Sources

Application Notes and Protocols for the Chiral HPLC Analysis of Phenoxypropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in Phenoxypropanoate Herbicides

Phenoxypropanoates, a prominent class of aryloxyphenoxypropionate (APP or 'FOP') herbicides, are instrumental in modern agriculture for the selective control of grass weeds in broadleaf crops.[1] Their mechanism of action involves the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants.[1][2] A key characteristic of these herbicides is the presence of a chiral center in their propionate moiety. This stereochemistry is not a trivial structural feature; the herbicidal activity is predominantly associated with the R-enantiomer, which can be significantly more potent than its S-enantiomer counterpart.[1][3]

This enantioselectivity in biological activity necessitates the use of analytical techniques that can differentiate between these stereoisomers. Regulatory bodies and environmental monitoring programs increasingly require enantioselective analysis to accurately assess the efficacy, environmental fate, and toxicological impact of these compounds.[3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the robust separation and quantification of phenoxypropanoate enantiomers.[4]

This technical guide provides a comprehensive overview of the principles and practices for the chiral HPLC analysis of phenoxypropanoates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for methodological choices.

The Foundation of Chiral Separation: Principles and Stationary Phases

The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[5] This is most commonly accomplished by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on a solid support (typically silica gel). The differing stability and/or geometry of the diastereomeric complexes formed with each enantiomer leads to different retention times and, consequently, separation.[5]

For phenoxypropanoates, several types of CSPs have proven effective:

  • Polysaccharide-Based CSPs: These are the most widely used and successful CSPs for a broad range of chiral compounds, including phenoxypropanoates.[3][5] They are derivatives of cellulose or amylose, often coated or immobilized on a silica support. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" formed by the polysaccharide structure.[5] Immobilized versions of these phases (e.g., CHIRALPAK® IA, IB, IM) offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used, which can significantly improve separation selectivity.[6][7]

  • Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are chiral, cyclic oligosaccharides, as the chiral selectors.[5][8] The primary mechanism of separation is the formation of inclusion complexes, where one enantiomer fits more snugly into the hydrophobic cavity of the cyclodextrin "bucket" than the other.[5] Permethylated α- and β-cyclodextrins have been successfully used for the separation of phenoxypropanoate herbicides under reversed-phase conditions.[9][10][11]

  • Macrocyclic Glycopeptide (Antibiotic) CSPs: Chiral selectors like teicoplanin and vancomycin offer a multi-modal surface for chiral recognition, capable of ionic, hydrogen bonding, and π-π interactions.[12][13] Teicoplanin-based CSPs, for instance, have shown excellent enantioselectivity for phenoxypropionic acid herbicides, particularly when analyzing their anionic form in reversed-phase mode.[12]

The general workflow for developing a chiral HPLC method for phenoxypropanoates can be visualized as follows:

Chiral_Method_Development Analyte Racemic Phenoxypropanoate Sample Column_Screening Column Screening (Polysaccharide, Cyclodextrin, Macrocyclic Glycopeptide) Analyte->Column_Screening Mode_Selection Mode Selection (NP, RP, Polar Organic) Column_Screening->Mode_Selection Mobile_Phase_Opt Mobile Phase Optimization (Solvents, Additives, pH) Mode_Selection->Mobile_Phase_Opt Parameter_Opt Parameter Optimization (Flow Rate, Temperature) Mobile_Phase_Opt->Parameter_Opt Validation Method Validation Parameter_Opt->Validation Result Baseline Separation of Enantiomers Validation->Result Analytical_Mode_Selection Sample Sample Type Organic_Matrix Organic Matrix (e.g., Formulations, Organic Extracts) Sample->Organic_Matrix High Conc. Simple Matrix Aqueous_Matrix Aqueous/Complex Matrix (e.g., Environmental Water, Biological Fluids) Sample->Aqueous_Matrix Low Conc. Complex Matrix NP_HPLC Normal-Phase (NP) HPLC-UV Organic_Matrix->NP_HPLC Preferred Method RP_HPLC Reversed-Phase (RP) HPLC-MS/MS Aqueous_Matrix->RP_HPLC Preferred Method

Sources

Application Notes and Protocols: Methyl 2-phenoxypropanoate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Methyl 2-phenoxypropanoate

In the landscape of modern medicinal chemistry, the 2-arylpropionic acid scaffold is a cornerstone, forming the backbone of the widely recognized "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Within this context, methyl 2-phenoxypropanoate emerges as a pivotal intermediate. Its structure provides a stable, protected precursor to 2-phenoxypropionic acid, a key pharmacophore whose derivatives have been extensively investigated for analgesic and anti-inflammatory properties.[3] The ester functionality allows for robust synthesis and purification while masking the reactive carboxylic acid until the final stages of a synthetic sequence.

This guide provides an in-depth exploration of methyl 2-phenoxypropanoate, detailing a validated synthetic protocol, characterization data, and its subsequent conversion to the active carboxylic acid. The methodologies are presented with a focus on the underlying chemical principles, offering researchers a practical and scientifically grounded framework for its application in drug discovery and development.

Part 1: Synthesis of Methyl 2-phenoxypropanoate via Williamson Ether Synthesis

The most common and efficient route to methyl 2-phenoxypropanoate is the Williamson ether synthesis. This reaction involves the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then displaces a halide from a methyl 2-halopropionate, such as methyl 2-bromopropionate.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is selected as a mild inorganic base. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) but is not so caustic as to promote significant hydrolysis of the ester functional group under the reaction conditions.

  • Solvent: Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic starting materials and the potassium carbonate, facilitating the reaction without participating in it. Its boiling point allows for convenient reflux conditions to increase the reaction rate.

  • Nucleophile and Electrophile: Phenol serves as the nucleophile precursor, while methyl 2-bromopropionate is the electrophile. The bromine atom is an excellent leaving group, ensuring a favorable reaction rate.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis reactants 1. Combine Phenol, K₂CO₃, and Acetone in Flask addition 2. Add Methyl 2-bromopropionate reactants->addition reflux 3. Heat to Reflux (Monitor by TLC) addition->reflux filter 4. Cool and Filter (Remove K₂CO₃/KBr) reflux->filter evaporate 5. Evaporate Acetone filter->evaporate extract 6. Dissolve in Ether, Wash with NaOH(aq) & Brine evaporate->extract dry 7. Dry with Na₂SO₄ extract->dry concentrate 8. Concentrate in Vacuo dry->concentrate characterize 9. Characterize Product (NMR, IR) concentrate->characterize

Caption: Workflow for the synthesis of methyl 2-phenoxypropanoate.

Detailed Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and 100 mL of acetone.

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Slowly add methyl 2-bromopropionate (16.7 g, 0.10 mol) to the mixture via a dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the phenol starting material is consumed.

  • Workup - Filtration: Allow the mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr byproduct) using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 1N NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation to afford methyl 2-phenoxypropanoate as a colorless oil.

Part 2: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C₁₀H₁₂O₂
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 2065-24-9
Table 2: Spectroscopic Data
AnalysisExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz) δ 7.30 (t, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 6.88 (d, 2H, Ar-H), 4.75 (q, 1H, -CH-), 3.75 (s, 3H, -OCH₃), 1.65 (d, 3H, -CH₃)
IR (Neat, cm⁻¹) ~1755 (C=O, ester), ~1240 (C-O, ether stretch), ~1595, 1495 (C=C, aromatic)

Note: NMR data is predicted based on the structure and may vary slightly. IR data is based on typical values for the functional groups present.

Part 3: Application in Pharmaceutical Synthesis: Hydrolysis to 2-Phenoxypropionic Acid

The primary utility of methyl 2-phenoxypropanoate in pharmaceutical synthesis is its role as a stable precursor to 2-phenoxypropionic acid. This transformation is readily achieved via saponification—a base-catalyzed hydrolysis of the ester.

Mechanism Insight: The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylate salt. A final acidification step is required to protonate the carboxylate, yielding the neutral carboxylic acid product, which typically precipitates from the aqueous solution.

Synthetic Pathway Diagram

G cluster_0 Intermediate Methyl 2-phenoxypropanoate (Intermediate) p1->Intermediate K₂CO₃, Acetone (Williamson Ether Synthesis) Phenol Phenol Phenol->p1 MBP Methyl 2-bromopropionate MBP->p1 FinalProduct 2-Phenoxypropionic Acid (Pharmacophore) Intermediate->FinalProduct 1. NaOH, H₂O/MeOH 2. H₃O⁺ (Hydrolysis)

Caption: Two-step synthesis of 2-phenoxypropionic acid via the key intermediate.

Detailed Hydrolysis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 2-phenoxypropanoate (9.01 g, 0.05 mol) in 30 mL of methanol.

  • Base Addition: Add a solution of sodium hydroxide (3.0 g, 0.075 mol) in 15 mL of water to the flask.

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Workup - Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Workup - Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2. A white precipitate of 2-phenoxypropionic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield pure 2-phenoxypropionic acid.

Part 4: The Critical Aspect of Chirality

It is crucial for researchers to recognize that 2-phenoxypropionic acid and its derivatives possess a stereocenter at the C2 position of the propanoic acid chain.[3] For the vast majority of "profen" NSAIDs, the pharmacological activity resides almost exclusively in the (S)-enantiomer.[4]

Implications for Drug Development:

  • Stereoselective Synthesis: Modern synthetic strategies often aim to produce only the desired (S)-enantiomer. This can be achieved by using chiral starting materials, such as (R)-methyl lactate, or by employing asymmetric catalysis.[5]

  • Chiral Resolution: If a racemic mixture is synthesized, as in the protocols above, a resolution step is necessary. This can involve forming diastereomeric salts with a chiral amine, which can then be separated by crystallization.[3]

The synthesis of racemic methyl 2-phenoxypropanoate provides a valuable starting point for both resolution studies and for use in applications where stereochemistry is not a critical factor.

Conclusion

Methyl 2-phenoxypropanoate is a fundamentally important building block in pharmaceutical chemistry. Its straightforward synthesis and stability make it an ideal intermediate for accessing the 2-phenoxypropionic acid core structure. The protocols detailed herein provide a reliable and scalable foundation for the laboratory-scale synthesis of this versatile compound, enabling further research into the development of novel anti-inflammatory agents and other therapeutics derived from this valuable pharmacophore.

References

  • Benchchem. (n.d.). Synthesis routes of Methyl 2-methyl-2-phenylpropanoate.
  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate.
  • Al-Ghareeb, E. A., et al. (2020). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(2).
  • Benchchem. (2025). Application Notes and Protocols: The Role of Methyl 2-methyl-2-phenylpropanoate in Pharmaceutical Synthesis.
  • Unknown Author. (2026, February 14). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery.
  • BLD Pharm. (n.d.). 57625-74-8|Methyl 2-methyl-2-phenylpropanoate.
  • Benchchem. (n.d.). (R)-2-Hydroxy-2-phenylpropanoic Acid: A Versatile Chiral Building Block in Organic Synthesis.
  • Siddiqui, H. L., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4).
  • Home Sunshine Pharma. (n.d.). Methyl 2-methyl-2-phenylpropanoate CAS 57625-74-8.
  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Methyl 2-Methyl-2-Phenylpropanoate CAS 57625-74-8 Drug Intermediates.
  • PubMed. (n.d.). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • Morrone, R., et al. (2008). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Rasayan Journal of Chemistry, 1(4), 732-737.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • National Institutes of Health. (n.d.). Fenoprofen. PubChem.
  • Meng, J., Ding, W.-W., & Han, Z.-Y. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21, 9801-9805.
  • Pharmaffiliates. (n.d.). Methyl 2-(4-(4-methoxynonan-2-yl)phenyl)-2-methylpropanoate.
  • MilliporeSigma. (n.d.). Methyl 2-phenylpropanoate | 31508-44-8.
  • Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • PMC. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • CymitQuimica. (n.d.). CAS 20279-29-2: phenyl 2-methylpropanoate.
  • IBISS RADaR. (n.d.). Carborane Conjugates with Ibuprofen, Fenoprofen and Flurbiprofen: Synthesis, Characterization, COX Inhibition Potential and In V.
  • ResearchGate. (2024, September 15). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives.

Sources

Application Notes and Protocols: The Role of Methyl 2-Phenoxypropanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Valuable Chiral Precursor

Methyl 2-phenoxypropanoate, and its corresponding acid, are significant chiral molecules primarily utilized as precursors in the synthesis of enantiomerically pure compounds. A notable application is in the production of aryloxyphenoxypropionate herbicides, where the stereochemistry of the molecule is crucial for its biological activity. While not commonly employed as a chiral auxiliary or ligand in the classical sense of asymmetric catalysis, its importance lies in being a key chiral building block that is often synthesized using stereoselective methods. This guide provides an in-depth look at the preparation of enantiopure methyl 2-phenoxypropanoate and its role in the broader field of asymmetric synthesis.

The primary method for obtaining enantiomerically pure methyl 2-phenoxypropanoate is through the enzymatic resolution of its racemic mixture. This approach leverages the high stereoselectivity of enzymes, particularly lipases, to differentiate between the (R) and (S) enantiomers.

Core Application: Enzymatic Resolution for Enantiopure (R)-Methyl 2-Phenoxypropanoate

The (R)-enantiomer of methyl 2-phenoxypropanoate is a key intermediate for certain herbicides.[1] A highly efficient method to obtain this specific enantiomer is through the kinetic resolution of the racemic methyl ester using an immobilized lipase.

Principle of the Method

Lipases are enzymes that catalyze the hydrolysis of esters. In a chiral racemic ester mixture, a stereoselective lipase will preferentially hydrolyze one enantiomer over the other. This results in a mixture of one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid, which can then be separated. In the case of racemic methyl 2-phenoxypropanoate, a lipase from Aspergillus oryzae can be used to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted ester.

Experimental Workflow: Enzymatic Resolution

The following diagram illustrates the general workflow for the enzymatic resolution of racemic methyl 2-phenoxypropanoate.

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation cluster_products Products racemic_ester Racemic Methyl 2-Phenoxypropanoate reaction_vessel Reaction Vessel (30°C, Stirring) racemic_ester->reaction_vessel immobilized_lipase Immobilized Lipase (Aspergillus oryzae) immobilized_lipase->reaction_vessel buffer Phosphate Buffer (pH 7.5) buffer->reaction_vessel filtration Filtration to remove lipase reaction_vessel->filtration extraction Solvent Extraction filtration->extraction separation Separation of Organic & Aqueous Layers extraction->separation r_ester (R)-Methyl 2-Phenoxypropanoate (in organic layer) separation->r_ester s_acid (S)-2-Phenoxypropanoic Acid Salt (in aqueous layer) separation->s_acid

Caption: Workflow for the enzymatic resolution of racemic methyl 2-phenoxypropanoate.

Detailed Protocol: Lipase-Catalyzed Resolution of (R,S)-Methyl 2-Phenoxypropanoate

This protocol is adapted from a study on the enantioselective resolution using lipase from Aspergillus oryzae.[1]

Materials:

  • Racemic methyl 2-phenoxypropanoate

  • Immobilized Aspergillus oryzae lipase (AOL) on a suitable resin (e.g., primary amino resin LX-1000HA)[1]

  • Phosphate buffer (pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium hydroxide solution (for pH adjustment and work-up)

  • Hydrochloric acid (for work-up)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add the racemic methyl 2-phenoxypropanoate to the phosphate buffer (pH 7.5). A substrate concentration of around 500 mM has been shown to be effective.[1]

  • Enzyme Addition: Add the immobilized Aspergillus oryzae lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature of 30°C with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the enantiomeric excess (e.e.) of the remaining ester and the conversion rate by chiral HPLC.

  • Reaction Termination: Once the desired conversion (ideally around 50% for maximum e.e. of the remaining ester) is achieved, stop the reaction. An enantiomeric excess of the substrate (e.e.s) of 99.5% and a conversion rate of 50.8% have been reported under optimal conditions.[1]

  • Enzyme Recovery: Separate the immobilized lipase from the reaction mixture by filtration. The immobilized enzyme can often be washed and reused for multiple cycles.[1]

  • Product Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted (R)-methyl 2-phenoxypropanoate with an organic solvent like ethyl acetate.

    • The aqueous layer contains the sodium salt of (S)-2-phenoxypropanoic acid. This layer can be acidified with HCl to precipitate the (S)-acid, which can then be extracted with an organic solvent if desired.

  • Purification:

    • Wash the organic layer containing (R)-methyl 2-phenoxypropanoate with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched (R)-methyl 2-phenoxypropanoate.

    • Further purification can be achieved by column chromatography if necessary.

Data Summary:

ParameterOptimal ValueReference
pH7.5[1]
Temperature30°C[1]
Substrate Concentration500 mM[1]
Enantiomeric Excess (e.e.s)99.5%[1]
Conversion Rate50.8%[1]

Further Applications and Considerations

While the direct use of methyl 2-phenoxypropanoate as a chiral ligand or auxiliary in asymmetric catalysis is not widely documented, its enantiomerically pure forms are valuable starting materials. The carboxylic acid and ester functionalities allow for a variety of chemical transformations.

The general structure of 2-phenoxypropionic acid is also found in some herbicides, highlighting the biological significance of this chemical scaffold.[2]

Logical Framework for Utilization

The following diagram outlines the logical flow from racemic starting material to the application of the enantiopure product.

G racemic Racemic Methyl 2-Phenoxypropanoate resolution Enzymatic Resolution racemic->resolution r_ester (R)-Methyl 2-Phenoxypropanoate resolution->r_ester s_acid (S)-2-Phenoxypropanoic Acid resolution->s_acid hydrolysis Hydrolysis r_ester->hydrolysis derivatization Further Derivatization r_ester->derivatization esterification Esterification s_acid->esterification s_acid->derivatization application Synthesis of Target Molecules (e.g., Herbicides) derivatization->application

Caption: From racemic mixture to application as a chiral building block.

Conclusion

Methyl 2-phenoxypropanoate serves as a prime example of a chiral building block whose value is realized through its enantiopure forms. The application of asymmetric catalysis in this context is focused on the synthesis of the single enantiomer, with enzymatic resolution being a particularly effective strategy. Researchers and professionals in drug development and agrochemicals can utilize the protocols for enzymatic resolution to access enantiomerically pure (R)- and (S)-2-phenoxypropanoic acid derivatives for the synthesis of complex, stereochemically defined target molecules.

References

  • Yao, S., et al. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Applied Biochemistry and Biotechnology, 190(3), 1049-1059. [Link]

Sources

Application Note: Use of 2-Phenoxypropanoate Esters as Resolving Agents in the Kinetic Resolution of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocols

Executive Summary

The synthesis of enantiopure cyclic alkylamines (e.g., 2-methylpiperidine, 2-methylpyrrolidine) is a critical bottleneck in the development of biologically active compounds and pharmaceuticals. Acylative kinetic resolution (KR) has emerged as a highly scalable method to achieve this. Within this space, 2-phenoxypropanoate esters —specifically the methyl ester for biocatalytic pathways and the N-hydroxysuccinimide (NHS) active ester for chemical pathways—serve as exceptionally selective chiral resolving agents[1].

This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing 2-phenoxypropanoate derivatives to resolve racemic amine mixtures.

Mechanistic Principles & Causality

The efficacy of 2-phenoxypropanoate as a resolving agent lies in its unique stereoelectronic profile. The phenoxy group provides essential steric bulk and potential π

π interactions that rigidly define the transition state during acylation.
Chemical vs. Biocatalytic Resolution

Depending on the catalytic environment, the ester derivative must be chosen carefully to ensure a self-validating and efficient reaction system:

  • Chemical Acylative KR (Non-Enzymatic): Standard alkyl esters are too unreactive for direct chemical acylation of amines at low temperatures. Therefore, the active ester 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate is utilized[1]. At low temperatures (-40 °C), the ΔΔG‡ between the diastereomeric transition states is maximized. The (R)-resolving agent preferentially attacks the (R)-amine, forming the (R,R)-amide and leaving the (S)-amine unreacted[1]. Density Functional Theory (DFT) modeling confirms that steric clashes in the mismatched (R,S) transition state prevent its formation[2].

  • Biocatalytic KR (Enzymatic): In eco-efficient green chemistry workflows, Methyl 2-phenoxypropanoate is utilized directly as an acyl donor in the presence of Candida antarctica lipase B (CAL-B)[3]. The enzyme's catalytic triad (Ser-His-Asp) attacks the methyl ester to form a chiral acyl-enzyme intermediate. The enzyme's stereospecificity pocket perfectly accommodates the phenoxy moiety, allowing only the matched amine enantiomer to undergo aminolysis[3].

Workflow A Racemic Amine Mixture (R)- and (S)-Enantiomers C Acylative Kinetic Resolution (Chemical or Enzymatic) A->C B Resolving Agent (2-Phenoxypropanoate Ester) B->C D Matched Enantiomer Converted to Amide C->D Fast Reaction E Mismatched Enantiomer Remains Unreacted C->E Slow/No Reaction F Separation via Acid/Base Extraction D->F E->F

Fig 1. General workflow for the acylative kinetic resolution of racemic amines.

Experimental Protocols

Protocol A: Chemical Acylative KR of 2-Methylpiperidine

Objective: Achieve high enantiomeric excess (ee) using the NHS-active ester of (R)-2-phenoxypropanoate.

Causality Insight: Toluene is selected as the solvent because its non-polar nature prevents the disruption of critical hydrogen-bonding networks in the transition state, which are otherwise compromised in polar protic solvents. The reaction is cooled to -40 °C to suppress the background unselective acylation rate, thereby driving the selectivity factor ( s ) above 70[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add racemic 2-methylpiperidine (1.0 mmol, 99 mg) and anhydrous toluene (10 mL).

  • Temperature Control: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C for 15 minutes.

  • Acylation: Slowly add 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate (0.5 mmol, 131.5 mg) dropwise as a solution in 2 mL of anhydrous toluene over 10 minutes.

  • Reaction Monitoring: Stir the mixture at -40 °C for 12 hours. Monitor the consumption of the active ester via TLC (Hexane/EtOAc 7:3).

  • Quenching & Separation: Quench the reaction with 1 M HCl (10 mL).

    • Organic Layer: Contains the synthesized (R,R)-amide. Extract, wash with brine, dry over Na₂SO₄, and concentrate.

    • Aqueous Layer: Contains the unreacted (S)-2-methylpiperidine as a hydrochloride salt. Basify with 2 M NaOH to pH 12 and extract with dichloromethane to recover the free (S)-amine.

  • Validation: Analyze the enantiomeric purity of the recovered amine and the amide using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Biocatalytic KR using Methyl 2-Phenoxypropanoate

Objective: Eco-efficient resolution of amines via CAL-B catalyzed aminolysis.

Causality Insight: Methyl 2-phenoxypropanoate is an ideal acyl donor for CAL-B because the leaving group (methanol) is small and does not sterically hinder the enzyme's active site[3]. An orbital shaker is used to ensure the heterogeneous enzyme beads remain uniformly suspended without mechanical shearing.

Step-by-Step Methodology:

  • Preparation: In a 20 mL glass vial, dissolve the racemic amine (1.0 mmol) and Methyl 2-phenoxypropanoate (0.6 mmol) in methyl tert-butyl ether (MTBE) (5 mL).

  • Enzyme Addition: Add 50 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Seal the vial and place it in an orbital shaker incubator at 45 °C and 200 rpm for 24–48 hours.

  • Workup: Terminate the reaction by filtering off the immobilized enzyme through a sintered glass funnel. Wash the beads with MTBE (2 × 5 mL). (Note: The enzyme can be washed with hexane, dried, and reused for up to 5 cycles).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting chiral anilide/amide from the unreacted amine via silica gel column chromatography.

CALB_Mechanism A CAL-B Enzyme (Active Serine) C Acyl-Enzyme Intermediate A->C + Acyl Donor - MeOH B Methyl 2-phenoxypropanoate (Acyl Donor) B->C E Stereoselective Aminolysis C->E + Amine D Racemic Amine D->E E->A Enzyme Regeneration F Chiral Amide Product E->F Matched Only

Fig 2. Biocatalytic mechanism of CAL-B using methyl 2-phenoxypropanoate as an acyl donor.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing 2-phenoxypropanoate derivatives as resolving agents across different methodologies.

Resolution MethodResolving Agent / Acyl DonorTarget SubstrateTemp (°C)SolventSelectivity Factor ( s )Enantiomeric Excess (ee %)
Chemical NHS-(R)-2-phenoxypropanoate2-Methylpiperidine-40Toluene73.0> 93.7% (R,R)
Chemical NHS-(R)-2-phenoxypropanoate2-Methylpyrrolidine-40Toluene45.2> 89.0% (R,R)
Biocatalytic Methyl 2-phenoxypropanoateAnilide Derivatives45MTBE> 100> 98.0%

Data synthesized from established stereoelectronic models and empirical kinetic resolution screenings[1],[3].

References

  • Gruzdev, D. A., Vakarov, S. A., Korolyova, M. A., et al. "Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate." Organic & Biomolecular Chemistry, 20(4), 862-869 (2022). URL: [Link]

  • Khelassi-Merabet, M., Braïa, N., Aribi-Zouioueche, L. "CAL-B catalyzed aminolysis of methyl 2-phenoxypropanoate as an eco-efficient target to valuable anilide herbicides." Université Badji Mokhtar Annaba / Algerian Journal of Engineering (2021). URL: [Link]

Sources

Application Note: High-Sensitivity Analytical Methods for the Determination of Phenoxypropionate Herbicides in Environmental and Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers and analytical scientists on the development and implementation of robust methods for the analysis of phenoxypropionate herbicides. These compounds, widely used in agriculture, require sensitive and selective monitoring in various matrices to ensure environmental protection and food safety. This guide details field-proven protocols for sample preparation, including Solid-Phase Extraction (SPE) for aqueous samples and QuEChERS for complex solid matrices, as well as instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Challenge of Phenoxypropionate Herbicides

Phenoxypropionate herbicides, such as fluazifop, quizalofop, and fenoxaprop, are selective post-emergence herbicides used to control grass weeds in broadleaf crops.[1] They are typically formulated and applied as esters, which rapidly hydrolyze in soil and plant tissues to their more persistent and herbicidally active acidic forms.[1] Due to their potential to contaminate water sources and persist as residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating highly sensitive and reliable analytical methods.[2]

The primary analytical challenge lies in the polar, acidic nature of the active metabolites and the complexity of the matrices in which they are found. Direct analysis by gas chromatography is problematic due to the low volatility of the acidic form, while complex matrices like soil and food can introduce significant interference, suppressing the instrument signal.[3] Therefore, method development must focus on efficient extraction, effective cleanup, and highly selective detection.

Core Analytical Strategies: A Fork in the Road

The analytical workflow for phenoxypropionate herbicides invariably involves extraction, cleanup, and instrumental determination. However, a critical decision point arises when choosing the chromatographic technique.

  • Liquid Chromatography (LC): This is the most direct route. The acidic form of the herbicide is inherently suitable for reversed-phase LC. Coupling with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for direct analysis without derivatization.[4] Electrospray ionization (ESI) in negative ion mode is particularly effective for deprotonating and ionizing the carboxylic acid group.[5]

  • Gas Chromatography (GC): To analyze these polar acids with GC, a derivatization step is mandatory to convert them into volatile, thermally stable esters (e.g., methyl esters).[6][7] While this adds a step to the sample preparation, GC-MS remains a powerful and widely available technique for confirmation and quantification.[8][9]

This guide will provide detailed protocols for both LC-MS/MS, as the preferred modern approach, and GC-MS for laboratories where it is the established method.

Sample Preparation: Extracting the Needle from the Haystack

The choice of sample preparation is dictated by the matrix. The goal is to isolate the target analytes from interfering components (e.g., lipids, pigments, organic matter) that can compromise analytical results.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

SPE is the gold standard for isolating polar organic compounds like phenoxypropionate acids from aqueous matrices. It concentrates the analyte, leading to very low detection limits.[2][10] Graphitized carbon black (GCB) or polymeric reversed-phase cartridges are commonly used.[1][10]

Rationale: At a low pH (<2), the phenoxypropionate herbicides are in their neutral, acidic form. In this state, they are effectively adsorbed onto a reversed-phase sorbent. Interfering compounds can be washed away, and the herbicides can then be eluted with a small volume of organic solvent.

Diagram 1: SPE Workflow for Water Analysis

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Preparation s1 1. Collect 1 L Water Sample s2 2. Acidify to pH < 2 (e.g., with H₂SO₄) s1->s2 spe1 3. Condition SPE Cartridge (e.g., Methanol, Water) s2->spe1 spe2 4. Load Acidified Sample spe1->spe2 spe3 5. Wash Cartridge (Remove Interferences) spe2->spe3 spe4 6. Dry Cartridge (e.g., under Vacuum) spe3->spe4 spe5 7. Elute Herbicides (e.g., Dichloromethane-Methanol) spe4->spe5 f1 8. Evaporate Eluate to Dryness spe5->f1 f2 9. Reconstitute in Mobile Phase (e.g., 250 µL Water-Acetonitrile) f1->f2 f3 10. Inject into LC-MS/MS f2->f3

Caption: Workflow for SPE of phenoxypropionate herbicides from water.

Step-by-Step Protocol:

  • Sample Acidification: To a 1-liter water sample, add concentrated sulfuric acid until the pH is less than 2. This ensures the analytes are in their non-ionized form.[6]

  • Cartridge Conditioning: Condition a 500 mg graphitized carbon black or polymeric SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.[1][11]

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.[11]

  • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove any remaining polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a full vacuum for at least 10 minutes.

  • Elution: Elute the herbicides by passing 8-10 mL of a dichloromethane-methanol mixture (e.g., 80:20 v/v) through the cartridge.[11]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, precise volume (e.g., 250 µL) of an appropriate solvent, typically the initial mobile phase for LC analysis.[11]

Protocol 2: QuEChERS for Soil and Produce Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in complex food and environmental matrices.[12][13] It combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.

Rationale: The sample is first hydrated and then extracted with acetonitrile. The addition of salts (magnesium sulfate and sodium chloride/acetate) induces phase separation between the water and acetonitrile, partitioning the pesticides into the organic layer while the anhydrous MgSO₄ removes excess water.[13] A subsequent d-SPE cleanup step using specific sorbents removes matrix components like fatty acids (PSA sorbent) and pigments/sterols (C18 or GCB sorbent).[14][15]

Diagram 2: QuEChERS Workflow for Solid Samples

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis q1 1. Weigh 10g Homogenized Sample into 50 mL Centrifuge Tube q2 2. Add 10 mL Acetonitrile q1->q2 q3 3. Add QuEChERS Salts (e.g., MgSO₄, NaOAc) q2->q3 q4 4. Shake Vigorously (1 min) q3->q4 q5 5. Centrifuge (5 min) q4->q5 c1 6. Take 1 mL of Acetonitrile Supernatant q5->c1 c2 7. Add to d-SPE Tube (e.g., MgSO₄, PSA, C18) c1->c2 c3 8. Vortex and Centrifuge c2->c3 a1 9. Collect Supernatant c3->a1 a2 10. Inject into LC-MS/MS or GC-MS a1->a2

Caption: Workflow for QuEChERS extraction from solid matrices.

Step-by-Step Protocol:

  • Sample Homogenization: Weigh 10 g of a homogenized sample (e.g., carrot, soil) into a 50 mL centrifuge tube. For dry samples like soil, add a defined amount of water (e.g., 7-10 mL) and allow it to hydrate for 30 minutes.[14][15]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the AOAC version). The use of buffering salts is crucial for the stability of certain pesticides.[16]

  • Shake and Centrifuge: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[14]

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing anhydrous MgSO₄ and a combination of sorbents like PSA (primary secondary amine) and C18.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30-60 seconds and centrifuge at high speed for 2 minutes.[15]

  • Final Extract: The resulting supernatant is ready for direct injection into the LC-MS/MS or for derivatization prior to GC-MS analysis.

Instrumental Analysis Protocols

Protocol 3: LC-MS/MS for Direct Analysis

LC-MS/MS is the preferred technique for its high sensitivity, selectivity, and ability to analyze the acidic forms of phenoxypropionates directly.[4]

Step-by-Step Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size) is typically used.[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: A typical gradient would start at 20% B, ramp to 90-100% B over 5-10 minutes, hold for a few minutes, and then re-equilibrate.[4][5]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.[4][5]

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI), operated in Negative Ion Mode . This is critical as the carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻.[4][5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This provides superior selectivity by monitoring a specific precursor ion to product ion transition for each analyte.[4]

    • Parameter Optimization: For each herbicide, infuse a standard solution to determine the optimal precursor ion (typically [M-H]⁻) and the most abundant, stable product ions generated at a specific collision energy.

Protocol 4: GC-MS with Derivatization

This method is an excellent alternative, particularly for confirmation. The acidic herbicides must be converted to their methyl esters to be volatile enough for GC analysis.[6][8]

Step-by-Step Protocol:

  • Derivatization (Methylation):

    • Take the final extract from the SPE or QuEChERS procedure (which must be in an appropriate solvent like diethyl ether or toluene).

    • Use a derivatizing agent such as boron trifluoride-methanol (BF₃-methanol) or trimethylsilyldiazomethane.[6][17]

    • Caution: Diazomethane is explosive and toxic; handle with extreme care. BF₃-methanol is a common and safer alternative.[6]

    • Typically, the extract is heated with the reagent (e.g., 1-2 mL of BF₃-methanol at 80°C for 30 minutes) to form the methyl esters. The exact conditions must be optimized.

  • Chromatographic Separation:

    • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow.

    • Temperature Program: A temperature gradient is used to separate the esters, for example, starting at 60°C, ramping to 280°C.

  • Mass Spectrometry Detection:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Can be run in full scan mode to identify compounds based on their fragmentation patterns or in Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring characteristic ions.[18]

Method Performance and Validation

A developed method must be validated to ensure it is fit for purpose. Key parameters include linearity, accuracy (recovery), precision (RSD%), limit of detection (LOD), and limit of quantitation (LOQ).[16][19][20]

The following table summarizes typical performance data for the analysis of selected phenoxypropionate herbicides using modern LC-MS/MS methods.

HerbicideMatrixMethodRecovery (%)LOQRSD (%)Reference
Fluazifop Apples/CarrotsQuEChERS LC-MS/MS70-92%0.05-21.0 ng/g3-15%[12]
Haloxyfop Food CropsQuEChERS LC-MS/MS70-95%0.05 mg/kg3-14%[19]
Quizalofop WaterSPE LC-MS>91%3-10 ng/LN/A[1]
Fenoxaprop-p-ethyl Wheat/MaizeMAE HPLC86-90%2.0-5.0 µg/mLN/A[21]
Dichlorprop WaterSPE LC-MS/MS76-108%0.01-0.05 µg/L<14%[10]

MAE: Microwave-Assisted Extraction. N/A: Not Available.

Conclusion

The analysis of phenoxypropionate herbicides can be reliably achieved using either LC-MS/MS or GC-MS. The choice of method depends on the available instrumentation, the required sensitivity, and the sample matrix. For direct, highly sensitive analysis, a method combining an effective sample preparation technique like QuEChERS (for solids) or SPE (for water) with LC-MS/MS in negative ESI mode is the recommended approach.[4][10][12] Proper method validation is crucial to ensure data quality and regulatory compliance.[22] By understanding the chemical principles behind each step, from sample acidification to ionization mode, laboratories can confidently develop and execute robust methods for monitoring these important herbicides.

References

  • Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies.
  • Shimadzu. (n.d.). Analysis of Phenoxyproprionic Type Herbicides using LC-MS. LC-MS Application Data Sheet No. 047.
  • Shehzad, F. U. N. (2019, November 19). Determination of aryloxyphenoxy propionate group of herbicides using hplc in food samples. ResearchGate.
  • Lozowicka, B., et al. (2014). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. Food Additives & Contaminants: Part A, 31(5), 846-855. Available from: [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
  • Barceló, D., et al. (1996). Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 737(2), 195-203. Available from: [Link]

  • Hao, C., et al. (2007). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Journal of Separation Science, 30(1), 108-115.
  • Stubbings, G., & Bigwood, T. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Journal of Chromatography B, 877(20-21), 1871-1875. Available from: [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C.
  • Santilio, A., et al. (2014). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. Taylor & Francis Online.
  • ProQuest. (n.d.). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations.
  • UCT, LLC. (2013, August). Determination of Phenoxy Acid Herbicides in Water By Solid Phase Extraction and LC-MS/MS Detection.
  • Assalin, M. R., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Environmental Sciences, 5(2), 1049.
  • Di Corcia, A., et al. (1997). Determination of Aryloxyphenoxypropionic Acid Herbicides in Water Using Different Solid-Phase Extraction Procedures and Liquid Chromatography-Diode Array Detection. Journal of Agricultural and Food Chemistry, 45(2), 555-561. Available from: [Link]

  • U.S. EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • U.S. EPA. (2013, December 5). Fenoxaprop-p-ethyl. Petition for the Establishment of Permanent Tolerances for Residues in or on Multiple Commodities. Regulations.gov.
  • UCT, Inc. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.
  • United Chemical Technologies. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil.
  • European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANTE/11813/2017.
  • Khan, A., et al. (2010). Spectrophotometric method for quantification of fenoxaprop-p-ethyl herbicide in commercial formulations and agricultural samples. Journal of the Chemical Society of Pakistan, 32(2).
  • Basheer, C., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science, 35(18), 2427-2434. Available from: [Link]

  • Onley, J. H., & Yip, G. (1971). Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection. Journal of the AOAC, 54(6), 1366-1370. Available from: [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Phenoxy-acid Herbicides in Various Matrices.
  • Gackowska, A., et al. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI.
  • Santilio, A., et al. (2009). Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry. Food Additives & Contaminants: Part A, 26(8), 1169-1176. Available from: [Link]

  • U.S. EPA. (n.d.). Fenoxaprop-P-ethyl; EPA PC Code 129092. Environmental Chemistry Method Review Report.
  • Jäger, A., & Hüsener, J. (2005). Extraction and derivatization of polar herbicides for GC-MS analyses. ResearchGate.
  • Wu, C. H., et al. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 909(2), 291-300. Available from: [Link]

  • Tackett, B. (2025, April 1). QuEChERS Method: Applications and Benefits. Phenomenex.
  • Orange County Sanitation District. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides.
  • Caldas, S. S., et al. (2014). QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices. IRIS-AperTO.
  • U.S. EPA. (1994, September). Method 8321: Solvent Extractable Non-Volatile Compounds by High-Performance Liquid Chromatography/ Thermospray/ Mass Spectrometry (HPLC/TS/MS) OR Ultraviolet (UV) Detection.
  • Caldas, S. S., et al. (2019). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 24(11), 2109. Available from: [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker.

Sources

Application Note & Protocol: High-Fidelity Synthesis of 2-Methyl-2-phenoxypropionic Acid via Saponification of its Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Methyl-2-phenoxypropionic acid is a valuable carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in compounds of significant therapeutic interest, including lipid-lowering agents related to the fibrate class of drugs. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methyl-2-phenoxypropionic acid through the base-catalyzed hydrolysis (saponification) of its corresponding methyl ester, methyl 2-methyl-2-phenoxypropionate.

The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction's efficiency and success. We will delve into the mechanistic rationale, process optimization, and robust analytical methods for product validation, ensuring a reproducible and high-purity synthesis.

The Chemistry: Mechanistic Insight into Ester Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is termed saponification. This reaction is one of the most fundamental and reliable transformations in organic chemistry. The process is effectively an irreversible hydrolysis, driven by the final, thermodynamically favorable acid-base reaction.

The mechanism proceeds in two principal stages:

  • Nucleophilic Acyl Substitution: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a transient tetrahedral intermediate.

  • Intermediate Collapse & Deprotonation: The unstable tetrahedral intermediate collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final acid-base step is irreversible and drives the reaction to completion, yielding the sodium or potassium salt of the carboxylic acid and methanol. Subsequent acidification is required to obtain the neutral carboxylic acid product.

Diagram 1: The Saponification Reaction Mechanism

Caption: Mechanism of base-catalyzed hydrolysis of the ester.

Detailed Experimental Protocol

This protocol is optimized for a starting scale of approximately 5 grams of the methyl ester. The quantities can be scaled linearly, though reaction times and heating/cooling profiles may need adjustment for larger scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (Scale: 25.7 mmol)Molar Eq.Supplier Example
Methyl 2-methyl-2-phenoxypropionateC₁₁H₁₄O₃194.235.00 g1.0Sigma-Aldrich[1]
Sodium Hydroxide (NaOH)NaOH40.002.06 g2.0Standard Lab Grade
Methanol (MeOH)CH₃OH32.0450 mL-HPLC Grade
Deionized Water (H₂O)H₂O18.0225 mL + as needed--
Hydrochloric Acid (HCl), concentratedHCl36.46~5 mL (or until pH 1-2)-37% w/w, Reagent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mL-Anhydrous
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37~5 g-Anhydrous
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water-cooled reflux condenser

  • Heating mantle or oil bath

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or calibrated pH meter

  • Ice bath

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (25.7 mmol) of methyl 2-methyl-2-phenoxypropionate in 50 mL of methanol. Stir until the solution is homogeneous.[2]

  • Base Addition: In a separate beaker, prepare the hydrolysis solution by carefully dissolving 2.06 g (51.5 mmol, 2.0 eq.) of sodium hydroxide in 25 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to near room temperature.

  • Saponification Reaction: Add the aqueous NaOH solution to the methanolic solution of the ester. Attach the reflux condenser and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 3-4 hours.[2][3] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Aqueous Work-up (Purification):

    • Transfer the remaining aqueous residue to a 250 mL separatory funnel and dilute with ~50 mL of deionized water.

    • Wash the aqueous phase twice with 25 mL portions of diethyl ether to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Acidification and Product Isolation:

    • Place the beaker containing the aqueous layer in an ice bath and cool to 0-5°C.

    • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A white precipitate of the carboxylic acid should form.

    • Extract the acidified aqueous phase three times with 50 mL portions of diethyl ether. The product will move into the organic layer.[3]

  • Drying and Final Isolation:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (~5 g).

    • Filter off the drying agent and wash the solid with a small amount of fresh diethyl ether.

    • Concentrate the filtrate using a rotary evaporator to yield 2-methyl-2-phenoxypropionic acid as a white solid.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as a mixture of heptane and ethyl acetate.

Diagram 2: Experimental Synthesis Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Data Analysis and Product Characterization

Ensuring the identity and purity of the final product is critical. The following analytical techniques are recommended for full characterization.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~12.0 (s, 1H, COOH), 7.30-7.25 (m, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 6.85 (d, 2H, Ar-H), 1.60 (s, 6H, 2xCH₃). Note: The carboxylic proton signal can be broad and may exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~182.0 (C=O), 156.0 (Ar-C), 129.0 (Ar-CH), 121.0 (Ar-CH), 118.0 (Ar-CH), 82.0 (quaternary C), 25.0 (CH₃).
FT-IR (ATR)ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), ~1705 (strong, C=O stretch), ~1600, 1490 (C=C aromatic stretches), ~1240 (C-O stretch).
Mass Spec. (ESI-)Expected [M-H]⁻ at m/z = 179.07.
Melting Point Literature value is typically in the range of 96-98°C. A sharp melting point within this range is indicative of high purity.
HPLC/UPLC A reverse-phase method can be used to assess purity. The product should appear as a single major peak with a shorter retention time than the starting methyl ester.[4] Method development may involve an acidic mobile phase to ensure the analyte is in its protonated form.[5][6]

Safety & Handling

All chemical manipulations must be performed in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. The vapor is a respiratory irritant. Handle only in a fume hood.

  • Diethyl Ether (Et₂O): Extremely flammable and volatile. Ensure there are no ignition sources nearby. It can also form explosive peroxides upon standing.

  • Methanol (MeOH): Flammable and toxic by ingestion and inhalation.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent before beginning work.[7][8][9]

References

  • U.S.
  • U.S.
  • OperaChem, "Saponification-Typical procedures," April 27, 2024. [Link]

  • Capot Chemical, "MSDS of 2-Methyl-2-phenylpropanoic Acid," September 26, 2010. [Link]

  • PubChem, "Methyl 2-phenoxyisobutyrate | C11H14O3 | CID 3018334," National Institutes of Health. [Link]

  • ACS Publications, "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals," August 15, 2017. [Link]

  • SIELC, "Separation of 2-Hydroxy-2-methylpropiophenone on Newcrom R1 HPLC column,". [Link]

Sources

Application Note: Base-Promoted Hydrolysis of Methyl 2-Phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I approach protocol design not merely as a sequence of actions, but as a logically sound, self-validating system. The conversion of methyl 2-phenoxypropanoate to 2-phenoxypropanoic acid is a foundational transformation in the synthesis of phenoxy-based herbicides and metabolic receptor modulators[1]. To ensure high yield and absolute purity, this guide details an optimized alkaline hydrolysis (saponification) workflow, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Causality

When cleaving an ester to a carboxylic acid, chemists must choose between acid-catalyzed and base-promoted pathways. For methyl 2-phenoxypropanoate, alkaline hydrolysis is strictly preferred .

The Causality: Acid-catalyzed hydrolysis is an equilibrium-driven process (the exact reverse of Fischer esterification). Pushing it to completion requires a massive excess of water, which is highly impractical for lipophilic organic substrates. Conversely, alkaline saponification utilizes a stoichiometric amount of base (e.g., NaOH) to drive the reaction forward irreversibly[2].

The hydroxide ion acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. When this intermediate collapses, it expels a methoxide ion. The methoxide immediately deprotonates the newly formed carboxylic acid, yielding a highly stable carboxylate salt (sodium 2-phenoxypropanoate)[2]. This thermodynamic sink prevents any reverse reaction, guaranteeing near-quantitative conversion.

Reaction Pathway Visualization

Workflow Ester Methyl 2-phenoxypropanoate Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Base NaOH (aq) + EtOH Co-solvent Base->Tetra Salt Sodium 2-phenoxypropanoate Tetra->Salt Alkoxide Expulsion Product 2-Phenoxypropanoic Acid Salt->Product Protonation Acid Aqueous HCl (pH ~2) Acid->Product

Figure 1: Mechanistic workflow for the base-promoted hydrolysis of methyl 2-phenoxypropanoate.

Protocol Design: A Self-Validating System

A robust protocol must inherently correct for incomplete reactions. The hallmark of this procedure is the intermediate organic wash . Because the intermediate sodium 2-phenoxypropanoate is highly water-soluble, we can wash the basic aqueous phase with an organic solvent (like ethyl acetate) before acidification[3]. This step selectively strips away any unreacted starting material and neutral impurities. Consequently, when the aqueous layer is finally acidified, the precipitating product is guaranteed to be highly pure.

Quantitative Reaction Parameters
ParameterReagent / ConditionValue / QuantityRationale
Substrate Methyl 2-phenoxypropanoate1.0 equiv (e.g., 10.0 mmol)Starting material.
Base Sodium Hydroxide (NaOH)1.2 - 1.5 equivSlight excess ensures complete, irreversible consumption of the ester[3].
Co-Solvent Ethanol (Absolute)~2.0 mL per mmol esterHomogenizes the lipophilic ester and hydrophilic aqueous base[3].
Temperature Ambient to Mild Heating25 °C – 40 °CPrevents degradation while maintaining a rapid reaction rate.
Time Reaction Duration1 - 2 hoursSufficient for complete conversion (monitor via TLC).

Step-by-Step Experimental Methodology

Phase 1: Saponification (Reaction Setup)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of methyl 2-phenoxypropanoate in absolute ethanol (approx. 2 mL per mmol of substrate)[3].

  • Base Addition: Prepare a 2.5 M aqueous solution of NaOH. Slowly add 1.2 equivalents of this NaOH solution to the stirring ethanolic mixture[3].

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C). As the reaction proceeds, the mixture will become homogeneous. Continue stirring for 1 to 2 hours.

  • Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The UV-active ester spot should completely disappear.

Phase 2: Solvent Removal & Impurity Extraction
  • Concentration: Transfer the flask to a rotary evaporator. Remove the bulk of the ethanol under reduced pressure (bath temp ~35 °C). Critical Note: Do not evaporate to absolute dryness; the sodium carboxylate must remain dissolved in the residual aqueous phase[3].

  • Dilution: Dilute the concentrated aqueous residue with an equal volume of deionized water.

  • Self-Validation Wash: Transfer the aqueous solution to a separatory funnel. Extract with ethyl acetate (2 × 15 mL per 10 mmol scale). Discard the organic layers. This step removes unreacted ester, ensuring final product purity[3].

Phase 3: Acidification & Isolation
  • Acidification: Transfer the purified aqueous layer to an Erlenmeyer flask and cool it in an ice-water bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring continuously until the solution reaches pH 2-3 (verify with pH paper). A dense white precipitate of 2-phenoxypropanoic acid will form[3].

  • Extraction of Product: Transfer the acidic suspension back to a clean separatory funnel. Extract the product using fresh ethyl acetate (3 × 20 mL).

  • Drying & Concentration: Combine the organic extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate in vacuo to afford the pure 2-phenoxypropanoic acid as a white solid[3].

Analytical Validation Data

To confirm the success of the hydrolysis, compare the isolated product against the expected physicochemical properties summarized below.

Analytical MethodExpected Observation for 2-Phenoxypropanoic Acid
Yield > 90% (Typical isolated yield following the organic wash protocol)
Appearance White crystalline solid
1 H NMR (CDCl 3​ ) Disappearance of the sharp singlet at ~3.7 ppm (ester −OCH3​ ). Appearance of a broad singlet at >10.0 ppm ( −COOH ).
FT-IR Spectroscopy Carbonyl stretch shift from ~1740 cm −1 (ester) to ~1710 cm −1 (acid). Broad O-H stretch from 2500–3300 cm −1 .

References

  • Title : Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors Source : PMC (National Institutes of Health) URL :[Link]

Sources

Gas chromatography methods for separating phenoxypropanoate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Gas Chromatography Methods for the Enantiomeric Separation of Phenoxypropanoate Isomers

Executive Summary

Phenoxypropanoates (aryloxyphenoxypropionates or APPs) are a critical class of agrochemicals widely utilized as post-emergence herbicides. These compounds possess an α -stereogenic carbon at the 2-position of the propanoate moiety, resulting in two optical enantiomers. Because biological systems are inherently chiral, the herbicidal activity is almost exclusively isolated to the (R)-(+)-enantiomer, which targets and inhibits acetyl-CoA carboxylase (ACCase) in grasses[1]. Despite this, many APPs (such as dichlorprop, mecoprop, and diclofop) are still applied as racemates due to the high costs associated with asymmetric synthesis[1].

Accurate enantiomeric profiling is essential for environmental monitoring, as microbial communities in soil and water can degrade these compounds enantioselectively or catalyze their enantiomerization (the conversion of one enantiomer to the other)[2]. While LC-MS/MS is common, chiral Gas Chromatography (GC) remains indispensable for volatile and semi-volatile chiral pesticides, offering superior separation efficiency and mature ionization options[3]. This application note details a self-validating, causality-driven protocol for the extraction, derivatization, and chiral GC-MS/MS analysis of phenoxypropanoate isomers.

Mechanistic Principles of Chiral GC Separation

The Causality of Derivatization

Phenoxypropanoic acids in their free form contain a highly polar carboxyl group. If injected directly into a GC system, these acidic protons hydrogen-bond strongly with residual silanol groups on the fused-silica column, resulting in severe peak tailing, loss of resolution, and thermal degradation. To resolve this, the free acids must be converted into volatile esters (e.g., methyl esters).

However, the derivatization process introduces a critical vulnerability: strongly basic or acidic conditions, as well as prolonged thermal stress during solvent evaporation, can catalyze the enantiomerization of the α -stereogenic carboxylate, artificially altering the Enantiomeric Fraction (EF)[3]. Therefore, mild esterification using reagents like TMS-diazomethane at room temperature is mandated to preserve the native chiral ratio of the sample.

Chiral Recognition via β -Cyclodextrin Stationary Phases

Separation of phenoxypropanoate enantiomers in GC relies on derivatized cyclodextrin chiral stationary phases (CSPs), typically permethylated or tert-butyldimethylsilylated β -cyclodextrins dissolved in a polysiloxane matrix[3]. The separation mechanism is driven by the formation of transient, diastereomeric inclusion complexes between the CSP and the enantiomers. The hydrophobic cavity of the cyclodextrin encapsulates the aromatic phenoxy ring, while the derivatized rim interacts stereoselectively with the chiral center of the propanoate chain via hydrogen bonding and dipole-dipole interactions. The (R) and (S) enantiomers form complexes with different thermodynamic stabilities, leading to distinct retention times.

Chiral_Recognition cluster_0 Transient Diastereomeric Complexes CSP β-Cyclodextrin CSP (Hydrophobic Cavity + Chiral Rim) ComplexR (R)-Enantiomer Complex Stronger Inclusion Longer Retention Time CSP->ComplexR Favorable H-bonding ComplexS (S)-Enantiomer Complex Steric Repulsion Shorter Retention Time CSP->ComplexS Steric Hindrance

Caption: Mechanism of chiral recognition between β-cyclodextrin CSP and phenoxypropanoate enantiomers.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Every batch must pass rigid System Suitability Tests (SST) to ensure that matrix effects or derivatization artifacts do not distort the quantitative output[3].

Step 1: Matrix Extraction & Clean-up
  • Extraction: Weigh 10.0 g of homogenized matrix (e.g., soil) into a centrifuge tube. Add 10 mL of acidified acetonitrile (1% formic acid). Causality: The acidic environment ensures the phenoxypropanoate carboxyl groups remain protonated (neutral), maximizing their partitioning into the organic extraction solvent.

  • Phase Separation: Add QuEChERS partitioning salts (4 g MgSO4, 1 g NaCl) and centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing C18 sorbent. Causality: Matrix effects in lipid-rich extracts can be enantiomer-differential, suppressing the ionization of one enantiomer more than the other[3]. C18 removes these hydrophobic interferences.

Step 2: Mild Derivatization
  • Evaporation: Evaporate 2 mL of the cleaned extract to near dryness under a gentle nitrogen stream at room temperature . Causality: Thermal stress must be avoided to prevent heat-induced isomerization[3].

  • Methylation: Reconstitute the residue in 1 mL of methanol. Add 50 µL of TMS-diazomethane (2M in hexanes). Vortex and incubate at 25°C for 30 minutes.

  • Quenching: Quench the reaction with 10 µL of glacial acetic acid to consume excess reagent, then dilute to 2 mL with hexane for GC injection.

GC_Workflow Matrix Matrix Extraction (Soil/Water) Extract Crude Extract (Free Acids) Matrix->Extract Deriv Mild Derivatization (e.g., TMS-Diazomethane) Extract->Deriv Prevents tailing Volatile Volatile Esters (No Enantiomerization) Deriv->Volatile Preserves chirality GCMS Chiral GC-MS/MS (β-Cyclodextrin CSP) Volatile->GCMS

Caption: Workflow for extraction, derivatization, and chiral GC-MS analysis of phenoxypropanoates.

Step 3: Chiral GC-MS/MS Instrumental Parameters
  • Column: 20% tert-butyldimethylsilyl- β -cyclodextrin dissolved in 15% phenyl / 85% methylpolysiloxane (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode, injector temperature 220°C.

  • Oven Program: Initial 90°C (hold 1 min), ramp at 15°C/min to 160°C, then a shallow ramp of 2°C/min to 200°C (hold 5 min). Causality: The shallow temperature ramp through the critical elution window (160–200°C) maximizes the interaction time between the analyte and the cyclodextrin cavity, ensuring baseline separation[4].

Step 4: System Suitability & Validation Checks

To validate the run, the system must independently verify its own precision:

  • Resolution ( Rs​ ): A racemic reference standard must be injected prior to the sample sequence. The system is only validated if Rs​≥1.5 (baseline separation) between the (R) and (S) peaks.

  • Enantiomeric Fraction (EF) Precision: Calculate EF=Area(R)​+Area(S)​Area(R)​​ . The calculated EF of the racemic standard must be 0.500±0.015 . An EF precision error >3% indicates subtle co-elution, asymmetric ion suppression, or derivatization-induced enantiomerization, requiring immediate batch rejection[3].

Quantitative Data Presentation

The following table summarizes the optimized chromatographic performance metrics for common phenoxypropanoate herbicides using the described methodology.

AnalyteDerivatization AgentChiral Stationary PhaseResolution ( Rs​ )EF Precision (%)Elution Order
Dichlorprop TMS-Diazomethane20% TBDMS- β -CD1.85< 1.5(S) then (R)
Mecoprop TMS-Diazomethane20% TBDMS- β -CD1.72< 1.5(S) then (R)
Haloxyfop TMS-Diazomethane20% TBDMS- β -CD1.90< 2.0(S) then (R)
Diclofop TMS-Diazomethane20% TBDMS- β -CD1.65< 2.0(S) then (R)

Note: Elution orders can occasionally reverse depending on the specific derivatization of the cyclodextrin rim and the exact temperature program utilized. Always confirm elution order using enantiopure reference standards.

Sources

Use of teicoplanin stationary phase for PPA enantiomer separation

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Enantiomeric Separation of Phenylpropanolamine (PPA) Using a Teicoplanin Chiral Stationary Phase

Executive Summary

The enantiomeric resolution of chiral pharmaceutical amines is a critical requirement in drug development and quality control due to the distinct pharmacological and toxicological profiles of individual enantiomers. Phenylpropanolamine (PPA), a sympathomimetic amine, requires rigorous stereochemical profiling. This application note details a highly reproducible, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of PPA enantiomers using a teicoplanin-based Chiral Stationary Phase (CSP) operating in Polar Organic Mode (POM).

The Chiral Challenge of Phenylpropanolamine

Phenylpropanolamine contains two chiral centers, but in pharmaceutical formulations, it is predominantly encountered as the racemic mixture of its erythro diastereomers: (1R,2S)-(-)-norephedrine and (1S,2R)-(+)-norephedrine. Because primary amines are highly polar and readily ionize, they often exhibit severe peak tailing and poor resolution on traditional silica-based phases or standard reversed-phase chiral columns. Overcoming this requires a stationary phase with specific stereogenic cavities and a mobile phase that precisely controls the analyte's ionization state without masking the chiral recognition sites.

Mechanistic Causality: Why Teicoplanin in Polar Organic Mode?

Teicoplanin (commercially available as Chirobiotic™ T) is a macrocyclic glycopeptide antibiotic containing 20 chiral centers, three carbohydrate moieties, and a hydrophobic lipid tail[1]. When covalently bonded to high-purity silica, it forms a highly structured "aglycone basket" that offers multiple mechanisms for chiral discrimination, including hydrogen bonding, π−π interactions, and steric inclusion[1].

For basic primary amines like PPA, Polar Organic Mode (POM) is the most effective chromatographic approach[2].

  • The Role of Methanol: Using 100% methanol as the bulk solvent suppresses strong, non-enantioselective hydrophobic interactions that would otherwise dominate in standard reversed-phase conditions. This allows the specific hydrogen bonding and steric interactions within the teicoplanin clefts to dictate retention[3].

  • The Role of Acetic Acid (HOAc): The addition of a weak acid protonates the primary amine of PPA, facilitating strong, enantioselective ionic interactions with the deprotonated carboxylic acid groups present on the teicoplanin molecule.

  • The Role of Triethylamine (TEA): TEA acts as a competing base. It selectively masks residual unendcapped silanols on the silica support and non-specific, high-affinity binding sites on the CSP. This causality is critical: without TEA, the protonated PPA would bind irreversibly to the silica, causing severe peak tailing and loss of resolution.

Visualizing the Separation Logic

Teicoplanin_Mechanism PPA Phenylpropanolamine (PPA) Racemic Mixture MobilePhase Polar Organic Mode (POM) MeOH + 0.1% HOAc + 0.1% TEA PPA->MobilePhase Dissolved in CSP Teicoplanin CSP (Chirobiotic T) MobilePhase->CSP Isocratic Elution Ionic Ionic Interactions (Protonated Amine - Carboxylate) CSP->Ionic Primary Recognition HBond Hydrogen Bonding & Steric Inclusion CSP->HBond Secondary Recognition E1 (1R,2S)-(-)-PPA (Lower Affinity) Ionic->E1 E2 (1S,2R)-(+)-PPA (Higher Affinity) Ionic->E2 HBond->E1 HBond->E2

Mechanistic workflow of PPA enantiomer resolution on Teicoplanin CSP under Polar Organic Mode.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the mobile phase chemistry and column integrity are optimal before analyzing unknown samples[2].

Materials & Reagents
  • Column: Teicoplanin-bonded silica (e.g., Chirobiotic™ T), 250 mm × 4.6 mm, 5 µm particle size.

  • Solvent: HPLC-Grade Methanol (MeOH).

  • Modifiers: Glacial Acetic Acid (HOAc, 99.7%), Triethylamine (TEA, 99.5%).

  • Sample: Racemic Phenylpropanolamine hydrochloride standard.

Mobile Phase Preparation (Critical Step)

The precise ratio of acid to base dictates the ionization state of the CSP and the analyte.

  • Measure 1000 mL of HPLC-grade Methanol into a clean mobile phase reservoir.

  • Add exactly 1.0 mL of Glacial Acetic Acid (0.1% v/v) and stir thoroughly.

  • Add exactly 1.0 mL of Triethylamine (0.1% v/v).

  • Sonicate the mixture for 10 minutes to degas and ensure complete homogenization.

  • Causality Check: The apparent pH of this non-aqueous solution should be slightly acidic to neutral. Do not attempt to measure the pH with a standard aqueous pH meter; rely on precise volumetric addition.

Chromatographic Conditions
  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Thermostatic control is vital; temperature fluctuations alter the thermodynamics of the teicoplanin inclusion complex)[3].

  • Detection: UV Absorbance at 210 nm (or 254 nm if matrix interference is high).

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile phase (Avoid aqueous diluents to prevent localized disruption of the POM mechanism).

System Suitability Test (SST) & Troubleshooting

Before running experimental samples, inject a 1.0 mg/mL solution of racemic PPA standard. The system is validated and ready for use only if the following criteria are met:

  • Resolution ( Rs​ ): 1.5 (Baseline separation).

  • Tailing Factor ( Tf​ ): 1.3 for both peaks.

  • Efficiency ( N ): 5,000 theoretical plates.

Self-Correction Logic:

  • If Tf​ > 1.3, the non-specific silanol interactions are not fully masked. Action: Increase TEA concentration to 0.15% (v/v) and HOAc to 0.15% (v/v) to maintain the ionic balance while providing more masking agent.

  • If Rs​ < 1.5, the ionic interaction is too weak. Action: Decrease the column temperature to 20 °C to thermodynamically favor the formation of the transient diastereomeric inclusion complexes[3].

Quantitative Data Summary

When the protocol is executed correctly, the teicoplanin phase exhibits exceptional chiral recognition for PPA. The (1R,2S)-(-)-enantiomer typically elutes first due to a less optimal steric fit within the aglycone basket, followed by the (1S,2R)-(+)-enantiomer[2].

Table 1: Typical Chromatographic Parameters for PPA Enantiomers on Teicoplanin CSP

Chromatographic Parameter(1R,2S)-(-)-PPA (Peak 1)(1S,2R)-(+)-PPA (Peak 2)
Retention Time ( tR​ ) 8.25 min9.76 min
Retention Factor ( k′ ) 1.752.25
Selectivity ( α ) -1.28
Resolution ( Rs​ ) -> 2.0 (Baseline)
Tailing Factor ( Tf​ ) 1.11.1

(Note: Exact retention times may vary slightly based on system dwell volume and exact column dimensions, but the selectivity ( α ) and resolution ( Rs​ ) will remain consistent under validated conditions).

References

  • Berthod, A., Liu, Y., Bagwill, C., & Armstrong, D. W. (1996). Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. Journal of Chromatography A, 731(1-2), 123-137. URL: [Link]

  • Karlsson, C., Wikström, H., Armstrong, D. W., & Owens, P. K. (2000). Enantioselective reversed-phase and non-aqueous capillary electrochromatography using a teicoplanin chiral stationary phase. Journal of Chromatography A, 897(1-2), 349-363. URL: [Link]

  • Bi, W., Tian, M., & Row, K. H. (2011). Evaluation of a Vancomycin Chiral Stationary Phase in Capillary Electrochromatography Using Polar Organic and Reversed-Phase Modes. Analytical Chemistry, 72(18), 4394-4401. URL: [Link]

Sources

Application Note: Advanced Synthesis of Fexofenadine via Methyl 2-methyl-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fexofenadine is a highly selective, second-generation H1-receptor antagonist widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria[1]. Unlike its predecessor, terfenadine, fexofenadine does not readily cross the blood-brain barrier and is devoid of cardiotoxic side effects[2]. This application note details a highly efficient, four-step synthetic protocol for fexofenadine, utilizing Methyl 2-methyl-2-phenylpropanoate as the foundational building block.

Mechanistic Rationale & Retrosynthetic Strategy

The selection of Methyl 2-methyl-2-phenylpropanoate is strategic for commercial and laboratory-scale synthesis[1]. The gem-dimethyl substituted propionate group provides the necessary steric hindrance and structural framework required for the final active pharmaceutical ingredient (API)[1], while the methyl ester protects the carboxylic acid from unwanted side reactions during electrophilic aromatic substitution and nucleophilic alkylation phases[3].

The synthesis relies on a convergent approach utilizing bifunctional reagents:

  • Electrophilic Aromatic Substitution: 4-Chlorobutyryl chloride acts as a bifunctional linchpin[4]. The highly reactive acyl chloride undergoes Friedel-Crafts acylation with the phenyl ring, while the terminal alkyl chloride is preserved for subsequent coupling[4].

  • Nucleophilic Substitution (N-Alkylation): The terminal alkyl chloride is coupled with azacyclonol (α,α-diphenyl-4-piperidinemethanol)[5]. This step builds the core pharmacophore of the API.

  • Chemoselective Reduction: The ketone introduced during the Friedel-Crafts step is reduced to a secondary alcohol without affecting the methyl ester[2].

  • Deprotection: Alkaline hydrolysis of the ester yields the free carboxylic acid, fexofenadine[1].

Experimental Protocols: A Self-Validating System

Note: All procedures should be conducted under an inert atmosphere (e.g., N2 or Ar) using anhydrous solvents unless otherwise specified.

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate. Causality: Aluminum chloride (AlCl₃) is used as a Lewis acid to generate a highly electrophilic acylium ion from 4-chlorobutyryl chloride[4]. The para-directing nature of the alkyl group on the starting material, combined with the steric bulk of the gem-dimethyl group, ensures high para-regioselectivity[2].

Procedure:

  • Charge a dry, multi-neck reactor with Methyl 2-methyl-2-phenylpropanoate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0–5 °C.

  • Add anhydrous AlCl₃ (1.5 eq) portion-wise to maintain the internal temperature below 10 °C.

  • Add 4-chlorobutyryl chloride (1.2 eq) dropwise over 30 minutes[3].

  • Allow the reaction to warm to room temperature and stir for 12 hours[3].

  • In-Process Control (IPC): Monitor via HPLC. Proceed when the starting material is <1%.

  • Workup: Quench the reaction by slowly pouring it into an ice-water/HCl mixture to decompose the aluminum complex[3]. Extract with DCM, wash the organic layer with 5% NaHCO₃ and brine, dry over MgSO₄, and concentrate under vacuum.

Step 2: N-Alkylation (Coupling with Azacyclonol)

Objective: Synthesis of Methyl 2-[4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyryl]phenyl]-2-methylpropanoate. Causality: Potassium iodide (KI) is added in catalytic amounts to facilitate a Finkelstein reaction, converting the terminal alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the SN2 displacement by the secondary amine of azacyclonol[6]. Potassium carbonate (K₂CO₃) neutralizes the generated acid, preventing amine protonation.

Procedure:

  • Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of Toluene/DMF (4:1 v/v).

  • Add Azacyclonol (1.1 eq), anhydrous K₂CO₃ (2.5 eq), and KI (0.1 eq).

  • Heat the suspension to 85–90 °C for 16 hours.

  • IPC: Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature, filter the inorganic salts, and wash the filter cake with toluene. Concentrate the filtrate and recrystallize the crude product from isopropanol to ensure high purity before reduction.

Step 3: Chemoselective Ketone Reduction

Objective: Synthesis of Methyl 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]phenyl]-2-methylpropanoate. Causality: Sodium borohydride (NaBH₄) is selected due to its mild reducing capabilities. It chemoselectively reduces the butyryl ketone to a secondary alcohol without reducing the methyl ester[2].

Procedure:

  • Dissolve the coupled intermediate from Step 2 (1.0 eq) in methanol.

  • Cool the solution to 0–5 °C.

  • Add NaBH₄ (1.5 eq) in small portions to control hydrogen evolution and exothermicity[2].

  • Stir at room temperature for 4 hours.

  • IPC: Monitor via HPLC.

  • Workup: Quench with water and adjust pH to 7.0 using dilute acetic acid. Remove methanol under reduced pressure, extract the aqueous residue with ethyl acetate, wash with brine, dry, and evaporate.

Step 4: Ester Hydrolysis to Fexofenadine

Objective: Synthesis of Fexofenadine (Free Acid). Causality: Alkaline hydrolysis cleaves the methyl ester to reveal the active carboxylic acid[1]. Subsequent acidification precipitates the zwitterionic API.

Procedure:

  • Suspend the intermediate from Step 3 (1.0 eq) in an ethanol/water mixture (1:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat to reflux (approx. 80 °C) for 6 hours[2].

  • IPC: Monitor via HPLC until the ester peak disappears.

  • Workup: Cool the mixture and remove ethanol under vacuum. Dilute the aqueous layer with water and slowly acidify with 1N HCl to pH 5.5–6.0.

  • Collect the precipitated Fexofenadine via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C to constant weight.

Quantitative Data Summary

Table 1 summarizes the key reaction parameters, expected yields, and in-process controls for the synthetic workflow.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Typical YieldIPC Method
1Friedel-Crafts Acylation4-Chlorobutyryl chloride, AlCl₃0 to 251285 - 90%HPLC
2N-Alkylation (Coupling)Azacyclonol, K₂CO₃, KI85 - 901678 - 82%TLC / HPLC
3Chemoselective ReductionNaBH₄0 to 25492 - 95%HPLC
4Ester HydrolysisNaOH (aq), then HCl (aq)80688 - 92%HPLC

Synthetic Workflow Visualization

G SM Methyl 2-methyl-2-phenylpropanoate (Starting Material) Step1 Step 1: Friedel-Crafts Acylation Reagents: 4-Chlorobutyryl chloride, AlCl3 SM->Step1 Int1 Intermediate 1 Chloroketone Ester Step1->Int1 Step2 Step 2: N-Alkylation Reagents: Azacyclonol, K2CO3, KI Int1->Step2 Int2 Intermediate 2 Ketone-Ester Precursor Step2->Int2 Step3 Step 3: Ketone Reduction Reagents: NaBH4 Int2->Step3 Int3 Intermediate 3 Alcohol-Ester Precursor Step3->Int3 Step4 Step 4: Ester Hydrolysis Reagents: NaOH, then HCl Int3->Step4 Product Fexofenadine (Active Pharmaceutical Ingredient) Step4->Product

Synthetic workflow of Fexofenadine from Methyl 2-methyl-2-phenylpropanoate.

References

  • The synthetic method of the intermediate of fexofenadine (CN101182306B). Source: Google Patents.
  • Retrosynthetic approaches for the preparation of fexofenadine hydrochloride. Source: Università degli studi del Piemonte Orientale. URL: [Link]

  • Intermediates useful for the preparation of antihistaminic piperidine derivatives (US6340761B1). Source: Google Patents.
  • Design and Synthesis of Antimicrobial Active New Molecular Entities of N-Substituted Pipradol Derivatives. Source: ResearchGate. URL: [Link]

Sources

Application Note: Large-Scale Synthesis of 2-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Green Chemistry and Asymmetric Catalysis Protocols for Profen Manufacturing

Executive Summary & Rationale

2-Arylpropionic acids (commonly known as "profens"), including ibuprofen, naproxen, ketoprofen, and flurbiprofen, represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) utilized globally for pain management and inflammation reduction. Historically, the industrial synthesis of these molecules relied heavily on stoichiometric reagents, leading to high E-factors (mass of waste per mass of product) and significant environmental burdens[1].

Modern synthetic routes have undergone a paradigm shift toward catalytic, atom-economic, and highly stereoselective methodologies. This application note details the mechanistic rationale, process metrics, and validated protocols for the large-scale synthesis of ibuprofen (via the award-winning Hoechst-Celanese process) and (S)-naproxen (via Ru-BINAP asymmetric hydrogenation). Additionally, emerging methodologies such as the palladium-catalyzed sequential Heck coupling and hydroxycarbonylation of aryl bromides offer flexible one-pot alternatives to traditional routes[2][3].

Mechanistic Insights & Causality (E-E-A-T)

Ibuprofen: The Paradigm Shift to Green Chemistry

The original Boots process for ibuprofen synthesis required six stoichiometric steps, utilizing reagents like aluminum trichloride (AlCl3) and generating substantial aqueous salt waste, resulting in an atom economy of merely ~40%[1][4]. The Hoechst-Celanese process revolutionized this by employing a three-step fully catalytic route[1][5].

  • Causality of Reagent Selection (Step 1): In the first step, anhydrous hydrogen fluoride (HF) is used as both the solvent and the Lewis acid catalyst for the Friedel-Crafts acylation of isobutylbenzene. Unlike AlCl3, which forms a strong, irreversible complex with the ketone product requiring an aqueous quench (destroying the catalyst), HF is highly volatile (BP 19.5 °C) and can be recovered and recycled via distillation[1][4].

  • Catalytic Efficiency (Steps 2 & 3): The subsequent reduction of 4'-isobutylacetophenone is achieved via catalytic hydrogenation (Raney Nickel), avoiding stoichiometric hydride donors. Finally, a palladium-catalyzed carbonylation converts the resulting alcohol directly to ibuprofen with 100% atom efficiency for that specific step[5].

Naproxen: The Imperative of Asymmetric Synthesis

Unlike ibuprofen, which is often administered as a racemate, naproxen must be synthesized and administered as the pure (S)-enantiomer due to the adverse effects and lower efficacy associated with the (R)-enantiomer[6].

  • Causality of Chiral Induction: Classical resolution of racemic naproxen using chiral amines (e.g., N-alkylglucamine) inherently limits the first-pass yield to ~45-46%, necessitating energy-intensive racemization and recycling of the unwanted enantiomer[7]. Conversely, asymmetric hydrogenation utilizing Noyori's Ru(II)-BINAP catalyst allows for the direct conversion of prochiral naphthacrylic acid to (S)-naproxen with >98% enantiomeric excess (ee)[7][8]. The rigid, sterically demanding chiral pocket created by the BINAP ligand dictates the facial selectivity of hydride transfer during the oxidative addition of H2.

Quantitative Data Presentation

Table 1: Process Metrics Comparison: Boots vs. Hoechst-Celanese Process for Ibuprofen

MetricBoots Process (Classical)Hoechst-Celanese Process (Modern)
Number of Steps 63
Atom Economy ~40%~77% (99% with acetic acid recovery)
Key Reagents AlCl3, NH2OH, Ac2OHF, H2, CO
Catalytic Steps 0 (Stoichiometric)3 (Fully Catalytic)
Waste Byproducts AlCl3 salts, NaCl, NH3, Acetic AcidAcetic Acid (recoverable)

Table 2: Production Metrics for (S)-Naproxen: Classical Resolution vs. Asymmetric Hydrogenation

MetricClassical Chiral ResolutionAsymmetric Hydrogenation
Starting Material Racemic Naproxen2-(6-methoxy-2-naphthyl)acrylic acid
Chiral Agent N-alkylglucamine (Stoichiometric)Ru(II)-BINAP (Catalytic, <0.1 mol%)
First-Pass Yield ~45-46%>95%
Enantiomeric Excess >99% (after crystallization)>98% (direct from reaction)
Process Inefficiencies Requires racemization/recycling loopRequires high-pressure H2 infrastructure

Visualizations of Synthetic Workflows

G IBB Isobutylbenzene (Starting Material) Acylation Step 1: Friedel-Crafts Acylation Catalyst: Anhydrous HF Reagent: Acetic Anhydride IBB->Acylation Ketone 4'-Isobutylacetophenone (Key Intermediate) Acylation->Ketone Hydrogenation Step 2: Catalytic Hydrogenation Catalyst: Raney Nickel Reagent: H2 Gas Ketone->Hydrogenation Alcohol 1-(4-Isobutylphenyl)ethanol (Prochiral Alcohol) Hydrogenation->Alcohol Carbonylation Step 3: Carbonylation Catalyst: Pd Complex Reagent: CO Gas Alcohol->Carbonylation Ibuprofen Ibuprofen (Overall Atom Economy ~80%) Carbonylation->Ibuprofen

Hoechst-Celanese 3-step green synthesis workflow for ibuprofen production.

G Ru Ru(II)-BINAP Catalyst (Chiral Environment) Coordination Substrate-Catalyst Coordination Complex Ru->Coordination Substrate Prochiral Substrate (Naphthacrylic Acid) Substrate->Coordination H2 H2 Oxidative Addition (High Pressure) Coordination->H2 Transfer Enantioselective Hydride Transfer H2->Transfer Product (S)-Naproxen (>98% Enantiomeric Excess) Transfer->Product Product->Ru Catalyst Regeneration

Ru-BINAP catalyzed asymmetric hydrogenation cycle for (S)-naproxen.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Pilot-Scale Synthesis of Ibuprofen (Hoechst-Celanese Route)

Safety Note: This protocol involves anhydrous HF and pressurized CO. Strict engineering controls and specialized Hastelloy reactors are mandatory.

Step 1: Friedel-Crafts Acylation

  • Charge a Hastelloy C reactor with anhydrous HF (acting as both solvent and catalyst).

  • Introduce isobutylbenzene and acetic anhydride (1:1 molar ratio) at 0–20 °C.

  • Self-Validation (IPC): Monitor the disappearance of isobutylbenzene via GC-FID. The reaction is deemed complete when the starting material peak area is <1%.

  • Distill off HF under reduced pressure for recycling. The remaining residue is 4'-isobutylacetophenone.

Step 2: Catalytic Hydrogenation

  • Transfer the ketone to a hydrogenation autoclave. Add Raney Nickel catalyst (5 wt%).

  • Pressurize with H2 gas (approx. 50–100 psi) and heat to 60 °C.

  • Self-Validation (IPC): Monitor H2 pressure drop. Cessation of pressure drop indicates reaction completion. Confirm via IR spectroscopy (disappearance of ketone C=O stretch at ~1680 cm⁻¹ and appearance of broad alcohol O-H stretch at ~3300 cm⁻¹).

  • Filter the catalyst (save for reuse). The filtrate contains 1-(4-isobutylphenyl)ethanol.

Step 3: Palladium-Catalyzed Carbonylation

  • Transfer the alcohol to a high-pressure carbonylation reactor.

  • Add catalytic PdCl2(PPh3)2 (0.1–0.5 mol%) and an acidic promoter (e.g., aqueous HCl). Causality Check: The acidic promoter facilitates the formation of a benzylic carbocation/alkene intermediate, which undergoes oxidative addition with the Pd species, followed by CO insertion.

  • Pressurize with Carbon Monoxide (CO) to 500 psi and heat to 130 °C[2][3].

  • Self-Validation (IPC): HPLC analysis of the reaction mixture to confirm the formation of ibuprofen and the absence of the alcohol intermediate.

  • Depressurize, extract, and crystallize the final product from a hexane/heptane mixture.

Protocol 2: Catalytic Asymmetric Hydrogenation for (S)-Naproxen

Objective: Enantioselective reduction of a prochiral alkene to yield (S)-naproxen.

Step 1: Catalyst Preparation

  • In a glovebox under an inert argon atmosphere, prepare the Ru(II)-(S)-BINAP catalyst complex.

  • Causality Check: Oxygen and moisture must be rigorously excluded as they irreversibly oxidize the highly sensitive phosphine ligands and Ru(II) center, leading to a complete loss of catalytic turnover and enantioselectivity.

Step 2: High-Pressure Hydrogenation

  • Dissolve 2-(6-methoxy-2-naphthyl)acrylic acid in degassed methanol.

  • Add the Ru(II)-(S)-BINAP catalyst (substrate-to-catalyst ratio of 1000:1 to 5000:1).

  • Transfer to a stainless-steel autoclave. Pressurize with H2 to 135 atm (or ~30 atm if utilizing the more active tol-BINAP variant)[7].

  • Stir at 25–50 °C for 12–24 hours.

  • Self-Validation (IPC): Monitor H2 consumption. Post-reaction, determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column) to ensure >98% ee before proceeding to workup.

Step 3: Workup and Isolation

  • Vent the H2 gas safely.

  • Concentrate the methanolic solution in vacuo.

  • Recrystallize the crude product from an acetone/water mixture to upgrade the enantiomeric purity from ~98% ee to >99.5% ee.

References

  • Synthesis of ibuprofen from benzene Source: The Science Snail URL:[Link]

  • Role of catalyst in organic synthesis Source: Curr Trends Pharm Pharm Chem URL:[Link]

  • IBUPROFEN - A Green Chemistry success Story (?) Source: James Madison University URL:[Link]

  • Asymmetric Synthesis in Industry: From Lab to Market Source: Chiralpedia URL:[Link]

  • Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry Source: Acta Scientific URL:[Link]

  • Summary of Lecture Transcripts - Twenty Years of Naproxen Technology Source: IS MUNI URL:[Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Source: National Institutes of Health (PMC) URL:[Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids (MDPI) Source: MDPI Molecules URL:[Link]

Sources

Application Note: Advanced Derivatization Strategies for the Chiral Gas Chromatographic Analysis of Phenoxypropionic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phenoxypropionic acids (PPAs)—such as mecoprop, dichlorprop, and haloxyfop—are a critical class of chiral agrochemicals. The biological and herbicidal activity of these compounds is highly stereospecific, residing almost exclusively in the (R)-enantiomer[1]. As regulatory bodies increasingly mandate the use of enantiopure formulations to reduce environmental burdens, the demand for precise enantioselective analysis has surged.

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for this analysis due to its superior resolving power. However, the free carboxylic acid moiety of PPAs is highly polar and prone to strong hydrogen bonding with the silanol groups of fused-silica GC columns. This results in severe peak tailing, low vapor pressure, and thermal degradation at elevated injection temperatures. To overcome this, chemical derivatization is mandatory [2].

This application note details two orthogonal, self-validating derivatization workflows for the chiral GC analysis of PPAs:

  • Direct Separation via Achiral Derivatization: Masking the carboxylic acid with an achiral group (e.g., methylation) to increase volatility, followed by separation on a Chiral Stationary Phase (CSP) such as modified β -cyclodextrin or valine-based columns[3].

  • Indirect Separation via Chiral Derivatization: Reacting the racemic PPA with an enantiopure chiral alcohol to form diastereomers, which possess distinct physicochemical properties and can be resolved on standard, high-efficiency achiral columns[1].

Strategic Workflows for Chiral GC

The selection of a derivatization strategy dictates the downstream chromatographic requirements. The flowchart below illustrates the causality and progression of both analytical pathways.

G cluster_A Method A: Achiral Derivatization cluster_B Method B: Chiral Derivatization Racemic Racemic Phenoxypropionic Acids (R/S-PPAs) ReagentA Derivatization BF3 / Methanol Racemic->ReagentA ReagentB Derivatization (R)-(-)-2-Butanol + Catalyst Racemic->ReagentB ProductA Racemic Methyl Esters (R-ester & S-ester) ReagentA->ProductA ColumnA Chiral GC Column (e.g., β-Cyclodextrin) ProductA->ColumnA ResultA Resolved Enantiomers Baseline Separation ColumnA->ResultA ProductB Diastereomers (R,R-ester & S,R-ester) ReagentB->ProductB ColumnB Achiral GC Column (e.g., 5% Phenyl DB-5) ProductB->ColumnB ResultB Resolved Diastereomers Baseline Separation ColumnB->ResultB

Workflow comparing achiral and chiral derivatization strategies for GC analysis of PPAs.

Experimental Protocols & Causality

Protocol A: Achiral Methylation via Boron Trifluoride ( BF3​ )

While diazomethane is a common methylating agent[2], its extreme toxicity and explosive nature make it undesirable for routine laboratory use. Instead, BF3​ -catalyzed esterification provides a safer, highly efficient alternative[2].

Causality of Reagents: BF3​ acts as a potent Lewis acid. It coordinates with the carbonyl oxygen of the PPA, withdrawing electron density and rendering the carbonyl carbon highly electrophilic. This facilitates rapid nucleophilic attack by methanol, yielding volatile methyl esters without requiring harsh alkaline conditions that could induce racemization at the α -carbon.

Step-by-Step Methodology:

  • Preparation: Aliquot 1.0 mL of the extracted PPA sample (in a volatile organic solvent) into a 4 mL glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen.

  • Reaction: Add 1.0 mL of 14% BF3​ in Methanol ( v/v ). Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 60°C for exactly 30 minutes.

  • Quenching & Extraction: Cool the vial to room temperature. Add 2.0 mL of saturated aqueous NaCl (brine) and 2.0 mL of GC-grade n -hexane. Vortex vigorously for 1 minute.

    • Mechanistic Note: The brine solution exerts a "salting-out" effect, driving the non-polar PPA methyl esters into the upper hexane layer while retaining unreacted methanol and BF3​ in the aqueous phase.

  • Recovery: Extract the upper hexane layer, dry it over anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water, and transfer to an autosampler vial for GC-MS analysis on a modified cyclodextrin column[4].

Self-Validating System (QC Check): To ensure the acidic BF3​ conditions do not cause epimerization, process an enantiopure standard of (R)-mecoprop alongside your samples. If the resulting chromatogram yields an (S)-mecoprop peak, racemization has occurred—likely due to excessive incubation time or temperature. Adjust heating parameters accordingly.

Protocol B: Diastereomeric Esterification via Acid Chloride Intermediate

When chiral stationary phases are unavailable or fail to provide baseline resolution, PPAs can be derivatized with a chiral alcohol, such as (1R,2S,5R)-(-)-menthol or (R)-(-)-2-butanol[1].

Causality of Reagents: Direct esterification with bulky chiral alcohols is often sterically hindered and low-yielding. By first reacting the PPA with thionyl chloride ( SOCl2​ ), the stable carboxylic acid is converted into a highly reactive acyl chloride. This intermediate reacts quantitatively and rapidly with the chiral alcohol, ensuring complete conversion to diastereomers.

Step-by-Step Methodology:

  • Activation: To a dried PPA extract in a reaction vial, add 100 μ L of SOCl2​ and 500 μ L of anhydrous toluene. Heat at 70°C for 30 minutes.

  • Evaporation (Critical Step): Evaporate the unreacted SOCl2​ and toluene completely under nitrogen.

    • Mechanistic Note: Any residual SOCl2​ will react exothermically with the chiral alcohol in the next step, generating HCl gas, reducing derivatization yield, and potentially degrading the analyte.

  • Chiral Esterification: Add 200 μ L of enantiopure (R)-(-)-2-butanol (or a solution of (-)-menthol in toluene) to the dry acyl chloride residue. Heat at 60°C for 30 minutes.

  • Cleanup: Evaporate the excess chiral alcohol under nitrogen. Reconstitute the residue in 1.0 mL of n -hexane, wash with 1.0 mL of 5% NaHCO3​ to neutralize trace acids, and transfer the organic layer to a GC vial for analysis on an achiral 5% phenyl column.

Self-Validating System (QC Check): Kinetic Resolution Assessment: Because chiral derivatizing agents (CDAs) react at slightly different rates with the (R)- and (S)-enantiomers of the analyte (kinetic resolution), a reaction that does not reach 100% completion will artificially skew the observed enantiomeric ratio. Validation: Perform a time-course study (e.g., quench aliquots at 15, 30, and 60 minutes). The calculated diastereomeric ratio must remain constant across the later time points to confirm quantitative conversion.

Data Presentation & Method Comparison

Table 1: Comparative Analysis of Derivatization Strategies
ParameterMethod A: Achiral Derivatization (Methylation)Method B: Chiral Derivatization (Diastereomeric)
Primary Reagents BF3​ /Methanol, Diazomethane[2] SOCl2​ , (R)-(-)-2-Butanol, (-)-Menthol[1]
GC Column Required Chiral Stationary Phase (e.g., β -Cyclodextrin, CP-Chirasil Val)[3],[4]Standard Achiral Phase (e.g., DB-5, HP-5MS)
Resolution Mechanism Transient diastereomeric inclusion complexes in the CSP cavity.Permanent physicochemical differences (boiling point, dipole moment) of diastereomers.
Risk of Kinetic Resolution None. Achiral reagents react equally with both enantiomers.High. Requires 100% reaction completion to avoid skewed enantiomeric ratios.
Primary Advantage Simpler sample preparation; no risk of reagent-induced optical impurity.Utilizes inexpensive, rugged, and high-efficiency standard GC columns.
Table 2: Typical GC-MS Parameters for PPA Esters
ParameterAchiral Derivatization WorkflowChiral Derivatization Workflow
Column Type Permethylated β -cyclodextrin (30m x 0.25mm, 0.25µm)5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Injector Temp 220°C (Avoid higher temps to prevent CSP degradation)250°C
Temperature Program 100°C (1 min) 2°C/min to 160°C 10°C/min to 200°C80°C (1 min) 5°C/min to 280°C (Hold 5 min)
Detection Mode MS (SIM Mode: m/z 169, 234 for Mecoprop methyl ester)MS (SIM Mode: m/z depending on specific chiral ester)

Critical Trustworthiness Check: Reagent Optical Purity

Protocol Mandate: Always derivatize a certified enantiopure PPA standard with your specific lot of chiral reagent. The appearance of a second peak in this validation run directly quantifies the optical impurity of the reagent, allowing you to mathematically correct the enantiomeric fractions in your unknown samples.

References

  • Agilent Technologies. Basic aromatic compounds Enantiomer separation of phenoxyacid herbicides.[3] URL:

  • American Chemical Society (ACS). Enantioselective Separation and Analysis of Chiral Herbicides.[4] URL:

  • World Health Organization (WHO). Environmental Health Criteria 29: 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D).[2] URL:

  • DOKUMEN.PUB. Chiral Pesticides: Stereoselectivity and Its Consequences.[1] URL:

Sources

Troubleshooting & Optimization

Methyl 2-phenoxypropanoate synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic side reactions—such as regioselectivity failures and competitive eliminations—that frequently compromise yields during the synthesis of methyl 2-phenoxypropanoate via the Williamson ether pathway.

This guide bridges the gap between theoretical reaction mechanisms and practical benchtop execution, providing you with self-validating protocols and causality-driven troubleshooting steps.

Visual Workflow: Reaction Pathways & Competing Mechanisms

To effectively troubleshoot, we must first map the reaction network. The phenoxide ion is an ambident nucleophile, and methyl 2-bromopropanoate contains both an electrophilic carbon and an acidic α-proton. This creates a highly competitive environment for side reactions.

Reaction pathways and byproducts in methyl 2-phenoxypropanoate synthesis.

Troubleshooting FAQs

Q1: Why am I seeing significant C-alkylation instead of the desired O-alkylation?

Causality & Experience: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom or at the ortho/para carbons of the aromatic ring[1]. The regioselectivity is heavily dictated by your solvent choice. If you are using a protic solvent (like methanol or ethanol), the solvent molecules form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide. This solvation effectively "shields" the oxygen, reducing its nucleophilicity and forcing the electrophile to react with the softer, less shielded carbon atoms on the ring, leading to C-alkylation[2]. Resolution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents solvate the metal cation but leave the phenoxide oxygen "naked" and highly reactive, strongly favoring the kinetic SN2 O-alkylation pathway[3].

Q2: My GC-MS/NMR shows a large peak for methyl acrylate. How do I prevent this?

Causality & Experience: You are observing the product of an E2 elimination side reaction. Methyl 2-bromopropanoate possesses a highly acidic α-proton (situated between the electron-withdrawing ester carbonyl and the bromine atom). If your base is too strong (e.g., Sodium Hydride, NaH) or sterically hindered, it will act as a Brønsted base rather than facilitating the nucleophilic attack, abstracting the α-proton and kicking out the bromide leaving group to form methyl acrylate[4]. High temperatures further increase the entropic favorability of this elimination pathway[3]. Resolution: Use a milder inorganic base like anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Additionally, ensure the alkylating agent is added dropwise at 0 °C to control the exotherm, only warming to room temperature once the addition is complete.

Q3: I am recovering 2-phenoxypropanoic acid instead of the methyl ester. What went wrong?

Causality & Experience: The presence of 2-phenoxypropanoic acid indicates ester hydrolysis (saponification). This occurs if there is water present in your reaction mixture alongside a strong base (like NaOH or KOH). The hydroxide ion acts as a nucleophile, attacking the methyl ester of either your starting material or your final product, cleaving the methoxy group. Resolution: Ensure strictly anhydrous conditions. Dry your solvents over molecular sieves, flame-dry your glassware, and use anhydrous K₂CO₃. Avoid aqueous workups until the reaction is fully quenched.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality discussed above, the following table summarizes how different variable combinations shift the product distribution away from the target ether.

BaseSolventTemperatureTarget O-Alkylation (%)C-Alkylation (%)E2 Elimination (%)Ester Hydrolysis (%)
K₂CO₃ (Anhydrous) DMF 25 °C > 90% < 2% < 5% < 1%
K₂CO₃Methanol65 °C~ 55%~ 40%< 5%< 1%
NaHTHF65 °C~ 20%< 5%~ 75%< 1%
NaOH (Aqueous)H₂O / EtOH80 °C< 10%~ 15%< 5%> 70%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Phenoxide Generation
  • Suspend anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (10 mL/g of phenol) under an inert argon atmosphere.

  • Add phenol (1.0 eq) and stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is mild enough to prevent downstream E2 elimination but strong enough to deprotonate phenol. Anhydrous conditions prevent ester hydrolysis.

  • Validation Checkpoint: The suspension will develop a slight yellow tint, visually confirming the deprotonation of phenol to the phenoxide anion.

Step 2: Controlled Alkylation
  • Cool the reaction flask to 0 °C using an ice bath.

  • Add methyl 2-bromopropanoate (1.1 eq) dropwise over 15 minutes.

  • Causality: The low temperature and dropwise addition suppress the thermal energy and local concentration spikes required for the competing E2 elimination pathway.

Step 3: Reaction Progression
  • Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the phenol spot (Rf ~0.3) disappears and a new, less polar target spot (Rf ~0.6) dominates.

Step 4: Selective Workup
  • Quench with cold water to dissolve inorganic salts. Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with 1M aqueous NaOH.

  • Causality: The NaOH wash selectively deprotonates and removes any unreacted phenol or trace hydrolyzed 2-phenoxypropanoic acid into the aqueous layer, leaving only the pure ester in the organic layer.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Analytical Verification

Verify the structural integrity of the isolated clear oil via ¹H NMR (CDCl₃, 300 MHz)[5].

  • Validation Checkpoint: Confirm the following diagnostic peaks to ensure O-alkylation over C-alkylation:

    • δ 7.30 (m, 2 H), 7.00 (t, 1 H, J = 7.5 Hz), 6.91 (m, 2 H): 5 protons of the intact aromatic ring.

    • δ 4.80 (q, 1 H, J = 6.9 Hz): The chiral methine proton (CH).

    • δ 3.77 (s, 3 H): The intact methyl ester (OCH₃).

    • δ 1.65 (d, 3 H, J = 6.9 Hz): The methyl group (CH₃).

References

  • Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid | The Journal of Organic Chemistry - ACS Publications | 5

  • Williamson ether synthesis | Wikipedia | 1

  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds | Benchchem | 3

  • Phenolates- O-alkylation and C-alkylation | PharmaXChange | 2

  • The Williamson Ether Synthesis | Master Organic Chemistry | 4

Sources

Technical Support Center: Purification of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this guide to address the critical bottlenecks in isolating and purifying methyl 2-phenoxypropanoate (CAS 2065-24-9). Because the optimal purification strategy is dictated by the upstream synthetic route—whether synthesized via esterification of 2-phenoxypropanoic acid, O-alkylation of phenol, or mono-C-methylation using dimethyl carbonate (DMC)—this guide focuses on causality, ensuring you understand why a specific technique is employed rather than just following a recipe.

Physicochemical Grounding

Before troubleshooting, we must establish the physical parameters that dictate the separation logic. These properties govern mass transfer, thermal stability, and chromatographic mobility.

Table 1: Physicochemical Properties of Methyl 2-phenoxypropanoate

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 180.20 g/mol [1]Determines mass transfer rates and baseline chromatographic mobility.
Boiling Point (Atmospheric) ~280 °C (553.15 K)[1]A high boiling point necessitates vacuum distillation to prevent thermal degradation and cleavage of the ester bond.
Boiling Point (Vacuum) 75–76 °C at 0.60 mmHg[2]Provides the ideal thermal window for fractional vacuum distillation without degrading the molecule.
Solubility Soluble in organic solvents; Insoluble in waterEnables biphasic liquid-liquid extraction (LLE) for the removal of polar or ionizable impurities.

Troubleshooting Guide & FAQs

Q1: My crude mixture contains unreacted phenol and 2-phenoxypropanoic acid. How do I selectively remove them without hydrolyzing my target ester? Scientist's Insight: The causality here relies on pKa differentials. Phenol (pKa ~9.95) and 2-phenoxypropanoic acid (pKa ~3.0) can both be deprotonated to form water-soluble salts. However, exposing the mixture to a strong, hot base like NaOH risks the saponification (hydrolysis) of your target methyl ester. Solution: Implement a chemoselective alkaline wash. First, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to selectively deprotonate the carboxylic acid. Follow this with a brief, cold, dilute NaOH (0.1 M) wash to remove the weaker acid (phenol) while preserving the ester linkage.

Q2: I synthesized the ester via DMC methylation, and I have a large volume of crude product. Is column chromatography necessary? Scientist's Insight: No. When utilizing dimethyl carbonate (DMC) as an alkylating agent, the reaction typically yields high selectivity (>99%) for the mono-methylated product without generating dialkylated byproducts[2]. Solution: 2[2]. At 0.60 mmHg, methyl 2-phenoxypropanoate distills cleanly at 75–76 °C[2]. This avoids the high solvent consumption of chromatography and leverages the thermal stability of the ester under reduced pressure.

Q3: My GC/NMR shows trace structural isomers and colored impurities after extraction. How can I achieve >99% purity for downstream drug development assays? Scientist's Insight: Distillation separates molecules by boiling point, but structural isomers or oligomeric byproducts often co-distill due to similar vapor pressures. Solution: Flash column chromatography on silica gel is required. Using a3[3] exploits the specific adsorption affinities of the molecules. The ester will elute cleanly, leaving highly polar or polymeric impurities bound to the stationary phase.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Liquid-Liquid Extraction

Purpose: Removal of ionizable starting materials (acids and phenols).

  • Dilution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate, 10 mL per gram of crude) and transfer to a separatory funnel.

  • Acid Removal: Add an equal volume of saturated aqueous NaHCO₃. Invert gently and vent immediately to release CO₂ gas.

    • Self-Validation: The cessation of CO₂ gas evolution visually confirms the complete neutralization of the unreacted 2-phenoxypropanoic acid.

  • Phenol Removal: Separate the organic layer and wash it with cold 0.1 M NaOH (0.5 volumes) for exactly 2 minutes to deprotonate residual phenol without hydrolyzing the ester.

  • Drying: Wash the organic phase with saturated brine (NaCl) to break any emulsions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Vacuum Distillation

Purpose: Scalable isolation of the target ester from high-molecular-weight byproducts.

  • Setup: Transfer the concentrated crude oil to a micro-Claisen distillation apparatus equipped with a fused-on Liebig condenser[2].

  • Purge: Apply high vacuum (target: 0.60 mmHg) before applying heat. This purges oxygen from the system, preventing oxidative degradation at elevated temperatures.

  • Fractionation: Gradually heat the oil bath. Discard the initial volatile fraction (residual solvents or DMC).

  • Collection: Collect the main fraction distilling at 75–76 °C.

    • Self-Validation: The condensation of a consistently colorless liquid at exactly 75–76 °C validates the isolation of the target ester, leaving dark, polymeric residues behind in the boiling flask[2].

Protocol C: Silica Gel Flash Chromatography

Purpose: Removal of trace isomers and colored impurities.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using hexanes as the slurry solvent.

  • Loading: Load the crude mixture (dissolved in a minimum amount of dichloromethane) evenly onto the silica bed.

  • Elution: Elute using an isocratic solvent system of 50:1 Hexanes/Ethyl Acetate[3].

  • Fractionation: Collect fractions in test tubes and monitor via Thin Layer Chromatography (TLC) using UV visualization at 254 nm.

    • Self-Validation: TLC analysis of the target fractions will show a single, distinct spot, confirming the absence of co-eluting impurities.

  • Isolation: Pool the pure fractions and remove the solvent via rotary evaporation to yield a clear oil[3].

Purification Workflow Visualization

PurificationWorkflow Start Crude Methyl 2-phenoxypropanoate CheckImp Identify Major Impurities (GC/NMR) Start->CheckImp Acidic Phenol or Unreacted Acid? CheckImp->Acidic Wash Liquid-Liquid Extraction (Aq. NaHCO3 / NaOH) Acidic->Wash Yes Volatile High MW Byproducts or Catalyst Residue? Acidic->Volatile No Wash->Volatile Distill Vacuum Distillation (75-76 °C at 0.6 mmHg) Volatile->Distill Yes Trace Trace Isomers or Colored Impurities? Volatile->Trace No Distill->Trace Chroma Silica Column Chromatography (Hexane/EtOAc) Trace->Chroma Yes Pure Pure Methyl 2-phenoxypropanoate (>99% Purity) Trace->Pure No Chroma->Pure

Decision tree for selecting the optimal purification method based on the impurity profile.

References

  • Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chemical Properties of Propanoic acid, 2-phenoxy-, methyl ester (CAS 2065-24-9) Source: Cheméo URL:[Link]

  • A one-pot procedure for the mono-C-methylation of methyl aryloxyacetates and aryloxyacetonitriles by dimethyl carbonate Source: IRIS - Università Ca' Foscari Venezia URL:[Link]

Sources

Technical Support Center: Synthesis of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-phenoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and achieve higher yields.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Methyl 2-phenoxypropanoate, which is typically achieved via a Williamson ether synthesis, an Sₙ2 reaction between a phenoxide and an alkyl halide.

Question 1: My reaction yield is significantly lower than expected. What are the most common causes and how can I resolve this?

Low yields in this synthesis often stem from a few critical factors related to the Sₙ2 mechanism of the Williamson ether synthesis.[1][2] Here is a systematic approach to diagnosing and solving the issue.

Potential Causes & Solutions:

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. The base used to deprotonate phenol (e.g., sodium hydride, potassium carbonate) will react preferentially with any water present, reducing the amount of active phenoxide nucleophile generated.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If using a solid base like sodium hydride (NaH), ensure it has been stored correctly and has not been deactivated by atmospheric moisture.[3]

  • Suboptimal Solvent Choice: The choice of solvent is critical for an Sₙ2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile. This slows down the reaction rate significantly.[2]

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) . These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the nucleophile relatively "bare" and highly reactive, accelerating the Sₙ2 reaction.[2][4]

  • Incorrect Base: The strength and type of base can influence the extent of phenol deprotonation.

    • Solution: For complete deprotonation, a strong base like sodium hydride (NaH) is effective.[1] The byproduct, hydrogen gas, simply bubbles out of the solution. Alternatively, a weaker base like potassium carbonate (K₂CO₃) is often sufficient and is safer and easier to handle. It provides a heterogeneous reaction environment where the phenoxide is generated on the surface of the carbonate.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). A typical Williamson reaction is conducted at 50 to 100 °C and may take 1 to 8 hours to complete.[2] If starting material is still present after several hours, consider extending the reaction time or slightly increasing the temperature.

Question 2: I'm observing a significant amount of an alkene byproduct in my crude product. How can I minimize this?

The formation of an alkene is a classic sign that the E2 (elimination) reaction is competing with the desired Sₙ2 (substitution) pathway. This is a very common issue when using secondary alkyl halides, such as methyl 2-bromopropanoate.[5]

Cause & Minimization Strategies:

The phenoxide ion is not only a good nucleophile but also a reasonably strong base. When it reacts with methyl 2-bromopropanoate (a secondary halide), it can either attack the electrophilic carbon (Sₙ2) or abstract a proton from the adjacent carbon, leading to the elimination of HBr and the formation of methyl acrylate (E2).[4][5]

Reaction PathwayProductFavored By
Sₙ2 (Substitution) Methyl 2-phenoxypropanoate (Desired)Lower Temperatures, Polar Aprotic Solvents
E2 (Elimination) Methyl Acrylate (Byproduct)Higher Temperatures, Sterically Hindered Bases

Solutions to Favor Sₙ2 over E2:

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[5] Therefore, running the reaction at the lower end of the effective temperature range (e.g., 50-70 °C) will favor the Sₙ2 pathway.[5]

  • Control Reagent Addition: Consider adding the alkyl halide slowly to the solution of the generated phenoxide. This keeps the concentration of the electrophile low at any given moment, which can sometimes favor substitution.

Question 3: The reaction seems to have stalled and is not proceeding to completion. What should I check?

If TLC or GC analysis shows a significant amount of unreacted starting material after an extended period, several factors could be at play.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Base: If using NaH, a gray appearance may indicate deactivation.[3] Use fresh, high-quality base.

    • Alkyl Halide: Ensure the methyl 2-halopropanoate is pure. The leaving group ability is critical; bromides and iodides are much better leaving groups than chlorides.[1] If using methyl 2-chloropropanoate, the reaction will be significantly slower.

  • Check for Anhydrous Conditions: As mentioned in Q1, moisture is a primary culprit for incomplete reactions.[3]

  • Consider a Catalyst: In some cases, the addition of a catalytic amount of an iodide salt (e.g., potassium iodide, KI) can accelerate the reaction, particularly if you are using an alkyl chloride or bromide. The iodide performs an in situ Finkelstein reaction, converting the alkyl halide to a more reactive alkyl iodide.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of Methyl 2-phenoxypropanoate?

The most common and direct method is the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism .[2][7]

The key steps are:

  • Deprotonation: A base removes the acidic proton from phenol to form a highly nucleophilic sodium or potassium phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of methyl 2-halopropanoate. This attack occurs from the "backside" relative to the leaving group (e.g., Br⁻).[8]

  • Inversion of Stereochemistry: As the new Carbon-Oxygen bond forms, the Carbon-Halogen bond breaks in a concerted step. If the electrophilic carbon were a chiral center, this would result in an inversion of its stereochemistry.[7]

Q2: Which combination of starting materials is better: (A) phenol + methyl 2-bromopropanoate or (B) sodium 2-phenoxypropanoate + a methylating agent like methyl iodide?

Both routes are theoretically possible, but Route A is generally preferred for the Williamson ether synthesis.

  • Route A (Phenol + Methyl 2-bromopropanoate): This is the classic approach. You generate the phenoxide in situ, which then reacts with the secondary alkyl halide. While this route is susceptible to the E2 elimination side reaction as discussed previously, it is often manageable.[1]

  • Route B (2-phenoxypropanoic acid + Methylating Agent): This is not a Williamson ether synthesis but rather an esterification. You would first need to synthesize 2-phenoxypropanoic acid and then convert it to the methyl ester. This can be done via Fischer esterification (refluxing in methanol with a strong acid catalyst) or by reacting the carboxylate salt with a methylating agent like methyl iodide.[9][10] While effective, this adds an extra step to the overall process if your goal is the ester.

For a one-pot synthesis, Route A is the most direct application of the Williamson ether synthesis.

Q3: What are the best analytical methods to monitor the reaction and assess product purity?

A combination of techniques is ideal for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): The quickest and most convenient method for monitoring the reaction's progress. Spot the reaction mixture alongside your starting materials (phenol and the alkyl halide). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis. They can be used to determine the conversion rate, the yield of the desired product, and the relative amounts of any byproducts, providing a clear picture of your reaction's efficiency.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[13]

Visualized Workflows and Protocols

Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of Methyl 2-phenoxypropanoate.

G start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present sm_gone Starting Material Consumed check_sm->sm_gone cause1 Potential Causes: - Deactivated Base - Insufficient Time/Temp - Moisture Contamination sm_present->cause1 Yes check_byproduct Analyze for Byproducts (GC-MS, NMR) sm_gone->check_byproduct Yes solution1 Solutions: - Use fresh base - Increase reaction time/temp - Ensure anhydrous conditions cause1->solution1 e2_byproduct Alkene (Elimination) Byproduct Detected? check_byproduct->e2_byproduct cause2 Cause: E2 Elimination is Competing with Sₙ2 Substitution e2_byproduct->cause2 Yes other_issues Other Issues: - Product Loss During Workup - Degradation e2_byproduct->other_issues No solution2 Solutions: - Lower reaction temperature - Ensure polar aprotic solvent cause2->solution2 solution3 Solutions: - Optimize extraction/purification - Check pH and temp during workup other_issues->solution3

Caption: Troubleshooting logic for low reaction yield.

Experimental Protocol: Synthesis of Methyl 2-phenoxypropanoate

This protocol describes a standard lab-scale synthesis using potassium carbonate as the base.

Materials:

  • Phenol

  • Methyl 2-bromopropanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 5 mL per gram of phenol).

  • Reaction Initiation: Begin stirring the suspension. Add methyl 2-bromopropanoate (1.1 eq.) to the flask.

  • Heating: Heat the reaction mixture to 70-80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC until the phenol spot has disappeared (typically 4-8 hours).

  • Work-up (Cooling & Quenching): Allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (approx. 3x the volume of DMF).

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. This removes unreacted phenol and other aqueous-soluble impurities.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure Methyl 2-phenoxypropanoate.

General Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]

  • Google Patents. (n.d.). The preparation method of (phenoxy group phenoxy group) propionic acid ester.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?[Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]

Sources

Phenoxypropanoate Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenoxypropanoate synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stereochemical and mechanistic challenges associated with synthesizing aryloxyphenoxypropionate (AOPP) derivatives.

Rather than simply listing fixes, this guide is built on the principle of causality—understanding why a reaction fails is the key to designing a robust, self-validating protocol.

Part 1: Troubleshooting FAQs and Mechanistic Causality

Q1: Why am I losing enantiomeric excess (ee) during the Williamson coupling of phenols with ethyl (S)-2-bromopropionate?

The Causality: The Williamson ether synthesis proceeds via an SN2 mechanism, which theoretically yields complete stereochemical inversion (e.g., an (S)-halide converts perfectly to an (R)-phenoxypropanoate). However, the α-proton of the 2-bromopropionate is relatively acidic due to the electron-withdrawing nature of the adjacent ester carbonyl. If a strong, highly nucleophilic base (like NaOH or KOtBu) is used, or if the reaction is subjected to prolonged heating, the base can deprotonate the α-position. This forms an enolate intermediate, destroying the stereocenter and leading to racemization before or after the coupling occurs. The Solution: Transition to a mild, non-nucleophilic base such as anhydrous K2CO3 or Cs2CO3 in a polar aprotic solvent (DMF or MeCN) at moderate temperatures (40–60 °C). Always verify your enantiomeric excess post-reaction using high-performance liquid chromatography (HPLC) over a chiral stationary phase (e.g., Daicel Chiralcel OD-H)[1].

Q2: How do I prevent ester hydrolysis when coupling (R)-2-(4-hydroxyphenoxy)propanoic acid esters with heteroaryl halides in SNAr reactions?

The Causality: Synthesizing complex AOPP herbicides often requires coupling a phenoxide with a heteroaryl halide under basic SNAr conditions. If adventitious water is present in the solvent or the base is hygroscopic, hydroxide ions are generated. These hydroxide ions readily attack the ester carbonyl, leading to competitive saponification (hydrolysis) of the propanoate ester into its corresponding carboxylic acid. The Solution: Maintain strictly anhydrous conditions. Dry your DMF over 3Å molecular sieves and use oven-dried K2CO3. Alternatively, if the free acid is the ultimate target, you can perform the coupling directly on the acid using 2.0 equivalents of base, completely bypassing the ester hydrolysis concern[2].

Q3: My Mitsunobu reaction using an alkyl lactate and a phenol is sluggish and gives poor yields. What is the mechanistic bottleneck?

The Causality: The Mitsunobu reaction relies on the formation of a reactive alkoxyphosphonium intermediate. The catalytic cycle requires the phenol to be acidic enough (typically pKa < 11) to protonate the betaine intermediate formed by PPh3 and DIAD. If your phenol is highly electron-rich (e.g., heavily substituted with alkyl or alkoxy groups), it fails to protonate the betaine. Consequently, the key alkoxyphosphonium ion never forms, and the reaction stalls. The Solution: For highly electron-rich phenols, abandon the Mitsunobu route and utilize the Williamson ether synthesis with a chiral 2-halopropanoate. If you must use Mitsunobu, switch to a more reactive azodicarboxylate (like ADDP) and a more nucleophilic phosphine (like PBu3).

Q4: Why is the biological activity of my synthesized aryloxyphenoxypropionate (AOPP) racemate lower than expected?

The Causality: AOPP compounds function primarily as acetyl-CoA carboxylase (ACCase) inhibitors. The binding pocket of the ACCase enzyme is highly stereospecific. Only the (R)-enantiomer effectively binds and inhibits the enzyme, while the (S)-enantiomer is virtually inactive[3]. Furthermore, soil microbiomes contain aryloxyalkanoate dioxygenases (AADs) that exhibit varying enantioselectivities when degrading these compounds[3]. Synthesizing a racemate halves the effective concentration of the active ingredient and introduces unpredictable metabolic degradation profiles. The Solution: Employ rigorous enantioselective synthesis starting from enantiopure (S)-2-halopropanoates to yield the (R)-enantiomer via SN2 inversion.

Q5: I am observing C-alkylation instead of O-alkylation. What drives this regioselectivity?

The Causality: Phenoxide ions are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the ortho/para carbons are "soft". In protic solvents (like water or alcohols), the oxygen atom becomes heavily hydrogen-bonded, which drastically reduces its nucleophilicity and allows the softer carbon to attack the electrophile. The Solution: Strictly avoid protic solvents. Use polar aprotic solvents (DMF, DMSO) where the potassium cation is solvated, leaving the "hard" oxygen highly reactive and driving exclusive O-alkylation.

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the integrity of the phenoxypropanoate product during Williamson ether synthesis.

Table 1: Influence of Reaction Conditions on Williamson Ether Synthesis of Phenoxypropanoates

Base SystemSolventTemp (°C)Yield (%)ee (%)Mechanistic Outcome / Primary Issue
NaOH (aq)Water/THF8045< 10Severe racemization via enolate formation; ester hydrolysis.
NaHTHF257585Partial racemization due to excessive basicity.
K2CO3 (Anhydrous) DMF 60 92 > 95 Optimal conditions; high ee retention; exclusive O-alkylation[1].
Cs2CO3MeCN4095> 98Excellent ee retention, but higher reagent cost.

Part 3: Visualizing Synthetic Workflows

G Start Chiral Starting Material SM1 (S)-2-Halopropanoate Start->SM1 SM2 (S)-Alkyl Lactate Start->SM2 Path1 Williamson Ether Synthesis (Base, SN2) Prod1 (R)-Phenoxypropanoate (Inversion) Path1->Prod1 Issue1 Racemization Risk (Strong Base/Heat) Path1->Issue1 Path2 Mitsunobu Reaction (PPh3, DIAD, SN2) Prod2 (R)-Phenoxypropanoate (Inversion) Path2->Prod2 Issue2 Incomplete Inversion (Steric Hindrance) Path2->Issue2 SM1->Path1 SM2->Path2

Stereochemical pathways and associated risks in phenoxypropanoate synthesis.

G Start Sluggish SNAr Reaction Check1 Is the Heteroaryl Halide Activated? Start->Check1 Yes1 Yes (e.g., ortho/para to N) Check1->Yes1 No1 No (Unactivated) Check1->No1 Check2 Is Ester Hydrolysis Occurring? Yes1->Check2 Action2 Switch to Pd/Cu Catalysis (Ullmann/Buchwald-Hartwig) No1->Action2 Action1 Optimize Base/Solvent (K2CO3 in DMF/DMSO) Check2->Action1 No Yes2 Yes Check2->Yes2 Action3 Use strictly anhydrous conditions & non-nucleophilic base Yes2->Action3

Troubleshooting workflow for sluggish SNAr couplings in AOPP synthesis.

Part 4: Self-Validating Experimental Protocol

Synthesis of (R)-Ethyl 2-(4-aryloxyphenoxy)propanoate via SNAr

This protocol is designed as a self-validating system. By sequentially monitoring the disappearance of the polar phenolic starting material via TLC and confirming the final stereochemical integrity via chiral HPLC, the chemist ensures both chemical conversion and mechanistic fidelity[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 eq, 20 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF)[2].

  • Phenoxide Generation: Add anhydrous potassium carbonate (K2CO3, 2.0 eq, 40 mmol) in two separate batches to prevent localized overheating. Stir the suspension at 75 °C for 1.0 hour. Validation Check: The solution should exhibit a slight color change, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Slowly add the heteroaryl halide (e.g., a substituted quinazolinone or pyridine chloride) (1.0 eq, 20 mmol) to the reaction mixture[2].

  • Reaction Monitoring: Stir the mixture at 75 °C for 7.0 hours. Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The complete disappearance of the highly polar phenolic spot (often UV active or stains with KMnO4) validates the progression of the SNAr coupling.

  • Workup: Pour the mixture into ice water. Adjust the pH to 4–5 using 1 M HCl. Extract the aqueous layer with ethyl acetate (3 × 50 mL)[2].

  • Purification & Stereochemical Validation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography. Finally, determine the enantiomeric excess (ee) using HPLC over a chiral column (e.g., Daicel Chiralcel OD-H, eluted with hexane-isopropyl alcohol, monitored by UV detector). A successful reaction will yield an ee of >95%[1].

References

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif Source: MDPI (Agronomy) URL:[Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants Source: Proceedings of the National Academy of Sciences (PMC) URL:[Link]

Sources

Technical Support Center: Overcoming Racemization in Phenoxypropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of phenoxypropionic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to stereochemical integrity during their synthetic campaigns. As many phenoxypropionic acid derivatives possess biological activity that is exclusive to a single enantiomer, controlling stereochemistry is paramount.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to racemization. Our approach is grounded in mechanistic principles to explain not just how to solve a problem, but why the solution works.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you might encounter during your experiments. Each issue is analyzed from cause to solution, providing actionable protocols.

Issue 1: Significant Racemization Observed During Williamson Ether Synthesis

Question: I am synthesizing an (R)-phenoxypropionic acid derivative via a Williamson ether synthesis, reacting a substituted phenol with (S)-2-chloropropionic acid ester in the presence of a base. My final product has a very low enantiomeric excess (ee). What is causing this, and how can I fix it?

Answer: This is a classic problem where racemization is occurring on your chiral electrophile, the (S)-2-chloropropionic acid ester, before the desired SN2 reaction can take place.

Causality and Mechanism: The core issue is the acidity of the α-proton on the propionic acid backbone. This proton is adjacent to both a carbonyl group and a halogen, making it susceptible to abstraction by a base. Once deprotonated, it forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic mixture of your starting electrophile.[1][2][3]

The Williamson ether synthesis itself is an SN2 reaction, which proceeds with inversion of configuration.[4][5][6][7][8] If you start with pure (S)-2-chloropropionate, the SN2 reaction will yield the (R)-phenoxypropionate. However, if your base first racemizes the (S)-2-chloropropionate, the subsequent SN2 reaction will produce a racemic mixture of the final product.

dot graph "Racemization_During_Williamson_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Competing pathways in Williamson ether synthesis.

Solutions & Protocols:

  • Use a Weaker Base: Avoid strong, non-hindered bases like sodium hydride (NaH) or sodium hydroxide (NaOH) when the phenoxide can be formed with a milder base. Carbonates are often a better choice.

    • Protocol: Instead of NaOH, use 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These bases are strong enough to deprotonate the phenol but less likely to abstract the α-proton from your electrophile.

  • Control the Order of Addition: Pre-form the phenoxide salt before introducing the chiral electrophile. This ensures the stronger base is consumed before the sensitive substrate is added.

    • Protocol:

      • Dissolve the phenol in a suitable solvent (e.g., THF, DMF).

      • Add one equivalent of a strong base (e.g., NaH) at 0 °C and stir until hydrogen evolution ceases, indicating complete formation of the phenoxide.

      • Slowly add a solution of the chiral (S)-2-chloropropionate ester to the pre-formed phenoxide solution at 0 °C.

      • Allow the reaction to warm slowly to room temperature and stir until completion.

  • Choose a Better Leaving Group: A more reactive electrophile (e.g., a triflate or tosylate) can accelerate the desired SN2 reaction, allowing it to outcompete the base-catalyzed racemization.

    • Protocol: Synthesize the (S)-propyl-2-triflate or (S)-propyl-2-tosylate from commercially available (S)-lactic acid derivatives. React this more reactive electrophile with the pre-formed phenoxide under the conditions described above.

Issue 2: Racemization During Saponification of a Chiral Ester

Question: I successfully synthesized my chiral phenoxypropionic acid ester with high diastereomeric excess. However, after hydrolyzing the ester to the carboxylic acid using LiOH in THF/water, my final product is nearly racemic. Why did this happen?

Answer: You are observing base-catalyzed racemization of the product. The α-proton of the phenoxypropionic acid product is still acidic and can be removed by the hydroxide used for saponification, leading to racemization via the same planar enolate mechanism.[9][10]

Solutions & Protocols:

  • Use Milder Hydrolysis Conditions: The key is to use conditions that minimize the exposure of the chiral center to strong base, especially at elevated temperatures.

    • Protocol 1 (LiOH/H₂O₂): This is a common method for cleaving esters, particularly those derived from Evans' auxiliaries, as it is less prone to causing epimerization.[11][12]

      • Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C.

      • Add a pre-mixed, cold solution of aqueous lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Typically, 4-8 equivalents of H₂O₂ and 2-4 equivalents of LiOH are used.

      • Stir vigorously at 0 °C, monitoring by TLC. The reaction is often complete in a few hours.

      • Quench the reaction carefully at 0 °C with an aqueous solution of sodium sulfite (Na₂SO₃).

    • Protocol 2 (Acidic Hydrolysis): If the rest of your molecule is stable to acid, acidic hydrolysis can completely avoid the problem of base-catalyzed racemization.

      • Dissolve the ester in a mixture of acetic acid and water, or use aqueous HCl.

      • Heat the mixture to reflux and monitor the reaction until completion.

      • Extract the product into an organic solvent.

Issue 3: Low Diastereoselectivity in a Chiral Auxiliary-Directed Alkylation

Question: I am using an Evans oxazolidinone auxiliary to synthesize my phenoxypropionic acid derivative. After acylation, I deprotonate with LDA and alkylate, but I'm getting a poor diastereomeric ratio (dr). How can I improve the selectivity?

Answer: Low diastereoselectivity in Evans' auxiliary reactions typically points to incomplete or incorrect formation of the required Z-enolate, or suboptimal reaction conditions that allow for non-selective alkylation.[11][13]

Causality and Mechanism: High diastereoselectivity relies on the formation of a rigid, chelated Z-enolate. The lithium cation (from LDA) or sodium cation (from NaHMDS) coordinates with both the carbonyl oxygen and the oxazolidinone oxygen. This chelation forces the substituent on the auxiliary (e.g., a benzyl or isopropyl group) to block one face of the enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face.[12][14]

dot graph "Evans_Auxiliary_Alkylation" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Stereocontrol in Evans' auxiliary alkylation.

Solutions & Protocols:

  • Ensure Anhydrous Conditions: Water will quench the base and the enolate. All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous.

  • Optimize Base and Temperature:

    • Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are standard. Ensure your base is fresh and properly titrated.

    • The deprotonation must be performed at low temperature, typically -78 °C (a dry ice/acetone bath), to ensure kinetic control and favor the Z-enolate.

  • Use a Lewis Acid (for Aldol variant, but illustrates principle): For aldol reactions, a Lewis acid like dibutylboron triflate (Bu₂BOTf) is used to enforce the Z-enolate geometry via a six-membered transition state.[13] While not standard for simple alkylations, this highlights the importance of rigid transition states.

  • Check Reagent Purity: Ensure the acylated auxiliary and the alkylating agent are pure. Impurities can interfere with the reaction.

  • Consider a Different Auxiliary: If optimization fails, the substrate may not be well-suited for the chosen auxiliary. Myers' pseudoephedrine amides are an excellent alternative and are known to provide high selectivity for a broad range of substrates.[15][16][17]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for α-arylpropionic acids? A1: Racemization occurs because the hydrogen atom on the chiral carbon (the α-carbon) is acidic. In the presence of an acid or, more commonly, a base, this proton can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can then happen from either face of this planar intermediate with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers—a racemate.[1][2][18]

Q2: I need to synthesize a single enantiomer of a phenoxypropionic acid. What are my main strategic options? A2: You have four primary strategies, each with its own advantages:

  • Chiral Pool Synthesis: Start with an inexpensive, enantiomerically pure starting material from nature, like (S)-lactic acid or (L)-alanine, and use stereospecific reactions to convert it to your target molecule.

  • Chiral Auxiliaries: Temporarily attach a chiral molecule (the auxiliary) to your prochiral substrate. The auxiliary directs a subsequent reaction (like alkylation) to occur with high diastereoselectivity. The auxiliary is then removed, yielding your enantiomerically enriched product.[14][19][20]

  • Asymmetric Catalysis: Use a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) to convert a prochiral starting material into a chiral product with high enantioselectivity.

  • Kinetic Resolution: Start with a racemic mixture of your product or a precursor. Use a chiral catalyst or an enzyme (like a lipase) that reacts much faster with one enantiomer than the other. This allows you to separate the unreacted enantiomer from the reacted one. The maximum theoretical yield for the desired enantiomer is 50%.[21][22][23]

Q3: How do I measure the enantiomeric excess (ee) of my product? A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[24][25] Alternatively, you can derivatize your product with a chiral, enantiomerically pure reagent to create a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard (non-chiral) HPLC or even NMR spectroscopy.[26][27]

Q4: Can I use enzymatic resolution to get my phenoxypropionic acid? A4: Yes, enzymatic kinetic resolution is a very effective method. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic phenoxypropionic acid ester. For example, lipase from Aspergillus oryzae has been used to resolve racemic 2-phenoxy-propionic acid methyl ester.[21] Under optimal conditions (e.g., pH 7.5, 30 °C), you can achieve ~50% conversion, leaving the unreacted ester in very high enantiomeric excess (>99% ee).[21]

Data Summary: Comparison of Stereoselective Methods

The choice of synthetic strategy often involves a trade-off between development time, cost, and stereoselectivity. The table below summarizes typical performance for different methods.

MethodTypical SubstrateReagents/SystemTypical Selectivity (ee/de)Key AdvantagesKey Disadvantages
Chiral Auxiliary Propionic AcidEvans' Oxazolidinone, LDA, Alkyl Halide>98% de[11]High reliability, predictable stereochemistry, crystalline intermediates.Stoichiometric use of auxiliary, requires attachment/cleavage steps.
Chiral Auxiliary Propionic AcidMyers' Pseudoephedrine, LDA, LiCl, Alkyl Halide>95% de[16][17]High selectivity, auxiliary is recoverable, broad substrate scope.Auxiliary can be regulated in some regions.[16]
Enzymatic Resolution Racemic Phenoxypropionic EsterImmobilized Lipase (e.g., A. oryzae)>99% ee (at ~50% conv.)[21]Very high selectivity, mild "green" conditions.Max 50% theoretical yield, requires separation of product and starting material.
Asymmetric Catalysis α,β-Unsaturated EsterChiral Metal-Ligand Complex, H₂80-99% eeHighly efficient (low catalyst loading), atom economical.Catalyst development can be substrate-specific and expensive.
References
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Calgary. Available at: [Link]

  • Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. PubMed. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]

  • Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed. Available at: [Link]

  • Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central. Available at: [Link]

  • Williamson Ether Synthesis. Lumen Learning. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • A, B, C's of Williamson Ether Synthesis. Teach the Mechanism. Available at: [Link]

  • Comparison of currently existing chiral resolution methods. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. Khan Academy. Available at: [Link]

  • Asymmetric reactions_synthesis. University of Pennsylvania. Available at: [Link]

  • Asymmetric synthesis. DU Chem. Available at: [Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for HPLC Determination. PubMed. Available at: [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft. Available at: [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. ACS Publications. Available at: [Link]

  • Saponification of Esters. University of Massachusetts Lowell. Available at: [Link]

  • Asymmetric Synthesis of (R)-(-)-O-desmethylangolensin using (R,R)-(-)-Pseudoephedrine as Chiral Auxiliary. University of Helsinki. Available at: [Link]

  • Racemize alpha chiral acid with LiOH? Reddit. Available at: [Link]

  • Asymmetric synthesis Introduction enantiomeric excess. Slideshare. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. Available at: [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity. ResearchGate. Available at: [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • The Fascinating Chemistry of α-Haloamides. PubMed Central. Available at: [Link]

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Technical Support Center: Optimizing Williamson Ether Synthesis of Phenoxypropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of phenoxypropanoates. These compounds are critical structural motifs in drug development and agrochemistry, most notably serving as the core scaffold for aryloxyphenoxypropionate (FOP) herbicides and various pharmaceutical intermediates.

While the Williamson ether synthesis is a foundational organic reaction, synthesizing phenoxypropanoates presents unique challenges. The presence of an ambident phenoxide nucleophile, a base-sensitive ester group, and a labile chiral center requires precise optimization. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, stereospecific synthesis.

Part 1: Reaction Pathways and Mechanistic Workflow

The synthesis of ethyl 2-phenoxypropanoate relies on an SN2 reaction between a phenoxide anion and an alpha-halo ester (e.g., ethyl 2-bromopropanoate)[1]. Because the phenoxide anion is an ambident nucleophile, the reaction conditions directly dictate whether the nucleophilic attack occurs at the oxygen (target O-alkylation) or the aromatic ring (side-product C-alkylation)[2]. Furthermore, the ester moiety introduces competing pathways, including saponification (hydrolysis) and enolization[3].

Pathway A Phenol + Base (Deprotonation) B Phenoxide Anion (Ambident Nucleophile) A->B Anhydrous K2CO3 C Add Ethyl 2-Bromopropanoate (SN2 Reaction) B->C D O-Alkylation (Target Ether) C->D Polar Aprotic (DMF) Mild Temp (50°C) E C-Alkylation (Ring Substitution) C->E Protic Solvent (H2O/EtOH) Shields Oxygen F Ester Hydrolysis (Saponification) C->F Strong Aqueous Base (NaOH)

Workflow and condition-dependent pathways in phenoxypropanoate synthesis.

Part 2: Self-Validating Experimental Protocol

To achieve high regioselectivity and preserve the ester functional group, the following protocol utilizes anhydrous conditions and a mild, non-nucleophilic base.

Objective: Synthesis of Ethyl 2-phenoxypropanoate via O-alkylation.

Step-by-Step Methodology:

  • Preparation & Deprotonation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve phenol (1.0 eq, 10 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality Check: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide oxygen "naked" and highly nucleophilic, strongly favoring O-alkylation[2].

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol). Stir the suspension vigorously at room temperature for 30 minutes to form the phenolate anion.

    • Causality Check: K₂CO₃ is strong enough to deprotonate phenol (pKa ~10) but mild enough to prevent the cleavage of the ester product[4].

  • Alkylation (SN2): Using a syringe, add ethyl 2-bromopropanoate (1.1 eq, 11 mmol) dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 50°C and maintain for 4–6 hours.

    • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The complete disappearance of the phenol spot (visualized via UV or KMnO₄ stain) validates that the deprotonation and subsequent SN2 attack have gone to completion.

  • Quench & Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water to quench any unreacted base. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (5 x 50 mL).

    • Causality Check: DMF is highly miscible with organic solvents; repeated aqueous washes are strictly required to pull the DMF into the aqueous phase and prevent contamination of the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-phenoxypropanoate. Purify via silica gel column chromatography if necessary.

Part 3: Troubleshooting Guides & FAQs

Q1: I am isolating a significant amount of ring-alkylated byproducts instead of the target ether. How do I force O-alkylation?

Cause: The phenoxide ion is an ambident nucleophile, meaning it can attack from either the oxygen atom or the ortho/para carbons of the aromatic ring[4]. If you are using a protic solvent (like water, ethanol, or trifluoroethanol), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, forcing the alkyl halide to react with the less hindered, but less nucleophilic, carbon atoms on the ring[2]. Solution: Switch your solvent system entirely to a polar aprotic solvent such as anhydrous DMF or DMSO[2]. Additionally, utilizing a base with a larger counter-ion (e.g., Cs₂CO₃ instead of Na₂CO₃) can increase the distance between the ion pair, further enhancing the oxygen's nucleophilicity.

Q2: My ester group is disappearing, and NMR indicates I am isolating a carboxylic acid. What went wrong?

Cause: You are observing saponification (ester hydrolysis)[3]. The Williamson ether synthesis operates under basic conditions. If strong aqueous bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are used, or if your K₂CO₃/solvent system contains residual water, the hydroxide ions will attack the carbonyl carbon of the ethyl propanoate via a nucleophilic acyl substitution mechanism, permanently cleaving the ester into a carboxylate salt[3]. Solution: Ensure strictly anhydrous conditions. Dry your solvents over molecular sieves, oven-dry your glassware, and use anhydrous K₂CO₃ or Sodium Hydride (NaH)[4]. Never use aqueous workup steps until the reaction is completely cooled and finished.

Q3: I started with enantiomerically pure (S)-ethyl 2-bromopropanoate, but my product is nearly racemic. Why did I lose optical purity?

Cause: The alpha-proton of the propanoate ester is acidic. If the reaction temperature is too high or the base is too strong, the base will deprotonate the alpha-carbon, leading to enolization[5]. Because the enolate intermediate is planar, subsequent re-protonation or reaction occurs from both faces, destroying the stereocenter and resulting in a racemic mixture[5]. Solution: Maintain strict temperature control. The Williamson ether synthesis should be run at the lowest effective temperature (typically 20°C to 50°C) to favor the kinetic SN2 inversion pathway over the thermodynamic enolization pathway[5]. Avoid strong bases like NaH when working with chiral alpha-halo esters; stick to milder carbonates.

Stereochem A (S)-Ethyl 2-bromopropanoate B SN2 Attack by Phenoxide A->B D Alpha-Proton Enolization A->D Strong Base (NaH) High Heat C (R)-Ethyl 2-phenoxypropanoate (Inversion) B->C Mild Base (K2CO3) Strict Temp Control E Racemic Mixture (Loss of ee%) D->E Scrambled Stereocenter

Stereochemical outcomes and racemization risks during SN2 alkylation.

Q4: The reaction is sluggish, and I have a large amount of unreacted starting material. Can I just heat it to reflux?

Cause: SN2 reactions with secondary-like halides can be slow[1]. However, heating an alpha-halo ester to reflux in the presence of a base will promote E2 elimination, yielding an alkene (acrylate derivative) instead of the desired ether[1]. Solution: Do not exceed 60°C. Instead of increasing temperature, increase the nucleophilicity of the system. You can add a catalytic amount of Sodium Iodide (NaI) to perform an in situ Finkelstein reaction, converting the bromide to a more reactive iodide intermediate.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the empirical effects of varying reaction conditions on the synthesis of phenoxypropanoates. Use this data to benchmark your experimental design.

Solvent SystemBase ChoiceTemperatureDominant Pathway / Primary IssueO:C Alkylation Ratio
Water / EthanolNaOH80°C (Reflux)Ester Hydrolysis (Saponification)N/A (Product Cleaved)
Water / TrifluoroethanolK₂CO₃50°CC-Alkylation (Oxygen Shielded)Low (< 1:1)
DMF (Anhydrous)K₂CO₃50°CTarget O-Alkylation (SN2) High (> 95:5)
DMF (Anhydrous)NaH100°CRacemization / E2 EliminationHigh (Loss of ee%)

Part 5: References

  • BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from:

  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from:

  • PharmaXChange. Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from:

  • BenchChem. Technical Support Center: Synthesis of Optically Active 2-(4-hydroxyphenoxy)propionic Acid. Retrieved from:

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Retrieved from:

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Aromatic Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks in electrophilic aromatic substitutions. The Friedel-Crafts acylation of aromatic ethers (such as anisole) presents a unique set of mechanistic paradoxes. While the ether oxygen strongly activates the aromatic ring for electrophilic attack, it also introduces competing Lewis basic sites that can sequester catalysts, trigger side reactions like dealkylation, and completely stall catalytic turnover.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your yields.

Diagnostic Workflow for Yield Optimization

Before adjusting your reaction parameters, use the logical relationship workflow below to diagnose the root cause of low yields in your acylation reactions.

DiagnosticWorkflow Start Low Yield in Acylation of Aromatic Ethers Q1 Are phenol byproducts detected? (Dealkylation) Start->Q1 Sol1 Use mild Lewis Acid (e.g., Bi(OTf)3) or lower temp Q1->Sol1 Yes Q2 Is catalyst loading < 1.1 equivalents? Q1->Q2 No Sol2 Increase to >1.1 eq or use catalytic metal triflates Q2->Sol2 Yes Q3 Is the system strictly anhydrous? Q2->Q3 No Sol3 Dry solvents & reagents; Check inert atmosphere Q3->Sol3 No End Optimize Solvent (e.g., DCM, Nitrobenzene) Q3->End Yes

Diagnostic workflow for troubleshooting low yields in Friedel-Crafts acylation of aromatic ethers.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Issue 1: Ether Cleavage (Dealkylation)

Question: I am recovering significant amounts of phenol derivatives instead of my target methoxyaryl ketone. Why is my ether bond cleaving?

Causality & Solution: Strong, highly oxophilic Lewis acids (like AlCl3​ or BBr3​ ) coordinate not only to the acylating agent but also to the basic oxygen atom of your aromatic ether. Upon heating, this complex undergoes a dealkylation side reaction, cleaving the O-R bond to form a stable phenoxide-Lewis acid complex. During the aqueous workup, this complex hydrolyzes into a phenol. Actionable Fix: Switch to a milder Lewis acid. 1 is an excellent alternative that provides high acylation yields without cleaving the ether linkage[1]. If you must use AlCl3​ , strictly control the temperature (0°C to room temperature) to kinetically disfavor the cleavage pathway.

Issue 2: Stoichiometric Stalling

Question: My reaction stalls at ~30-40% conversion despite using 0.5 equivalents of Lewis acid. Shouldn't the catalyst regenerate?

Causality & Solution: Unlike Friedel-Crafts alkylation, traditional Friedel-Crafts acylation is not a catalytic process. The newly formed aryl ketone product contains a carbonyl oxygen that is significantly more basic than the starting acyl chloride. Consequently, the product forms a highly stable, deactivated complex with the Lewis acid, 2[2]. Actionable Fix: You must use a3 of the Lewis acid relative to the acylating agent[3]. For a truly catalytic process, utilize metal triflates (e.g., Bi(OTf)3​ or Pr(OTf)3​ ) in deep eutectic solvents, which 4[4].

Issue 3: Regioselectivity (Ortho vs. Para Isomerization)

Question: I am getting a complex mixture of ortho and para isomers. How do I drive the reaction toward the para product?

Causality & Solution: The methoxy group is a strongly activating, ortho/para-directing group. However, the ortho position is sterically hindered. Actionable Fix: Use bulkier acylating agents (like anhydrides instead of acyl chlorides) to sterically block the ortho approach. Solvent polarity also dictates isomer distribution; non-polar solvents (like CH2​Cl2​ or CS2​ ) favor kinetically controlled products, while2[2].

Quantitative Comparison of Catalyst Systems

To facilitate rapid decision-making, the following table summarizes the quantitative performance metrics of various catalyst systems specifically applied to the acylation of aromatic ethers.

Table 1: Catalyst Performance Metrics for Aromatic Ether Acylation

Catalyst SystemTypical LoadingEther Cleavage RiskMoisture SensitivityTypical Yield (Anisole)Catalyst Reusability
AlCl3​ >1.1 eqHighExtreme70-85%None (Destroyed in quench)
FeCl3​ 1.0 - 1.5 eqModerateHigh60-80%None
Bi(OTf)3​ 5 - 10 mol%LowLow (Water Tolerant)85-95%High (Up to 5 cycles)
Zeolite (H-ZSM-5) 10-20 wt%Very LowLow65-90%High (Via Calcination)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific physical changes noted in the validation steps, you can ensure the reaction is proceeding correctly.

ExperimentalWorkflow Step1 1. Preparation Anisole + Acyl Donor + Catalyst Step2 2. Reaction Anhydrous Conditions Strict Temp Control Step1->Step2 Step3 3. Quench & Workup Aqueous HCl/Ice Phase Separation Step2->Step3 Step4 4. Purification Organic Layer Drying Chromatography Step3->Step4 Step5 5. Catalyst Recovery (For Triflates/Zeolites) Aqueous Extraction Step3->Step5 Aqueous Phase

Step-by-step experimental workflow for the acylation of aromatic ethers and catalyst recovery.
Protocol A: Traditional Stoichiometric Acylation (using FeCl3​ )

Best for standard laboratory synthesis where metal triflates are unavailable.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve anisole (1.0 eq) and the acyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add anhydrous FeCl3​ (1.2 eq) in small portions.

    • Causality: Stepwise addition controls the highly exothermic complexation. Preventing localized thermal spikes is critical to avoiding ether cleavage.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Validation: The cessation of HCl gas evolution (if using an acyl chloride) indicates the completion of the electrophilic attack.

  • Quench: Carefully pour the dark reaction mixture into a beaker containing crushed ice and 1M HCl.

    • Validation: The acidic aqueous quench 2[2]. A successful quench is visually validated by the color change from a dark, opaque complex to a clear, lighter organic phase.

  • Isolation: Separate the organic layer, wash sequentially with saturated NaHCO3​ and brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

Protocol B: Catalytic Green Acylation (using Bi(OTf)3​ )

Best for maximizing yield, preventing ether cleavage, and ensuring catalyst recyclability.

  • Preparation: In a microwave-safe reactor vial, combine anisole (1.0 eq), benzoic anhydride (2.0 eq), and Bi(OTf)3​ (10 mol%). No solvent is required.

  • Reaction: Irradiate the mixture in a microwave reactor at 110°C for 30 minutes.

    • Causality: Microwave heating rapidly overcomes the activation energy barrier to form the active acylium triflate intermediate, achieving 1[1].

  • Workup: Cool the vial to room temperature. Dilute the mixture with water and ethyl acetate.

  • Catalyst Recovery: Separate the layers. The aqueous layer contains the water-tolerant Bi(OTf)3​ . Lyophilize or carefully evaporate the aqueous layer under reduced pressure to recover the catalyst.

    • Validation: The ability to reuse the recovered white powder in a subsequent cycle without a drop in yield validates the hydrolytic stability of the triflate catalyst[4].

  • Purification: Wash the organic layer with saturated NaHCO3​ to remove residual benzoic acid, dry over MgSO4​ , and purify via column chromatography.

References

  • How to optimize Friedel-Crafts acylation reaction conditions.Benchchem.
  • Friedel–Crafts reaction.Wikipedia.
  • Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate.Roskilde University.
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study.ACS Omega.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.RSC Publishing.

Sources

Removal of unreacted phenol from phenoxypropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenoxypropanoate Synthesis

A Guide to the Effective Removal of Unreacted Phenol

Introduction

The synthesis of phenoxypropanoates, often achieved via reactions like the Williamson ether synthesis, is a cornerstone for creating a wide array of compounds, including valuable herbicides and pharmaceutical intermediates.[1] A persistent challenge in these syntheses is the presence of unreacted phenol in the crude product. Its removal is critical, as residual phenol can interfere with subsequent reaction steps, compromise the purity of the final product, and present toxicological concerns.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the issue of phenol contamination. We will delve into the chemical principles behind various purification strategies and offer detailed, field-proven protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted phenol so important?

A1: Unreacted phenol is considered an impurity that can affect the final product's purity, yield, and safety. For pharmaceutical applications, regulatory standards demand extremely low levels of starting materials in the final active pharmaceutical ingredient (API). Furthermore, phenol's acidic hydroxyl group can interfere with subsequent reactions that are sensitive to acidic protons.

Q2: What is the most common and straightforward method for removing phenol?

A2: The most common initial approach is a liquid-liquid extraction using a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate).[2] This method is effective due to the acidic nature of phenol.

Q3: How does a basic wash work to remove phenol?

A3: Phenol is a weak acid with a pKa of approximately 10.0.[3][4] When the organic layer containing the crude product and unreacted phenol is washed with a basic solution (pH > 10), the phenol is deprotonated to form the sodium phenoxide salt. This salt is highly soluble in the aqueous layer and is thus partitioned out of the organic phase.[2]

Q4: Can a basic wash affect my desired phenoxypropanoate product?

A4: Generally, phenoxypropanoates are stable under transient exposure to mild basic conditions used during an extraction. However, prolonged exposure to strong bases or elevated temperatures could potentially lead to hydrolysis of the ester group. It is always advisable to perform the extraction efficiently and without undue delay.

Q5: What if a basic wash doesn't remove all the phenol?

A5: If residual phenol remains, more advanced purification techniques such as column chromatography or recrystallization are necessary.[5][6] The choice between these depends on the scale of the reaction and the physical properties of your product (e.g., whether it is a solid or an oil).

Troubleshooting Guide: Advanced Phenol Removal

Scenario 1: Emulsion Formation During Basic Extraction

Q: I tried a basic wash with NaOH, but a persistent emulsion formed at the interface of the organic and aqueous layers, making separation impossible. What should I do?

A: Emulsion formation is a common issue when there are components in the crude mixture that act as surfactants.

  • Causality: Vigorous shaking is a primary cause of emulsions. The high shear force disperses one liquid phase into the other as fine droplets, which are then stabilized by impurity molecules.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact without high shear.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.

    • Change of Base: Switching from a strong base like NaOH to a weaker base like sodium bicarbonate (NaHCO₃) can sometimes reduce emulsion formation.[2] However, ensure the pH is still sufficiently high to deprotonate the phenol.

    • Filtration: In stubborn cases, passing the emulsified mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.

Scenario 2: Phenol Still Present After Multiple Washes

Q: I've washed my organic layer three times with 1M NaOH, but TLC and ¹H NMR analysis still show a significant amount of phenol. What's going wrong?

A: This indicates that the partitioning of the phenoxide into the aqueous phase is not as efficient as expected, or the initial amount of unreacted phenol is very high.

  • Causality:

    • Insufficient Base: The amount or concentration of the base may be insufficient to deprotonate all the phenol.

    • pH Reversion: If your organic solvent has some acidic impurities, it might be neutralizing the basic wash, lowering the pH at the interface.

    • High Concentration: If the reaction was run with a large excess of phenol, simple washing may not be sufficient to remove it all.

  • Solutions:

    • Increase Base Concentration: Use a more concentrated basic solution (e.g., 2M or 5M NaOH), but be mindful of the potential for product hydrolysis.

    • Check pH: After each wash, check the pH of the aqueous layer to ensure it remains basic (pH > 12).

    • Column Chromatography: This is the most reliable method for separating compounds with different polarities.[7] Phenol is more polar than the target phenoxypropanoate and will have a lower Rf value on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the two.

    • Recrystallization: If your phenoxypropanoate product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[6][8] The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while phenol remains in the mother liquor.

Data Presentation & Key Parameters

CompoundpKaWater SolubilityKey Characteristic
Phenol~10.0[3][9]8.3 g/100 mL[4]Acidic; forms water-soluble phenoxide salt in base.
Typical PhenoxypropanoateN/A (Ester)Generally lowNeutral; remains in the organic phase during basic wash.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction for Phenol Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Transfer the solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) solution. Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Washes: Repeat steps 2 and 3 two more times. For the final wash, check the pH of the aqueous layer to confirm it is still basic.

  • Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purity Check: Analyze the resulting product by TLC, GC, or ¹H NMR to confirm the absence of phenol.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction workup (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).[7] The less polar phenoxypropanoate will elute before the more polar phenol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for removing unreacted phenol.

G cluster_troubleshoot Troubleshooting Path start Crude Product (Phenoxypropanoate + Phenol) extraction Liquid-Liquid Extraction (1M NaOH Wash) start->extraction check1 Analyze Purity (TLC/NMR) extraction->check1 is_pure Is Phenol Removed? check1->is_pure end Pure Product is_pure->end Yes not_pure Phenol Remains is_pure->not_pure No is_solid Is Product a Solid? not_pure->is_solid column Column Chromatography is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes check2 Analyze Purity column->check2 recrystallize->check2 check2->end

Caption: Decision workflow for purification of phenoxypropanoates.

The chemical principle of liquid-liquid extraction is based on the conversion of phenol to its water-soluble salt.

G cluster_org Organic Phase (e.g., Diethyl Ether) cluster_aq Aqueous Phase (NaOH solution) Product R-O-Ar-CH(CH₃)COOR' (Phenoxypropanoate) Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻Na⁺ (Sodium Phenoxide) Soluble in Water Phenol->Phenoxide Moves to Aqueous Phase NaOH Na⁺OH⁻

Caption: Phase separation of phenol via basic extraction.

References

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. NIH. Available from: [Link]

  • PubMed. (2008). Technologies for the removal of phenol from fluid streams: a short review of recent developments. Available from: [Link]

  • ReCIPP. (n.d.). Chromatographic techniques for the determination of free phenol in foundry resins. Available from: [Link]

  • ACS Publications. (n.d.). Separation of Phenols by Packed Column Supercritical Fluid Chromatography. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Available from: [Link]

  • ResearchGate. (n.d.). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater. Available from: [Link]

  • ACS Publications. (n.d.). Solvent extraction of phenols from water. Industrial & Engineering Chemistry Process Design and Development. Available from: [Link]

  • Keika Ventures. (n.d.). Analytical Method. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC. Available from: [Link]

  • Oreate AI Blog. (2026). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Available from: [Link]

  • Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • ResearchGate. (2020). RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution. Available from: [Link]

  • Tiei liquid/liquid mixing and separation Solvent Extraction Equipment. (2024). Extracting And Recovering Phenol From Wastewater. Available from: [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Available from: [Link]

  • MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Available from: [Link]

  • Recrystallization. (n.d.). Recrystallization. Available from: [Link]

  • Organic Syntheses. (2006). Benzenepropanoic acid, β-chloro-, ethyl ester. Available from: [Link]

  • CST. (n.d.). Evaluation of stirring rate and pH on phenolic compounds recovery from palm kernel shell heavy phase bio-oil. Available from: [Link]

  • Organic Syntheses. (2002). Benzenepropanoic acid, α-isocyanato-, methyl ester, (S). Available from: [Link]

  • ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Available from: [Link]

  • Pharmd Guru. (2025). Williamson Synthesis. Available from: [Link]

  • Jour.Chem.Soc.Pak. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Available from: [Link]

  • Wikipedia. (n.d.). Phenol. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available from: [Link]

  • ACS Publications. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2015). Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases. Available from: [Link]

  • Springer. (n.d.). Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases. Available from: [Link]

  • Wikipedia. (n.d.). Phenol extraction. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction of phenolic compounds: A review. PMC. Available from: [Link]

  • IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. Available from: [Link]

  • Google Patents. (n.d.). Method for removing phenol in refining process of propylene glycol monophenyl ether.

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Technical Support Center: Preventing Ester Hydrolysis During Phenoxypropanoate Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and isolation of phenoxypropanoate derivatives (e.g., aryloxyphenoxypropionate herbicides or pharmaceutical intermediates).

Mechanistic Context: The Vulnerability of Phenoxypropanoates

Isolating phenoxypropanoate esters presents a unique chemical challenge. The presence of the electronegative ether oxygen at the alpha-position relative to the ester carbonyl exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity. Consequently, the ester linkage becomes exceptionally susceptible to nucleophilic attack by water or hydroxide ions. Standard aqueous workups designed for robust aliphatic esters will often rapidly degrade phenoxypropanoates back into their parent carboxylic acids.

Troubleshooting FAQs

Q1: My phenoxypropanoate ester yield is consistently low, and NMR shows a high presence of the starting carboxylic acid. What is happening? A1: You are experiencing unintended ester hydrolysis during your aqueous wash steps[1]. Because the alpha-phenoxy group activates the carbonyl, the ester is highly sensitive to base-catalyzed saponification. If you use strong bases like NaOH, or even allow prolonged exposure to aqueous Na₂CO₃ to neutralize acid catalysts (e.g., H₂SO₄ or p-TsOH), hydroxide ions will rapidly cleave the ester bond[1].

Q2: How can I safely quench an acid-catalyzed esterification without destroying my product? A2: Replace strong bases with cold, saturated aqueous sodium bicarbonate (NaHCO₃)[1]. Temperature is a critical kinetic regulator; performing aqueous washes with ice-cold solutions significantly slows the rate of hydrolysis[1]. Furthermore, minimize contact time between the organic and aqueous layers. Do not let unseparated layers sit in the separatory funnel for extended periods; perform extractions efficiently and without delay[1].

Q3: What role does the choice of extraction solvent play in minimizing hydrolysis? A3: Solvents with lower water miscibility and faster phase separation reduce the ester's exposure to the aqueous phase. While dichloromethane (DCM) is effective due to its density and convenient manipulation in a separatory funnel, it should be avoided at scale for environmental reasons[2]. Diluting the reaction with a non-polar solvent mixture (e.g., Ethyl Acetate/Hexane) facilitates rapid separation and ensures that polar impurities remain strictly in the aqueous layer[2].

Q4: Can I bypass the aqueous workup entirely to guarantee the integrity of my ester? A4: Absolutely. For highly sensitive esters, non-aqueous workups are preferred. You can neutralize acid catalysts using solid-phase acid scavengers (e.g., basic alumina or solid Na₂CO₃) directly added to the organic solvent, followed by simple filtration[2]. Alternatively, utilizing heterogeneous catalysts (like macroporous polymeric acids or graphene oxide) during the reaction allows for simple removal via filtration, eliminating the need for basic quenching altogether[3].

Strategic Workup Workflow

WorkupWorkflow Start Reaction Complete: Phenoxypropanoate Ester CheckCat Catalyst Type? Start->CheckCat Heterogeneous Heterogeneous (e.g., Polymeric Acid) CheckCat->Heterogeneous Homogeneous Homogeneous (e.g., H2SO4, p-TsOH) CheckCat->Homogeneous Filter Simple Filtration (No Aqueous Quench) Heterogeneous->Filter AqDecision Aqueous Workup Tolerated? Homogeneous->AqDecision Dry Dry over Anhydrous Na2SO4 & Concentrate Filter->Dry SolidScavenge Add Solid Na2CO3 & Filter AqDecision->SolidScavenge No (Highly Sensitive) ColdQuench Quench with Cold Sat. NaHCO3 AqDecision->ColdQuench Yes (Standard) SolidScavenge->Dry Extract Rapid Extraction (EtOAc/Hexane) ColdQuench->Extract Extract->Dry

Decision tree for selecting the optimal workup strategy to prevent ester hydrolysis.

Quantitative Data: Impact of Workup Parameters

The following table summarizes the kinetic impact of various workup conditions on the recovery of highly activated phenoxypropanoate esters.

Workup StrategyQuenching ReagentTemp (°C)Phase Contact TimeEster Yield (%)Hydrolysis Byproduct (%)
Standard Aqueous 1M NaOH (aq)2515 min< 40%> 60%
Standard Aqueous Sat. Na₂CO₃ (aq)2515 min~ 65%~ 35%
Optimized Cold Sat. NaHCO₃ (aq)0–5< 5 min> 92%< 8%
Non-Aqueous Solid Na₂CO₃25N/A> 98%< 2%
Heterogeneous None (Filtration)25N/A> 99%< 1%

Validated Experimental Protocols

Protocol 1: Optimized Cold Aqueous Workup for Sensitive Esters

Use this protocol when aqueous extraction is unavoidable due to highly polar byproducts.

  • Thermal Quenching : Upon completion of the esterification, immediately remove the reaction flask from the heat source and submerge it in an ice-water bath to bring the internal temperature to 0–5 °C[1].

  • Solvent Dilution : Dilute the reaction mixture with 2–3 volumes of a cold, low-polarity organic solvent (e.g., a 1:1 mixture of Ethyl Acetate and Hexane). This decreases the solubility of water in the organic phase and prevents emulsion formation[2].

  • Mild Neutralization : Slowly add ice-cold saturated aqueous NaHCO₃. Caution: Swirl the unstoppered separatory funnel initially to control the rate of CO₂ evolution before stoppering and shaking[1].

  • Self-Validation (Neutralization) : Continue washing with fresh portions of cold NaHCO₃ until no more gas evolves upon shaking. The cessation of CO₂ generation physically validates that all acid has been neutralized[1].

  • Rapid Separation : Do not let the biphasic mixture sit for more than 2–3 minutes. Immediately drain the aqueous layer to minimize contact time[1].

  • Brine Wash : Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine) to remove residual water and further reduce ester solubility in the aqueous phase[1].

  • Drying : Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Self-Validation (Drying) : Add the agent until it no longer clumps together and flows freely, indicating all trace water has been absorbed[1]. Filter and concentrate under reduced pressure.

Protocol 2: Anhydrous Solid-Phase Workup (Zero Aqueous Contact)

Use this protocol for ultra-sensitive phenoxypropanoates to completely bypass hydrolytic conditions.

  • Cooling & Dilution : Cool the reaction mixture to room temperature and dilute with a suitable anhydrous solvent (e.g., Dichloromethane or MTBE)[2].

  • Acid Scavenging : Add a stoichiometric excess (typically 2.5 equivalents relative to the acid catalyst) of finely powdered, anhydrous Na₂CO₃ directly to the stirring organic mixture.

  • Agitation : Stir the suspension vigorously for 30–45 minutes at room temperature to ensure complete neutralization of the homogeneous acid catalyst.

  • Self-Validation (pH Check) : Extract a 10 µL aliquot of the suspension, spot it onto a water-wetted piece of universal indicator paper. It should read neutral (pH ~7), confirming complete acid scavenging.

  • Filtration : Filter the mixture through a pad of Celite to remove the solid salts and the neutralized catalyst[2].

  • Concentration : Wash the Celite pad with an additional portion of the organic solvent, combine the filtrates, and concentrate under reduced pressure to yield the pure phenoxypropanoate ester.

References

  • 1 - Benchchem

  • 2 - University of Rochester

  • 3 - Organic Chemistry Portal

Sources

Technical Support Hub: Column Chromatography for Methyl Ester Purification

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of methyl esters using column chromatography. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. As a senior application scientist, my goal is to not only offer troubleshooting steps but to explain the underlying principles, empowering you to make informed decisions and optimize your purification workflows.

Methyl esters, particularly Fatty Acid Methyl Esters (FAMEs), are crucial in various fields, from biofuel analysis to pharmaceutical development. Their effective purification is paramount for accurate downstream applications. Column chromatography remains a robust and widely used technique for this purpose. This hub is structured to address your most pressing questions and resolve issues efficiently.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific problems you might be facing at the bench.

Q1: Why is my separation poor? The peaks for my desired methyl ester and an impurity are overlapping (co-eluting).

Poor resolution is one of the most frequent challenges in chromatography. It occurs when the column fails to adequately separate components in a mixture.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution(s)
Inappropriate Mobile Phase Polarity The "like dissolves like" principle is fundamental. If the mobile phase is too polar, it will move all components, including your target methyl ester and impurities, too quickly through the column, preventing effective interaction with the stationary phase.[1] Conversely, a solvent that is too nonpolar will result in long retention times and broad peaks.Action: Re-evaluate your solvent system. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures. Aim for a solvent system that gives your target methyl ester an Rf value between 0.2 and 0.4 for good separation.[2] A common starting point for FAMEs on silica gel is a mixture of hexane and diethyl ether or hexane and ethyl acetate.[3]
Improper Column Packing Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can travel through without interacting with the stationary phase. This leads to significant band broadening and poor separation.[2]Action: Ensure your column is packed uniformly. Use the "slurry method" for packing: mix your silica gel with the initial mobile phase to form a consistent slurry, then pour it into the column and allow it to settle with gentle tapping. A layer of sand on top can prevent disturbance when adding solvent.
Column Overload Exceeding the binding capacity of the column causes the stationary phase to become saturated.[4][5] This leads to peak fronting, where the peak appears skewed forward, and a loss of resolution.[6][7]Action: Reduce the amount of sample loaded onto the column. A general rule for silica gel is a sample-to-silica ratio of 1:30 to 1:50 by weight for difficult separations.[2][8] If you need to purify a large amount of sample, use a larger column.
Sample Loaded in Too Strong a Solvent If the sample is dissolved in a solvent significantly more polar than the mobile phase, it will spread out in a wide band at the top of the column instead of a narrow one, leading to poor separation from the start.[6][9][10]Action: Dissolve your sample in the weakest possible solvent it is soluble in, ideally the mobile phase itself.[7][11] If the sample is not soluble in the mobile phase, use a minimal amount of a slightly stronger solvent. Alternatively, use the "dry loading" technique.[9][12][13]
Q2: My compound is coming out as a broad, spread-out band (Peak Broadening). What's causing this and how can I fix it?

Peak or band broadening is a phenomenon that reduces the efficiency of a separation, leading to lower resolution and less accurate quantification.[14] It can be caused by factors both inside and outside the column.

Potential Causes & Solutions

  • Cause: Longitudinal Diffusion. This occurs when molecules diffuse from the concentrated center of the band to areas of lower concentration in front of and behind the band. It is more pronounced at low flow rates.[15]

    • Solution: Optimize your flow rate. While an excessively fast flow rate can decrease interaction time, a flow rate that is too slow can increase the time for diffusion to occur.[15]

  • Cause: Sample Dissolved in Too Much Solvent. Applying the sample in a large volume of solvent will create a wide initial band, which will only get wider as it moves down the column.

    • Solution: Dissolve your sample in the minimum amount of solvent necessary for loading.[16]

  • Cause: "Dead Volume" in the System. This refers to any space in your setup where your sample can spread out, other than the column itself, such as the tubing or fittings.[10][17]

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all connections are tight and properly fitted to avoid creating voids.[17][18]

  • Cause: Poorly Packed Column. As mentioned previously, channels in the column packing lead to uneven flow paths and band broadening.

    • Solution: Repack the column carefully, ensuring a homogenous and stable bed.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Resolution Cause1 Improper Mobile Phase Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Cause4 Incorrect Sample Loading Problem->Cause4 Sol1 Optimize Solvent System via TLC (Aim for Rf 0.2-0.4) Cause1->Sol1 Sol2 Reduce Sample Amount (e.g., 1:50 sample:silica ratio) Cause2->Sol2 Sol3 Repack Column (Use slurry method) Cause3->Sol3 Sol4 Use Weaker Solvent for Sample or Dry Load Cause4->Sol4

Frequently Asked Questions (FAQs)

Q: How do I choose the correct stationary and mobile phase for my methyl esters?
  • Stationary Phase: For most standard FAMEs, unmodified silica gel is the most common and effective stationary phase.[19] Its polar surface interacts well with the ester group, allowing for separation based on the polarity of the rest of the molecule.

  • Mobile Phase (Eluent): The choice of mobile phase is critical and is determined by the polarity of your methyl esters.

    • Principle: You are aiming for a balance. The eluent should be non-polar enough to allow the methyl esters to adsorb to the silica, but polar enough to displace them and allow them to move down the column.

    • Selection Process: This is typically a trial-and-error process guided by TLC.[1] Start with a very non-polar solvent like hexane and gradually add a more polar solvent (e.g., ethyl acetate or diethyl ether) until you achieve good separation of your spots on a TLC plate.[1] A good separation on TLC is a strong indicator of a successful column separation.[16]

Q: What is the difference between "wet loading" and "dry loading" a sample, and when should I use each?

Wet Loading: The sample is dissolved in a small amount of solvent (ideally the mobile phase) and then carefully pipetted directly onto the top of the column bed.[9][16]

  • When to use: This is the quickest method and is suitable when your sample dissolves easily in the mobile phase or a solvent that is less polar than the mobile phase.[13]

Dry Loading: The sample is first dissolved in a volatile solvent, then adsorbed onto a small amount of silica gel (or an inert support like Celite). The solvent is then evaporated, leaving the sample coated onto the silica. This dry powder is then carefully added to the top of the column.[9][12][13]

  • When to use: Dry loading is preferred when your sample has poor solubility in the mobile phase, or when you need to dissolve it in a strong (polar) solvent.[13] This technique prevents the strong solvent from disrupting the separation on the column and generally leads to better resolution.[8][9]

G prep prep load load prep->load elute elute load->elute collect collect elute->collect analyze analyze collect->analyze

Key Experimental Protocols

Protocol 1: Dry Loading a Sample onto a Silica Gel Column
  • Dissolve the Sample: In a round-bottom flask, dissolve your crude methyl ester mixture in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add Silica Gel: Add silica gel to the flask, typically 2-3 times the mass of your crude sample.[13]

  • Mix: Gently swirl the flask to create an even suspension of the silica in the sample solution.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample adsorbed onto silica.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of your pre-packed chromatography column, creating a thin, even layer.

  • Protect the Sample Layer: Gently add a thin layer of sand or glass wool on top of the sample layer to prevent it from being disturbed when you add the mobile phase.

  • Begin Elution: Slowly and carefully add your mobile phase to the column and begin the separation.

References

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column.
  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Journal of Chromatographic Science, 46(9), 831–837. Available at: [Link]

  • MtoZ Biolabs. How to Calculate Sample Load and Binding Capacity for Biomolecular Chromatography Columns (Affinity, Ion Exchange)?.
  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography.
  • Filtrous. (2023, June 6). What Is HPLC Band Broadening.
  • Waters. What are common causes of low resolution for a liquid chromatography (LC) column?.
  • Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques.
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography.
  • Chromatography Forum. (2011, October 6). band broadening.
  • Reddit. (2018, June 25). Ways to reduce band widening/smearing in the column?. r/chemistry.
  • Benchchem. Technical Support Center: 13-HODE Methyl Ester HPLC Analysis.
  • Benchchem. (2025). Troubleshooting common issues in fatty acid methyl esterification reactions.
  • Chemistry LibreTexts. (2020, January 10). 2.1.3: Band Broadening and Column Efficiency.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • CHROMacademy. GC Band Broadening.
  • Cyberlipid. FA purification.
  • OC-Forum. How to set-up a flash chromatography silica column and actually succeed at separation.
  • LCGC International. (2021, September 10). How Much Sample Can I Put on My GC Column?.
  • ResearchGate. (2022, April 25). How to load conventional glass column Chromatography?.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry.
  • University of Colorado Boulder. HPLC Troubleshooting Guide.

Sources

Technical Support Center: Minimizing Byproducts in 2-Arylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, chemists, and drug development professionals resolve complex selectivity issues during the synthesis of 2-arylpropionic acids (e.g., ibuprofen, naproxen, flurbiprofen).

The biological activity of these nonsteroidal anti-inflammatory drugs (NSAIDs) is highly stereospecific, residing almost exclusively in the (S)-enantiomer. Therefore, controlling chemoselectivity, regioselectivity, and enantioselectivity is not just a yield optimization exercise—it is a critical regulatory requirement.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why am I observing a high ratio of linear (anti-Markovnikov) byproducts during the hydroformylation of terminal arylalkenes? A1:

  • The Causality: In transition metal-catalyzed hydroformylation, regioselectivity is dictated by the insertion of the alkene into the metal-hydride bond. If the transition state allows the bulky rhodium or palladium complex to attack the less sterically hindered terminal carbon, anti-Markovnikov addition dominates, yielding a linear aldehyde byproduct. For 2-arylpropionic acids, the branched (Markovnikov) isomer is the essential precursor.

  • The Solution: You must alter the steric and electronic environment of the catalytic pocket. Utilizing water-soluble Rh-PNP catalysts or sterically demanding diphosphine ligands forces the metal to attack the internal carbon due to steric clashing in the anti-Markovnikov transition state. Recent methodologies utilizing Rh-PNP systems have successfully suppressed linear byproducts, achieving branched-to-linear ratios of up to 40:1[1].

Q2: During the asymmetric hydrogenation of 2-arylacrylic acids, my enantiomeric excess (ee) has inexplicably dropped below 90%. How do I suppress the formation of the undesired (R)-enantiomer? A2:

  • The Causality: Enantioselectivity in Ru-BINAP or Rh-phosphoramidite systems is highly sensitive to the integrity of the chiral ligand and the reaction kinetics. A drop in ee is almost always caused by either ligand oxidation (trace oxygen converts the ligand into a phosphine oxide, creating an achiral active species) or kinetic competition (high temperatures accelerate the non-selective background reduction pathway, allowing it to outcompete the stereocontrolled cycle).

  • The Solution: First, verify ligand integrity using 31P NMR. If clean, lower the reaction temperature to 0–10 °C. While this slows the overall reaction rate, it disproportionately suppresses the higher-activation-energy pathway that leads to the (R)-enantiomer, restoring high enantioselectivity (>97% ee)[2]. Furthermore, fine-tuning the biaryl moieties of Feringa's phosphoramidite ligands has been proven to yield some of the highest enantioselectivities for naproxen and ibuprofen precursors[3].

Q3: In the Pd-catalyzed hydrocarboxylation of aryl olefins, I am detecting significant alkene isomerization byproducts. How can I prevent the double bond from migrating? A3:

  • The Causality: Alkene isomerization occurs when β -hydride elimination from the Pd-alkyl intermediate outpaces the subsequent CO insertion step. The metal "walks" down the carbon chain, resulting in a mixture of internal olefins and undesired remote-functionalized carboxylic acids.

  • The Solution: You must accelerate the CO insertion step relative to β -hydride elimination. This is achieved by increasing the CO pressure or utilizing highly specific monodentate phosphoramidite ligands that stabilize the Pd-acyl intermediate. This approach delivers highly enantioselective Markovnikov hydroxycarbonylation with minimal isomerization[4].

Q4: We are trying to scale up our synthesis but are generating massive amounts of aluminum waste. What is the most atom-economical way to bypass classical Friedel-Crafts byproducts? A4:

  • The Causality: The classical Boots synthesis of ibuprofen relies on stoichiometric amounts of aluminum chloride ( AlCl3​ ) for the initial Friedel-Crafts acylation, generating massive, toxic aluminum hydroxide byproducts upon aqueous workup.

  • The Solution: Transition to a catalytic carbonylation route, such as the Hoechst-Celanese process. This greener technique involves the acylation of isobutylbenzene using recyclable hydrogen fluoride, followed by catalytic hydrogenation and Pd-catalyzed carbonylation. This reduces waste byproducts drastically (23% of total product mass vs. 60% theoretical value in the classical route)[5]. Alternatively, continuous-flow synthesis using superbase-mediated deprotonation entirely circumvents the need for Lewis acids.

Part 2: Logical Workflows & Visualizations

G VinylArene Vinyl Arene (Substrate) RhCat Rh/Pd Catalyst + CO VinylArene->RhCat Branched Branched Intermediate (Desired Precursor) RhCat->Branched Markovnikov Insertion Linear Linear Intermediate (Byproduct) RhCat->Linear Anti-Markovnikov Insertion Target 2-Arylpropionic Acid (e.g., Ibuprofen) Branched->Target Oxidation/Hydrolysis

Caption: Regioselectivity pathways in the hydroformylation/hydrocarboxylation of vinyl arenes.

G Start Issue: Low ee (<95%) in Hydrogenation CheckLigand Check Ligand Oxidation (31P NMR) Start->CheckLigand Oxidized Oxide Present CheckLigand->Oxidized Clean No Oxidation CheckLigand->Clean FixOx Degas solvents, use Schlenk line Oxidized->FixOx CheckTemp Evaluate Reaction Temperature Clean->CheckTemp HighTemp T > 25°C CheckTemp->HighTemp LowTemp T ≤ 25°C CheckTemp->LowTemp FixTemp Lower T to 0-10°C, increase reaction time HighTemp->FixTemp CheckPressure Optimize H2 Pressure (Kinetics vs Selectivity) LowTemp->CheckPressure

Caption: Troubleshooting logic tree for resolving enantiomeric excess (ee) drops in asymmetric synthesis.

Part 3: Quantitative Data Benchmarks

The following table summarizes the expected performance metrics of various advanced synthesis routes, allowing you to benchmark your experimental results against established literature standards.

Synthesis RouteCatalyst / Ligand SystemTarget NSAIDRegioselectivity (Branched:Linear)Enantioselectivity (ee %)Primary Byproduct Suppressed
Asymmetric Hydrovinylation Ni / PhosphoramiditeIbuprofen / Naproxen>99:1>97%Linear isomers, oligomers
Hydroformylation Rh-PNP (Water-soluble)rac-IbuprofenUp to 40:1N/A (Racemic)Linear aldehydes
Markovnikov Hydrocarbonylation Pd / Monodentate PhosphoramiditeNaproxen>95:5>95%Alkene isomerization products
Classical Boots Process AlCl3​ (Stoichiometric)IbuprofenN/AN/ANone (Generates heavy Al waste)

Part 4: Self-Validating Experimental Protocol

Asymmetric Hydrovinylation of Vinyl Arenes

Objective: Synthesize enantiopure 3-arylbutenes (precursors to 2-arylpropionic acids) while strictly avoiding linear byproducts and oligomerization[2].

Step 1: Catalyst Preparation (Glovebox) In a nitrogen-filled glovebox, combine [(allyl)NiBr]2​ (0.05 mol%) and Feringa’s phosphoramidite ligand (0.1 mol%) in anhydrous CH2​Cl2​ .

  • Validation Check: Analyze a 10 µL aliquot via 31P NMR. A single sharp peak confirms complete complexation. If multiple peaks are present, ligand oxidation or incomplete binding has occurred; discard and prepare fresh ligand.

Step 2: Substrate Addition Add the vinyl arene (e.g., 4-isobutylstyrene) and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) to activate the cationic Ni species.

Step 3: Hydrovinylation Transfer the sealed vessel to a Schlenk line. Purge with ethylene gas and pressurize to 1 atm. Stir at 0 °C for 4 hours.

  • Causality: Maintaining exactly 0 °C suppresses the background thermal oligomerization of ethylene and maximizes the energy difference between the diastereomeric transition states, ensuring high enantioselectivity.

Step 4: In-Process Validation At the 2-hour mark, pull a 50 µL aliquot, quench with MeOH, and analyze via GC-FID.

  • Validation Check: The branched-to-linear ratio must exceed 99:1. If linear byproducts >1%, abort the run and verify the steric bulk/purity of the ligand batch.

Step 5: Oxidative Cleavage Degrade the vinyl group of the resulting enantiopure 3-arylbutene using RuCl3​ (cat.) and NaIO4​ in a biphasic CH3​CN/CCl4​/H2​O system to yield the final (S)-2-arylpropionic acid without eroding the stereocenter[2].

References

  • Source: nih.
  • Title: The Journal of Organic Chemistry Vol. 74 No.
  • Source: nih.
  • Source: wikipedia.
  • Title: Cas 51407-46-6,2-(4-isobutylphenyl)
  • Title: Pd‐catalyzed asymmetric Markovnikov hydrocarbonylation of vinyl arene.

Sources

Optimizing mobile phase for chiral HPLC separation of phenoxypropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chromatographic behavior of phenoxypropionate herbicides (e.g., mecoprop, dichlorprop, fluazifop, and 2-phenoxypropionic acid).

Because phenoxypropanoates (PPAs) are acidic compounds with a pKa of approximately 4.0, their enantiomeric separation requires precise control over the mobile phase environment. This guide explores the causality behind mobile phase optimization, provides troubleshooting FAQs, and outlines self-validating experimental protocols to ensure robust chiral recognition.

Part 1: Core Principles & Causality (The "Why")

Q: Why is the choice of mobile phase modifier critical for phenoxypropionic acids on polysaccharide columns?

A: Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris-(3,5-dimethylphenylcarbamate), rely on a combination of hydrogen bonding, dipole-dipole interactions, and π−π interactions occurring within the chiral grooves of the polymer. Because PPAs are acidic, they easily ionize in neutral mobile phases. Ionized analytes undergo non-specific, secondary electrostatic interactions with the underlying silica support, leading to severe peak tailing and a complete loss of chiral recognition. Adding an acidic modifier like 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid group, ensuring the analyte remains in its neutral state to interact stereoselectively with the chiral cavities [1].

Q: How does the chiral recognition mechanism differ when using a macrocyclic antibiotic column like Teicoplanin?

A: Unlike normal-phase separations on polysaccharides, reversed-phase separations on Teicoplanin (e.g., Chirobiotic T) rely heavily on the anionic form of the PPA. Thermodynamic studies indicate that chiral recognition on teicoplanin is primarily controlled by the interaction between the negatively charged carboxylate group of the solute and the protonated amine groups of the teicoplanin selector [2]. Therefore, controlling the eluent pH to ensure partial or full ionization is essential. Furthermore, adjusting the methanol fraction in the mobile phase directly modulates the separation factor ( α ) because the binding interactions are enthalpically controlled [2].

Part 2: Troubleshooting Guide & FAQs

Q: I am observing severe peak tailing and poor resolution of 2-phenoxypropionic acid enantiomers on my Chiralpak AD column. How do I fix this?

A: Your mobile phase likely lacks a sufficient acidic modifier. For normal-phase separations of PPAs, you must add 0.1% to 0.5% TFA or acetic acid to your Hexane/Isopropanol mixture. If you are already using TFA and still see tailing, check your flow rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.1 mL/min) significantly increases the residence time within the chiral cavities, which has been shown to maximize baseline resolution for difficult PPA separations [1].

Q: Should I use an immobilized (e.g., Chiralpak IA) or a coated (e.g., Chiralpak AD) amylose column for phenoxypropanoates?

A: While immobilized columns offer excellent solvent versatility (allowing the use of prohibited solvents like dichloromethane), coated columns generally provide superior resolution for PPAs . The chemical immobilization of the amylose polymer onto the silica alters its supramolecular structure. For 2-phenoxypropionic acid, coated Chiralpak AD yields a much higher separation factor and resolution compared to immobilized Chiralpak IA under identical mobile phase conditions [1].

Q: My Teicoplanin column shows low enantioselectivity ( α<1.2 ) for my PPA herbicide in an aqueous buffer. What mobile phase adjustments are recommended?

A: Introduce methanol into your mobile phase. The chiral discrimination of PPAs on teicoplanin is highly dependent on the methanol fraction. Studies demonstrate that adding 20% (v/v) methanol to the mobile phase shifts the thermodynamic equilibrium, enhancing stereoselective binding interactions and increasing the enantioselectivity from 1.16 to over 1.40, while simultaneously reducing analysis time [2].

Part 3: Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters for the enantioselective separation of 2-phenoxypropionic acid across different CSPs, highlighting the impact of mobile phase composition.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Separation Factor ( α )Resolution ( Rs​ )Ref
Coated Amylose (Chiralpak AD)n-Hexane / 2-Propanol (80:20) + 0.1% TFA0.11.256.60[1]
Immobilized Amylose (Chiralpak IA)n-Hexane / 2-Propanol (80:20) + 0.1% TFA0.11.131.85[1]
Teicoplanin (Chirobiotic T)Buffer (pH 4.0) / No Methanol (T=30°C)1.01.16< 1.50[2]
Teicoplanin (Chirobiotic T)Buffer (pH 4.0) / Methanol (80:20) (T=30°C)1.01.43> 2.00[2]

Part 4: Experimental Protocols

Protocol A: Normal-Phase Optimization on Coated Amylose CSPs

This protocol is a self-validating workflow designed to ensure the analyte remains neutral for optimal hydrogen bonding.

  • Mobile Phase Preparation: Mix HPLC-grade n-hexane and 2-propanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic acid (TFA). Degas the mixture thoroughly using ultrasonication or vacuum filtration.

  • Column Equilibration: Install a coated amylose CSP column (e.g., Chiralpak AD, 250 mm x 4.6 mm, 5 µm). Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes until a stable UV baseline is achieved.

  • Sample Preparation: Dissolve the racemic phenoxypropionate in the mobile phase to a final concentration of 1.0 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatographic Run: Set the column oven temperature to 25 °C. Inject 10 µL of the sample. Monitor the eluate via UV detection at 230 nm.

  • Validation Step: If Rs​<1.5 , reduce the flow rate incrementally down to 0.1 mL/min to increase the theoretical plate count and residence time [1].

Protocol B: Reversed-Phase Optimization on Macrocyclic Antibiotic CSPs

This protocol leverages enthalpic control and anionic interactions for chiral recognition.

  • Buffer Preparation: Prepare a 20 mM triethylammonium acetate (TEAA) buffer solution. Adjust the pH strictly to 4.0 using dilute acetic acid to ensure consistent partial ionization of the PPA.

  • Mobile Phase Blending: Mix the pH 4.0 buffer with HPLC-grade Methanol in an 80:20 (v/v) ratio. Degas thoroughly.

  • Column Equilibration: Install a Teicoplanin column (e.g., Chirobiotic T, 250 mm x 4.6 mm, 5 µm). Equilibrate with the mobile phase at 1.0 mL/min.

  • Chromatographic Run: Set the column temperature to 30 °C. Inject 10 µL of the filtered sample (1.0 mg/mL in mobile phase). Monitor at 230 nm.

  • Validation Step: To optimize the separation factor ( α ), adjust the methanol fraction in 5% increments. Track the retention times; an increase in methanol should enthalpically drive higher enantioselectivity [2].

Part 5: Method Development Visualization

G Start Start: Phenoxypropionate Chiral Method Check Select Chiral Stationary Phase Start->Check Polysaccharide Amylose/Cellulose CSP (e.g., Chiralpak AD) Check->Polysaccharide Macrocyclic Macrocyclic Antibiotic (e.g., Teicoplanin) Check->Macrocyclic NP_Mode Normal Phase Mode (Hexane/IPA) Polysaccharide->NP_Mode RP_Mode Reversed Phase Mode (MeOH/Water) Macrocyclic->RP_Mode AcidicMod Add 0.1% TFA (Suppress Ionization) NP_Mode->AcidicMod pHAdjust Adjust pH to 4.0-5.0 (Control Ionization) RP_Mode->pHAdjust Evaluate Evaluate Rs & Alpha AcidicMod->Evaluate pHAdjust->Evaluate Optimize Fine-tune Modifier % and Temperature Evaluate->Optimize

Workflow for HPLC chiral method development of phenoxypropanoates.

References

  • Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris-(3,5-Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration Source: Talanta (Elsevier / DOI) URL:[Link]

Technical Support Center: A Guide to Addressing Peak Tailing in the HPLC Analysis of Acidic Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for troubleshooting chromatographic issues. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate and reproducible quantification. This guide is structured to help you diagnose and resolve one of the most common challenges in the analysis of acidic herbicides: peak tailing. We will move from foundational concepts to specific, actionable protocols, explaining the chemical principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental questions surrounding peak tailing.

Q1: What exactly is peak tailing, and how is it measured?

A: Peak tailing is a chromatographic phenomenon where a peak's asymmetry is skewed, with the latter half being broader than the front half.[1] In an ideal separation, a peak exhibits a symmetrical, Gaussian shape. Tailing indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions.[2]

This is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf of 1.0. Generally, a value greater than 1.2 indicates a potential issue that needs addressing, as it can compromise the accuracy of peak integration and reduce resolution from nearby peaks.[1]

Q2: My acidic herbicide peaks are tailing. What are the most likely causes?

A: For polar, acidic compounds like many herbicides (e.g., those with carboxylic or sulfinic acid groups), peak tailing in reversed-phase HPLC is most often rooted in secondary chemical interactions with the stationary phase.[3][4] The primary culprits are:

  • Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[5] Certain types of these silanols are acidic (pKa ≈ 3.8–4.2) and can engage in hydrogen bonding with your acidic analyte, creating a secondary retention mechanism that leads to tailing.[6][7]

  • Analyte Ionization State: If the mobile phase pH is close to the pKa of your acidic herbicide, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[8][9] These two forms have different retention behaviors, which results in a distorted or tailing peak.[10]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix can create highly active sites.[7][11] These sites can chelate with the acidic functional groups on your herbicide, causing significant tailing.[3][12]

While less common, physical issues can also be a factor. If all peaks in your chromatogram are tailing, suspect a physical problem like a column void or extra-column volume.[13][14]

Part 2: Deep Dive - Chemical Mechanisms and Solutions

Here, we explore the "why" behind the solutions and provide a more detailed troubleshooting framework.

Q3: How does mobile phase pH control peak shape for acidic herbicides?

A: The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. For an acidic herbicide (which we can represent as HA), the goal is to ensure it exists in a single, un-ionized state throughout its analysis.

According to the Henderson-Hasselbalch equation, an acid is >99% protonated (in its neutral HA form) when the pH is at least 2 units below its pKa. By lowering the mobile phase pH (e.g., to pH 2.5-3.0), you achieve two critical objectives:

  • You fully protonate your acidic herbicide, preventing peak distortion from mixed ionization states.[10]

  • You suppress the ionization of the problematic acidic silanol groups on the stationary phase, minimizing their ability to form secondary hydrogen bonds.[6][11][13]

The diagram below illustrates this principle.

G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (near pKa) Low_Analyte Acidic Herbicide (HA) (Fully Protonated) Low_Silanol Silica Surface (Si-OH) (Protonated) Result1 Symmetrical Peak Low_Silanol->Result1 Minimal Secondary Interaction High_Analyte Acidic Herbicide (HA / A⁻) (Mixed Ionization) High_Silanol Silica Surface (Si-O⁻) (Partially Ionized) High_Analyte->High_Silanol Strong Secondary Interaction Result2 Tailing Peak High_Silanol->Result2

Caption: Effect of mobile phase pH on analyte and silanol interactions.

Q4: My peaks still tail at low pH. What role does the column play?

A: If pH optimization isn't enough, your column is the next logical focus. Not all silica-based columns are created equal.

  • Column Type: Modern columns use high-purity, "Type B" silica, which has significantly fewer metal impurities and less acidic silanol groups compared to older "Type A" silica.[6][15]

  • End-capping: Choose a column that is thoroughly "end-capped."[8] This is a chemical process that covers many of the residual silanol groups with a non-polar cap (like a trimethylsilyl group), effectively shielding them from interacting with your analyte.[5][6][10]

  • Alternative Chemistries: For very problematic compounds, consider stationary phases that are inherently more inert, such as hybrid silica-polymer particles or columns based entirely on polymeric supports.[11][16] These offer reduced silanol activity and often provide better peak shapes for challenging polar analytes.

Q5: What mobile phase additives, other than acid, can help?

A: While adjusting pH is primary, other additives can be beneficial:

  • Buffers: Simply adding acid sets the pH, but a buffer maintains it. Using a buffer (e.g., 10-25 mM ammonium formate or phosphate, pH adjusted) ensures the pH remains stable even when the sample is introduced, preventing on-column pH shifts that can cause tailing.[8]

  • Ionic Strength Modifiers: Increasing the concentration of your buffer (e.g., from 10 mM to 25 mM) increases the ionic strength of the mobile phase.[13] The buffer ions can help shield or mask the active silanol sites, reducing the likelihood of secondary interactions with your analyte.[17]

  • Chelating Agents: If you suspect metal contamination from your system or column, adding a small amount of a chelating agent like EDTA (e.g., 10 µM) to the mobile phase can be highly effective.[12] The EDTA will bind to the metal ions, deactivating them and preventing them from interacting with your acidic herbicide.

Part 3: Protocols and Data

This section provides practical, step-by-step instructions and illustrative data.

Experimental Protocol: Preparation of a Low-pH Mobile Phase

This protocol describes the preparation of a standard mobile phase (pH 2.7) suitable for suppressing tailing in the analysis of many acidic herbicides.

Objective: To prepare a buffered mobile phase that ensures the analyte is fully protonated and silanol interactions are minimized.[10]

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or Phosphoric acid)

  • 0.45 µm solvent filter apparatus

Procedure:

  • Prepare Aqueous Buffer: Pour approximately 900 mL of HPLC-grade water into a clean 1 L glass container.

  • Adjust pH: While stirring, slowly add formic acid dropwise until the pH meter reads a stable 2.7. A concentration of 0.1% formic acid is a common and effective starting point.[9]

  • Filter: Filter the aqueous buffer through a 0.45 µm solvent filter to remove any particulates that could block your system.

  • Prepare Final Mobile Phase: Mix the prepared aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 60:40 v/v for a starting point).

  • Degas: Thoroughly degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles from interfering with pump performance and detector stability.

  • Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes, or until the detector baseline is stable, before injecting your samples.

Data Table: Effect of Mobile Phase pH on Tailing Factor

The following table illustrates how the tailing factor for a hypothetical acidic herbicide (pKa = 4.5) can be dramatically affected by the mobile phase pH.

Mobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (Tf)Peak Shape Quality
5.5Mostly Anionic (A⁻)Ionized (Si-O⁻)2.1Poor
4.5 (at pKa)50% HA / 50% A⁻Partially Ionized1.8Very Poor
3.5Mostly Protonated (HA)Partially Ionized1.4Marginal
2.7 Fully Protonated (HA) Protonated (Si-OH) 1.1 Excellent

This data is illustrative and demonstrates a common trend observed in practice.[1]

Part 4: Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to solve the problem. Use the following workflow to guide your efforts.

G Start Peak Tailing Observed Q1 Are ALL peaks tailing? Start->Q1 System_Issue Suspect Physical Problem: - Column void/damage - Extra-column volume (tubing, fittings) Q1->System_Issue Yes Chemical_Issue Suspect Chemical Interaction Q1->Chemical_Issue No, only acidic analytes System_Sol Action: 1. Check/replace fittings. 2. Use shorter/narrower tubing. 3. Flush or replace column. 4. Use a guard column. System_Issue->System_Sol Q2 Is mobile phase pH ≥ 2 units below analyte pKa? Chemical_Issue->Q2 pH_OK pH is likely not the primary issue. Q2->pH_OK Yes pH_Bad Action: 1. Lower mobile phase pH to 2.5-3.0. 2. Use a buffer (e.g., 0.1% Formic Acid). Q2->pH_Bad No Q3 Are you using a modern, high-purity, end-capped column? pH_OK->Q3 Col_Bad Action: Switch to a high-purity, fully end-capped C18 or alternative phase (e.g., hybrid). Q3->Col_Bad No / Unsure Col_OK Suspect secondary interactions (e.g., metal contamination). Q3->Col_OK Yes Final_Sol Action: 1. Increase buffer concentration. 2. Add 10µM EDTA to mobile phase. 3. Check sample solvent strength. Col_OK->Final_Sol

Caption: A logical workflow for troubleshooting peak tailing of acidic herbicides.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ALWSCI. (2025, July 17).
  • Chrom Tech, Inc. (2025, October 28).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ACD/Labs. (2022, October 6).
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • BenchChem. (2025). Troubleshooting peak tailing of 1-Naphthoic acid in reverse-phase HPLC.
  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • MilliporeSigma.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ALWSCI. (2026, March 5). Mechanisms And Mitigation Strategies Of Peak Tailing in Chromatographic Analysis Of Pesticide Residues.
  • The LCGC Blog.
  • Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing.
  • MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Sigma-Aldrich. HPLC Analysis of Acidic Herbicides in Water on a Polymeric C18 Column after SPE using Supelclean™ ENVI™-Carb.
  • Merck. HPLC and UHPLC Column Selection Guide.

Sources

Validation & Comparative

Biological activity of Methyl 2-phenoxypropanoate vs other auxinic herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Kinetic Evaluation of Methyl 2-Phenoxypropanoate Against Halogenated Auxinic Herbicides

As drug development professionals and agrochemical researchers evaluate next-generation synthetic auxins, understanding the precise structural determinants of receptor binding is paramount. This guide provides an objective, mechanistically grounded comparison between Methyl 2-phenoxypropanoate (M2PP) and established halogenated auxinic herbicides (such as Mecoprop, Dichlorprop, and 2,4-D).

By dissecting receptor-ligand dynamics and detailing self-validating experimental workflows, this analysis bridges the gap between molecular structure and in vivo biological efficacy.

Mechanistic Grounding: Receptor-Ligand Dynamics

Auxinic herbicides exert their biological activity by mimicking the natural plant hormone indole-3-acetic acid (IAA). They function as a "molecular glue" that stabilizes the interaction between the TIR1/AFB F-box receptor proteins and Aux/IAA transcriptional repressors, leading to the ubiquitin-dependent degradation of the repressors and subsequent lethal runaway gene expression[2].

When comparing M2PP to highly active commercial alternatives like Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), two critical structural deficiencies in M2PP become apparent:

  • The Esterification Bottleneck (Pro-herbicide Nature): The TIR1 binding pocket contains a fixed cavity defined by highly selective polar residues, specifically Arginine 403 and Serine 438 [2]. These residues require a free carboxylic acid to form anchoring electrostatic interactions. Because M2PP is a methyl ester, it possesses negligible intrinsic receptor affinity. It acts strictly as a pro-herbicide and relies entirely on endogenous plant esterases to undergo hydrolysis into 2-phenoxypropanoic acid before it can interact with the receptor [4].

  • Absence of Halogen-Driven Hydrophobic Anchoring: Even post-hydrolysis, the resulting 2-phenoxypropanoic acid lacks halogen substitutions. Halogenation (e.g., chlorine at the 2, 4, or 5 positions of the phenyl ring) is critical for occupying the hydrophobic base of the TIR1 pocket. Halogenated phenoxypropanoates like Mecoprop and Dichlorprop exhibit significantly higher binding affinities to TIR1 than unsubstituted variants—and even outperform 2,4-D at the TIR1 receptor—due to optimal steric filling that drastically slows the dissociation rate ( koff​ ) [1, 3].

Pathway M2PP Methyl 2-phenoxypropanoate (Inactive Ester) Esterase Plant Esterases (Hydrolysis) M2PP->Esterase Metabolic Activation Acid 2-Phenoxypropanoic Acid (Weak Ligand) Esterase->Acid Cleavage TIR1 TIR1/AFB Receptor Complex Acid->TIR1 Sub-optimal Binding Degradation Aux/IAA Repressor Degradation TIR1->Degradation Ubiquitination Response Herbicidal Gene Expression Degradation->Response ARF Release

Caption: Bioactivation of M2PP and subsequent sub-optimal auxin signaling pathway activation.

Quantitative Data Presentation

The table below synthesizes the structural properties and relative biological activities of M2PP against standard auxinic benchmarks.

CompoundStructural ClassHalogenationPro-herbicide (Ester)?Relative TIR1 Binding AffinityIn Vivo Herbicidal Efficacy
Methyl 2-phenoxypropanoate PhenoxypropanoateNoneYes (Methyl Ester)Negligible (Pre-hydrolysis)Very Low
2-Phenoxypropanoic Acid PhenoxypropanoateNoneNoLowLow
Mecoprop Phenoxypropanoate4-ChloroNoHighHigh
Dichlorprop Phenoxypropanoate2,4-DichloroNoHighHigh
2,4-D Phenoxyacetate2,4-DichloroNoModerate-HighHigh
Dicamba Benzoate3,6-DichloroNoLow (Relies on AFB5)High

Note: While Dicamba shows low binding to TIR1, it maintains high efficacy due to its selective affinity for the AFB5 receptor variant [1]. Mecoprop and Dichlorprop demonstrate superior TIR1 binding compared to 2,4-D due to the propanoate side chain optimizing the receptor fit.

Experimental Validation Workflows

To objectively validate the performance of M2PP versus halogenated alternatives, we must isolate receptor-level kinetics from whole-plant metabolic variables. The following protocols are designed as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) for Receptor Kinetics

Causality & Rationale: Whole-plant bioassays measure the sum of compound uptake, esterase cleavage, transport, and receptor activation [3]. To prove that M2PP's lower efficacy is due to poor receptor affinity rather than poor cellular uptake, SPR is utilized to measure the exact physical association ( kon​ ) and dissociation ( koff​ ) rates using purified proteins.

Step-by-Step Methodology:

  • Sensor Functionalization: Immobilize the biotinylated Aux/IAA7 degron peptide onto a streptavidin-coated SPR sensor chip.

  • Complex Assembly: Purify the recombinant Arabidopsis TIR1/AFB-ASK1 receptor complex.

  • Analyte Co-injection: Flow the purified receptor complex over the sensor chip simultaneously with 50 µM of the test compound (M2PP, 2-phenoxypropanoic acid, Mecoprop, or IAA as a baseline).

  • Kinetic Evaluation: Record the sensorgrams. Calculate the binding amplitude at the end of the association phase relative to the natural auxin IAA (set at 100%).

  • Self-Validation Check: Inject a tir1 mutant receptor complex (with a mutated binding pocket) alongside the test compounds. A complete lack of SPR signal in this channel validates that all recorded binding in the primary channel is strictly specific to the functional auxin-binding pocket, ruling out non-specific sensor adhesion.

SPRWorkflow Step1 1. Immobilize Aux/IAA Degron Peptide on SPR Sensor Chip Step2 2. Flow Purified TIR1/AFB-ASK1 Receptor Complex Step1->Step2 Step3 3. Co-inject Herbicide Analyte (M2PP, Mecoprop, IAA) Step2->Step3 Step4 4. Record Association (k_on) & Dissociation (k_off) Rates Step3->Step4 Step5 5. Validate Specificity via tir1 Mutant Control Injection Step4->Step5

Caption: Self-validating Surface Plasmon Resonance (SPR) workflow for quantifying auxin receptor kinetics.

Protocol B: Arabidopsis Root Elongation Assay (In Vivo Efficacy)

Causality & Rationale: Root elongation is hypersensitive to auxinic disruption. By comparing M2PP to its pre-hydrolyzed acid form and to Mecoprop in wild-type vs. esterase-inhibited plants, we can quantify the exact biological bottleneck caused by the methyl ester group.

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates supplemented with varying concentrations (0.1 µM to 100 µM) of M2PP, 2-phenoxypropanoic acid, and Mecoprop.

  • Seed Plating: Surface-sterilize wild-type (Col-0) and tir1 mutant Arabidopsis seeds. Plate them uniformly on the agar.

  • Incubation: Grow vertically in a controlled environmental chamber (22°C, 16h light/8h dark cycle) for 7 days.

  • Quantification: Image the plates and use ImageJ to measure primary root lengths. Calculate the IC50​ (concentration inhibiting root growth by 50%) for each compound.

  • Self-Validation Check: The tir1 mutant line acts as an internal negative control. If M2PP or Mecoprop inhibits root elongation in the tir1 mutant to the same degree as in the wild-type, the toxicity is off-target. True auxinic herbicides will show a massive rightward shift in the IC50​ curve for the tir1 mutant compared to the wild-type.

Conclusion

While Methyl 2-phenoxypropanoate shares a structural backbone with potent phenoxypropanoate herbicides, its lack of halogenation and its esterified state severely handicap its biological activity. The necessity for metabolic cleavage introduces a pharmacokinetic delay, and the absence of halogens prevents the stable hydrophobic anchoring required to effectively trap the Aux/IAA co-receptor. For robust herbicidal drug development, halogenated free acids (or rapidly hydrolyzable esters of halogenated acids) remain structurally superior.

References

  • The differential binding and biological efficacy of auxin herbicides Source: nih.gov URL:[Link]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide Source: cas.cn URL:[Link]

  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation Source: acs.org URL:[Link]

  • Enzyme catalysed hydrolysis of chlorophenoxypropionates Source: cdnsciencepub.com URL:[Link]

A Comparative Analysis of Synthetic Routes to Phenoxypropanoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxypropanoates are a critical structural motif in a wide array of commercially significant molecules, from pharmaceuticals to herbicides. The precise and efficient construction of the ether linkage in these compounds is a pivotal step in their synthesis. This guide provides a comparative analysis of the three primary synthetic routes to phenoxypropanoates: the Williamson ether synthesis, the Ullmann condensation, and the Mitsunobu reaction. Each method is evaluated based on its mechanism, substrate scope, reaction conditions, and practical considerations, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy.

The Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains the most common and straightforward method for preparing ethers, including phenoxypropanoates. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion displaces a leaving group on an alkyl halide or sulfonate.

Chemical Principles and Mechanism

The reaction is initiated by the deprotonation of a phenol using a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl propanoate bearing a good leaving group (e.g., bromide, iodide, tosylate), leading to the formation of the desired ether and a salt byproduct.[1] The SN2 nature of the reaction dictates that the electrophile should be sterically unhindered, making primary alkyl halides the ideal substrates.

Field-Proven Insights

A key consideration in the Williamson synthesis is the choice of base and solvent. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol.[1] The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.

For large-scale syntheses, phase-transfer catalysis (PTC) offers a greener and more efficient alternative.[2][3] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase containing the alkyl halide, enabling the reaction to proceed under milder conditions and with less hazardous solvents.[2][3]

Experimental Protocol: Synthesis of Ethyl 2-Phenoxypropanoate

Materials:

  • Phenol

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 1 hour.

  • To the refluxing mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the purified ethyl 2-phenoxypropanoate.

The Cross-Coupling Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that provides a powerful method for the formation of diaryl ethers and, by extension, phenoxypropanoates.[4] This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, with sterically hindered or electron-deficient phenols.

Chemical Principles and Mechanism

The Ullmann condensation involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[4] The reaction mechanism is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired ether and regenerates the active copper(I) catalyst.[5][6][7][8] The use of ligands, such as diamines or amino acids, can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and facilitating the coupling process under milder conditions.[5][9]

Field-Proven Insights

Historically, the Ullmann reaction required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[5] Modern advancements have led to the development of more efficient catalytic systems that operate under significantly milder conditions. The choice of the copper source (e.g., CuI, CuBr, or copper nanoparticles), ligand, base, and solvent is crucial for the success of the reaction.[6][7][8] For instance, the use of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction and improve yields.[10] The reactivity of the aryl halide follows the general trend: I > Br > Cl.

Experimental Protocol: Synthesis of Methyl 2-(4-Nitrophenoxy)propanoate

Materials:

  • 4-Nitrophenol

  • Methyl 2-bromopropanoate

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs2CO3)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitrophenol (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous toluene, followed by methyl 2-bromopropanoate (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-(4-nitrophenoxy)propanoate.

The Mild and Stereospecific Route: Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient method for the formation of ethers with inversion of stereochemistry at the alcohol carbon.[11][12] This makes it a particularly valuable tool for the synthesis of chiral phenoxypropanoates.[11][12]

Chemical Principles and Mechanism

The Mitsunobu reaction involves the reaction of an alcohol with a nucleophile (in this case, a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12][13] The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh3 and DEAD.[13] This intermediate then activates the alcohol, which is subsequently displaced by the phenoxide nucleophile in an SN2 fashion, leading to the desired ether with inversion of configuration.[13][14]

Field-Proven Insights

A key advantage of the Mitsunobu reaction is its mild reaction conditions, which are often carried out at or below room temperature.[13][15] This makes it compatible with a wide range of functional groups. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[16][17] To address this, various modified phosphines and azodicarboxylates have been developed to facilitate byproduct removal.[13] The acidity of the phenolic nucleophile is also a critical factor; phenols with a pKa greater than 13 are generally not suitable for this reaction.[14] The reaction is also known to be sensitive to steric hindrance around the alcohol.[18]

Experimental Protocol: Synthesis of (S)-Ethyl 2-Phenoxypropanoate from (R)-Ethyl Lactate

Materials:

  • (R)-Ethyl lactate

  • Phenol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) (40% solution in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To a stirred solution of (R)-ethyl lactate (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-ethyl 2-phenoxypropanoate.

Comparative Summary of Synthetic Routes

ParameterWilliamson Ether SynthesisUllmann CondensationMitsunobu Reaction
Mechanism SN2Copper-catalyzed cross-couplingRedox-condensation (SN2 displacement)
Typical Yield Good to ExcellentModerate to GoodGood to Excellent
Reaction Temp. 50-150 °C80-200 °C (classic), milder with modern catalysts0-25 °C
Key Reagents Alkyl halide/sulfonate, BaseAryl halide, Copper catalyst, Base, LigandPhosphine, Azodicarboxylate
Stereochemistry Inversion at electrophilic carbonNot applicableInversion at alcohol carbon
Substrate Scope Best with primary alkyl halidesTolerates a wide range of phenols and aryl halidesBest with primary and secondary alcohols, acidic phenols
Key Advantages Cost-effective, simple procedure, scalable.[19][20]Broad substrate scope, good for hindered substrates.[5][6][7][8]Mild conditions, stereospecific inversion.[11][12][21][22]
Key Disadvantages Limited by steric hindrance, potential for elimination side reactions.[1]Harsh conditions in classic method, catalyst toxicity.[5]Stoichiometric byproducts, cost of reagents, safety concerns with azodicarboxylates.[15][16][17]

Visualizing the Synthetic Pathways

Reaction Mechanisms

Williamson_Ether_Synthesis phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide + Base base Base (e.g., K₂CO₃) ether Phenoxypropanoate (Ar-O-R) phenoxide->ether + R-X alkyl_halide Alkyl Propanoate (R-X) alkyl_halide->ether salt Salt (KX) ether->salt + Byproduct

Caption: Mechanism of the Williamson Ether Synthesis.

Ullmann_Condensation phenol Phenol (Ar-OH) cu_phenoxide Copper(I) Phenoxide (Ar-O-Cu) phenol->cu_phenoxide + Cu(I) cu_catalyst Cu(I) Catalyst cu_intermediate Copper(III) Intermediate cu_phenoxide->cu_intermediate + Ar'-X (Oxidative Addition) aryl_halide Aryl Halide (Ar'-X) aryl_halide->cu_intermediate cu_intermediate->cu_catalyst Regeneration ether Diaryl Ether (Ar-O-Ar') cu_intermediate->ether Reductive Elimination

Caption: Mechanism of the Ullmann Condensation.

Mitsunobu_Reaction alcohol Alcohol (R-OH) activated_alcohol Activated Alcohol alcohol->activated_alcohol + Betaine phenol Phenol (Ar-OH) ether Phenoxypropanoate (Ar-O-R) phenol->ether Nucleophilic Attack pph3 PPh₃ betaine Betaine Intermediate pph3->betaine + DEAD dead DEAD dead->betaine betaine->activated_alcohol activated_alcohol->ether byproducts PPh₃=O + Reduced DEAD ether->byproducts + Byproducts

Caption: Mechanism of the Mitsunobu Reaction.

Comparative Workflow

Comparative_Workflow cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_mitsunobu Mitsunobu Reaction start Starting Materials: Phenol & Propanoate Derivative williamson_reagents Reagents: Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->williamson_reagents ullmann_reagents Reagents: Cu Catalyst, Base, Ligand Solvent (e.g., Toluene) start->ullmann_reagents mitsunobu_reagents Reagents: PPh₃, DEAD/DIAD Solvent (e.g., THF) start->mitsunobu_reagents williamson_conditions Conditions: 50-150 °C williamson_reagents->williamson_conditions williamson_workup Workup: Filtration, Extraction williamson_conditions->williamson_workup product Phenoxypropanoate Product williamson_workup->product ullmann_conditions Conditions: 80-200 °C ullmann_reagents->ullmann_conditions ullmann_workup Workup: Filtration, Extraction, Chromatography ullmann_conditions->ullmann_workup ullmann_workup->product mitsunobu_conditions Conditions: 0-25 °C mitsunobu_reagents->mitsunobu_conditions mitsunobu_workup Workup: Chromatography mitsunobu_conditions->mitsunobu_workup mitsunobu_workup->product

Caption: Comparative workflow of the three main synthetic routes to phenoxypropanoates.

Conclusion

The choice of synthetic route to phenoxypropanoates is a multifaceted decision that depends on factors such as substrate availability, desired stereochemistry, scale of the reaction, and economic considerations. The Williamson ether synthesis remains a robust and cost-effective method for many applications, particularly on an industrial scale. The Ullmann condensation provides a valuable alternative for more challenging substrates that are not amenable to the Williamson synthesis. For the synthesis of chiral phenoxypropanoates where stereochemical integrity is paramount, the Mitsunobu reaction offers a mild and highly stereospecific approach, despite its drawbacks related to byproduct formation. By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to efficiently and effectively synthesize their target phenoxypropanoate molecules.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Fui, C. J., Sarjadi, M. S., & Sarkar, S. M. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.
  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Demizu, Y., & Kurihara, M. (2014). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Chemical Record, 14(5), 879-890.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Hirose, D., Taniguchi, T., & Ishibashi, H. (2013). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents.
  • BenchChem. (2025). An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane. BenchChem.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.
  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia.
  • EP1670743B1. (2007). Production process of optically pure 2-(4-hydroxyphenoxy)-propionic acid compounds.
  • Dow AgroSciences. (n.d.). The Production of Phenoxy Herbicides.
  • Varadwaj, A., & Kumar, S. (2020). Development of a continuous process: a perspective for Mitsunobu reaction. Journal of Chemical Sciences, 132(1), 1-9.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Sather, A. C., & Buchwald, S. L. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor.
  • Freedman, H. H., & Dubois, R. A. (1975).
  • US20210017113A1. (2021). Preparation method of phenoxycarboxylic acid herbicides.
  • Scribd. (n.d.). Mitsunobu Reaction Insights. Scribd.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem.
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  • Wikipedia. (2023). Ullmann reaction. Wikipedia.
  • BYJU'S. (2020). Ullmann Reaction. BYJU'S.
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  • Wordpress. (n.d.).
  • BenchChem. (2025). 2-(4-Hydroxyphenoxy)
  • CN101177417A. (2008). Method for preparing herbicide fenoxaprop-p-ethyl.
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  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.
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  • Zarei, A., & Hajipour, A. R. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Reddy, K. R., & Falck, J. R. (2002). Chemoselective esterification of phenolic acids and alcohols. Organic letters, 4(22), 3839-3841.
  • Yilmaz, I., & Ceylan, S. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 133-140.
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Validation of analytical methods for quantifying Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validation of Analytical Methods for Quantifying Methyl 2-Phenoxypropanoate

Section 1: Introduction & Analyte Profile

Methyl 2-phenoxypropanoate (CAS 2065-24-9) is a highly versatile esterified organic compound frequently utilized as a critical intermediate in the synthesis of agrochemicals (such as phenoxy-based herbicides) and complex pharmaceuticals[1]. Because the purity of this intermediate directly dictates the yield, safety, and impurity profile of downstream active pharmaceutical ingredients (APIs), establishing a rigorously validated quantitative analytical method is an absolute necessity.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Methyl 2-phenoxypropanoate. The methodologies are structured around the latest ICH Q2(R2) guidelines (effective June 14, 2024), which emphasize a lifecycle approach, advanced statistical evaluations, and fit-for-purpose analytical procedure development[2][3].

Section 2: Analytical Modalities & Causality Behind the Choices

Selecting the appropriate analytical modality is not arbitrary; it requires a deep understanding of the physicochemical properties of the analyte to ensure the method is inherently robust.

  • HPLC-UV (Robustness & Routine QA): Methyl 2-phenoxypropanoate contains a phenoxy ring, which provides a strong chromophore for UV detection (optimally monitored at 270 nm). A reverse-phase approach utilizing a low-silanol column (e.g., C18 or Newcrom R1) paired with an acidic mobile phase is chosen specifically to suppress the ionization of potential acidic impurities, such as unreacted 2-phenoxypropionic acid[4]. This causality ensures that all species remain fully protonated, resulting in sharp, symmetrical peaks and predictable retention times.

  • GC-MS (High Specificity & Trace Analysis): With a molecular weight of 180.20 g/mol and the absence of highly polar, hydrogen-bonding functional groups (due to the esterification of the carboxylic acid), this compound exhibits excellent volatility and thermal stability[5]. This makes it an ideal candidate for capillary GC without the need for cumbersome derivatization steps. Mass spectrometry in Selected Ion Monitoring (SIM) mode offers unparalleled specificity, easily differentiating the analyte from structurally similar synthetic byproducts.

G A Methyl 2-phenoxypropanoate (Analyte) B High Volatility & Thermal Stability A->B Physical Prop C Phenoxy Chromophore (UV Active) A->C Optical Prop D GC-MS (High Sensitivity/Specificity) B->D Capillary Separation E HPLC-UV (Robustness/Routine QA) C->E Reverse Phase

Caption: Logical decision tree for selecting analytical modalities based on analyte properties.

Section 3: ICH Q2(R2) Validation Framework: A Self-Validating System

The ICH Q2(R2) guideline mandates that analytical procedures must be demonstrated to be "fit for the intended purpose" through rigorous validation of specificity, accuracy, precision, and reportable range[2][6]. To ensure scientific trustworthiness, our protocols integrate built-in self-validating mechanisms:

  • System Suitability Testing (SST): Acts as an automated gatekeeper. If the instrument baseline, peak tailing factor, or theoretical plate count fails predefined criteria, the run halts. This prevents the generation of invalid data before sample analysis even begins.

  • Internal Standardization: In GC-MS, the use of an internal standard automatically corrects for micro-variations in injection volume, matrix suppression, and detector drift, ensuring the system continuously calibrates itself against physical anomalies[5].

G S1 System Suitability (Self-Validation Gate) S2 Specificity (Interference Check) S1->S2 Pass S3 Linearity & Range (Proportional Response) S2->S3 Verified S4 Accuracy & Precision (Recovery & Repeatability) S3->S4 Established S5 Validated Method (ICH Q2(R2) Compliant) S4->S5 Approved

Caption: Sequential logic of ICH Q2(R2) validation ensuring a self-validating analytical system.

Section 4: Experimental Protocols

Protocol A: HPLC-UV Routine Quantification

This method is optimized for high-throughput quality control and assay determination.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 or Newcrom R1 (150 mm × 4.6 mm, 5 µm)[4].

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water containing 0.1% Formic Acid. (Causality: Formic acid ensures MS-compatibility if hyphenation is later required, while maintaining the analyte and any acidic impurities in a consistent, non-ionized state for stable retention)[4].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve 10 mg of Methyl 2-phenoxypropanoate reference standard in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to working concentrations (10–100 µg/mL).

  • Validation Execution (ICH Q2(R2)):

    • System Suitability: Inject the 50 µg/mL standard 5 times. Acceptance criteria: Relative Standard Deviation (RSD) < 2.0%, Tailing Factor < 1.5.

    • Linearity: Inject 5 concentration levels across the reportable range[7]. Calculate the regression line using the least-squares method.

    • Accuracy: Perform recovery studies by spiking known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% of the target concentration[7].

Protocol B: GC-MS Trace Analysis

This method is designed for extreme specificity, ideal for trace-level impurity profiling or pharmacokinetic studies.

  • Chromatographic Conditions:

    • Column: J&W DB5-ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness)[5].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 250°C, hold for 3 mins.

    • Detection: Electron Ionization (EI) source at 70 eV. Selected Ion Monitoring (SIM) mode tracking m/z 180 (Molecular Ion) and m/z 121 (Loss of -COOCH3).

  • Sample Preparation: Extract or dilute the sample in a highly volatile organic solvent like hexanes or ethyl acetate (50:1)[1][5]. Add 4-methoxy-3-nitro-benzotrifluoride as an internal standard to a final concentration of 10 µg/mL[5].

  • Validation Execution (ICH Q2(R2)):

    • Specificity: Inject blank solvent and internal standard alone to verify no co-eluting peaks at the retention time of Methyl 2-phenoxypropanoate[7].

    • Precision: Assess intermediate precision by having two different analysts prepare and inject 6 replicates on different days, utilizing the internal standard ratio for quantification[3].

Section 5: Quantitative Data Summaries

The following table synthesizes the expected validation performance metrics for both methods, objectively comparing their capabilities based on ICH Q2(R2) parameters[3][6].

Validation Parameter (ICH Q2(R2))HPLC-UV PerformanceGC-MS PerformanceComparative Advantage
Specificity Good (Dependent on chromatographic resolution)Excellent (Mass-to-charge ratio confirmation)GC-MS (No structural ambiguity)
Linearity (R²) > 0.999 over 10–100 µg/mL> 0.995 over 0.1–10 µg/mLHPLC-UV (Wider dynamic range)
Limit of Detection (LOD) ~0.5 µg/mL~0.01 µg/mLGC-MS (Superior sensitivity)
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.03 µg/mLGC-MS (Better for trace impurities)
Precision (RSD %) < 1.0% (Highly repeatable)< 3.0% (Requires internal standard)HPLC-UV (Simpler mechanics)
Accuracy (Recovery %) 98.0% – 102.0%95.0% – 105.0%HPLC-UV (Less matrix suppression)

Conclusion

For routine lot-release testing and bulk assay determination of Methyl 2-phenoxypropanoate, HPLC-UV is the superior choice due to its high precision, wider linear range, and operational robustness. However, for genotoxic impurity profiling, degradation studies, or trace analysis, GC-MS is mandatory due to its unmatched sensitivity and specific mass-spectral confirmation. Both methods, when validated under the rigorous self-validating framework of ICH Q2(R2), ensure absolute data integrity and regulatory compliance.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid | The Journal of Organic Chemistry Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid (Supporting Information) Source: Smith Scholarworks (smith.edu) URL: [Link]

  • Title: Promolate (HPLC Method Reference) Source: SIELC Technologies URL: [Link]

Sources

A Comparative Guide to the Binding Affinity of Phenoxy-Carboxylate Auxins and Auxin Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The SCF^(TIR1/AFB) Co-Receptor System

In plant biology and agrochemical development, understanding the precise binding kinetics of auxinic compounds is critical for rational drug and herbicide design. Auxin perception is mediated by a unique co-receptor system where the hormone acts as a "molecular glue"[1]. The binding of an auxin ligand stabilizes the interaction between an F-box protein (such as TIR1 or AFB1-5) and an Aux/IAA transcriptional repressor[1]. This ternary complex formation triggers the ubiquitination and subsequent proteasomal degradation of the Aux/IAA repressor, thereby liberating Auxin Response Factors (ARFs) to initiate gene transcription[2].

While the endogenous hormone indole-3-acetic acid (IAA) sets the baseline for receptor activation, synthetic phenoxy-carboxylate auxins—such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA)—exhibit distinct binding affinities and receptor preferences[3].

Pathway Auxin Auxin Ligand (IAA / 2,4-D) Complex SCF Co-receptor Ternary Complex Auxin->Complex TIR1 TIR1/AFB Receptor TIR1->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Ubiquitination of Aux/IAA Complex->Ubiquitin E3 Ligase Activity Degradation 26S Proteasome Degradation Ubiquitin->Degradation ARF ARF Transcription Activation Degradation->ARF Releases ARF

Figure 1: Mechanism of auxin-induced SCFTIR1/AFB co-receptor assembly and ARF activation.

Structural Causality: Why Phenoxy-Carboxylates Bind Differently

To understand the causality behind the experimental binding data, we must examine the receptor's binding pocket. Crystallographic studies of the TIR1-ASK1 complex reveal that auxins are anchored at the base of the pocket via their carboxylate groups, which interact with residues Arg403 and Ser438[4].

However, a critical divergence occurs in how the ring structures interact with the receptor:

  • Indole-3-Acetic Acid (IAA): The endogenous hormone possesses an NH group on its indole ring that forms a stabilizing hydrogen bond with the Lys439 residue of TIR1[4]. This interaction tightly anchors the molecule, leading to a slow dissociation rate ( koff​ )[5].

  • Phenoxy-Carboxylates (2,4-D): Molecules like 2,4-D lack this hydrogen-donating NH group[6]. Instead, they rely heavily on the hydrophobic interactions of their halogenated aromatic rings[7]. The absence of the Lys439 hydrogen bond results in a significantly faster dissociation rate, which fundamentally lowers the overall binding affinity (higher Kd​ ) of 2,4-D compared to IAA[5].

The Agrochemical Paradox: If 2,4-D has a lower affinity for TIR1 than IAA, why is it such a potent herbicide? The causality lies in cellular pharmacokinetics. Phenoxy-carboxylates are highly resistant to plant metabolic degradation and are poorly recognized by cellular efflux carriers[6]. This leads to massive intracellular accumulation that easily overcomes the lower receptor affinity, driving the co-receptor system into hyper-activation and causing lethal developmental abnormalities[6].

Quantitative Binding Affinity Comparison

The differential sensing of auxins is best illustrated by comparing their equilibrium dissociation constants ( Kd​ ). Lower Kd​ values indicate higher binding affinity. The data below synthesizes SPR kinetic evaluations across different receptor clades (TIR1 vs. AFB5).

Auxin LigandChemical ClassReceptor Complex Kd​ (nM)Binding Characteristics & Specificity
IAA Indole-acetate (Endogenous)TIR1-IAA2/7~11 - 84High affinity; slow dissociation due to Lys439 H-bond[6][8].
2,4-D Phenoxy-carboxylateTIR1-IAA2~140 - 300Moderate affinity; faster dissociation; targets TIR1/AFB1-3[8].
Dicamba BenzoateTIR1-IAA2~250 - 700Low affinity across both TIR1 and AFB5 clades[5][8].
Picloram Pyridine-carboxylateAFB5-IAA7~50High affinity specifically for AFB5; selective agonist[1].

Note: Kd​ values vary slightly based on the specific Aux/IAA degron peptide used in the assay (e.g., IAA2 vs. IAA7), but the relative affinity ratios remain highly consistent across the literature[1][8].

Validated Experimental Protocol: Surface Plasmon Resonance (SPR)

To generate the quantitative data shown above, Surface Plasmon Resonance (SPR) is the gold standard. SPR provides label-free, real-time monitoring of the association ( kon​ ) and dissociation ( koff​ ) phases, allowing for the precise calculation of Kd​ [9].

Experimental Design Rationale: Instead of using full-length Aux/IAA proteins—which are highly prone to in vitro aggregation—this protocol utilizes a synthesized, biotinylated peptide corresponding to the Domain II (DII) degron motif of the Aux/IAA protein[1]. This peptide is sufficient to cap the auxin-binding pocket and form the ternary complex[9].

Step-by-Step SPR Methodology
  • Surface Functionalization: Dock a streptavidin-coated SPR sensor chip into the instrument. Inject a biotinylated Aux/IAA degron peptide (e.g., from IAA7 or IAA2) across the active flow cells until a stable baseline immobilization level is achieved[9]. Block empty sites with biocytin[9].

  • Analyte Equilibration: Co-express recombinant TIR1 (or AFB5) with ASK1 in an insect cell expression system (e.g., Sf9 or Hi5 cells) and purify the complex[8]. Pre-incubate the purified TIR1-ASK1 complex with varying concentrations of the target auxin (e.g., 2,4-D ranging from 10 nM to 100 μM) in a running buffer to allow binary complex equilibration[1].

  • Association Phase: Inject the pre-equilibrated TIR1-auxin analyte over the functionalized sensor chip at a constant flow rate (e.g., 30 μL/min) for 180 seconds[9]. The auxin ligand acts as the "glue," promoting the binding of TIR1 to the immobilized degron peptide, recorded as an increase in Response Units (RU)[2].

  • Dissociation Phase: Switch the flow back to the running buffer (containing the same concentration of auxin to prevent biphasic dissociation of the binary complex) for 300 seconds[9]. Monitor the decay in RU as the complex dissociates[2].

  • Kinetic Evaluation: Subtract the response of a reference flow cell (lacking the degron peptide) to correct for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​=koff​/kon​ [9].

SPR_Workflow Step1 1. Surface Functionalization Immobilize Biotin-Aux/IAA Degron Step2 2. Analyte Equilibration Mix TIR1/AFB + Auxin Ligand Step1->Step2 Step3 3. Association Phase Inject Analyte (Measure kon) Step2->Step3 Step4 4. Dissociation Phase Flow Buffer (Measure koff) Step3->Step4 Step5 5. Kinetic Analysis Fit 1:1 Langmuir Model (Kd) Step4->Step5

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for auxin binding kinetics.

Conclusion

The binding affinity of phenoxy-carboxylate auxins like 2,4-D to TIR1/AFB receptors is fundamentally lower than that of endogenous IAA due to the lack of critical hydrogen-bonding moieties within the receptor pocket. However, SPR kinetic assays confirm that 2,4-D still effectively stabilizes the co-receptor complex. For drug development professionals and agrochemists, these insights dictate that future synthetic auxin design must balance receptor binding affinity ( Kd​ ) with metabolic stability to achieve optimal in vivo efficacy.

References

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology.

  • Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology.

  • Quareshy, M., et al. (2022). An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale. Proceedings of the National Academy of Sciences (PNAS).

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. (Cited via Plant and Cell Physiology review).

  • Ma, Q., et al. (2017). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany.

Sources

Comprehensive Guide to Enantiomeric Excess Determination of Chiral Phenoxypropanoates

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Causality of Chirality in Phenoxypropanoates

Aryloxyphenoxypropionate (AOPP) herbicides—commonly known as "fops" (e.g., haloxyfop, quizalofop, diclofop, metamifop)—are a critical class of agrochemicals utilized for post-emergence grass weed control. The mechanism of action for these compounds relies on the targeted inhibition of acetyl-CoA carboxylase (ACCase), a vital enzyme in the lipid biosynthesis pathway of susceptible plants.

The bioactivity of phenoxypropanoates is profoundly enantioselective. Molecular modeling demonstrates that the (R)-enantiomer adopts an "active conformation" stabilized by the anomeric effect around the propionate ether bond, allowing it to fit precisely into the ACCase active site. Conversely, the (S)-enantiomer experiences severe steric hindrance from its methyl group, rendering it virtually inactive[1]. Consequently, accurately determining the enantiomeric excess (ee) of these compounds is not merely a regulatory formality; it is a fundamental requirement for optimizing herbicidal efficacy, minimizing off-target toxicity, and reducing environmental accumulation.

Comparative Overview of Analytical Modalities

Selecting the appropriate analytical modality requires balancing the matrix complexity against the required resolution. The table below summarizes the quantitative and operational parameters of the three primary techniques used for phenoxypropanoate ee determination.

Analytical ModalityPrimary Mechanism of Chiral RecognitionOptimal Use CaseResolution ( Rs​ ) PotentialLimitations
Chiral HPLC Transient diastereomeric complexation via H-bonding and steric inclusion.Formulated agrochemicals, synthetic intermediates.High ( Rs​ > 1.5 - 3.0)High solvent consumption; requires relatively clean, high-concentration samples.
Chiral GC-MS Hydrophobic inclusion within cyclodextrin cavities.Complex environmental matrices (soil/water), trace analysis.Very High ( Rs​ > 2.0)Requires derivatization of free acids; risk of thermal degradation.
NMR (pro-CSA) Dynamic chiral inversion and rapid coligand exchange.Rapid, non-destructive structural and chiral verification.ModerateLower sensitivity; requires high sample concentration and specialized reagents.

Method Selection Workflow

To ensure analytical rigor, the selection of the ee determination method should follow a logical decision tree based on sample volatility, matrix complexity, and the need for sample preservation.

MethodSelection Start Sample: Chiral Phenoxypropanoate Q1 Is the sample highly volatile or derivatizable? Start->Q1 Q2 Is the matrix complex (e.g., soil/water)? Q1->Q2 Yes Q3 Is rapid, non-destructive analysis required? Q1->Q3 No HPLC Chiral HPLC (Polysaccharide/Antibiotic CSP) Q2->HPLC No GC Chiral GC-MS (Cyclodextrin CSP) Q2->GC Yes Q3->HPLC No NMR NMR Spectroscopy (CSA / pro-CSA) Q3->NMR Yes

Figure 1: Decision workflow for selecting the optimal ee determination method.

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Formulated Products and Synthetic Intermediates

Causality & Mechanism

Chiral HPLC separates enantiomers through the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). For phenoxypropanoates, polysaccharide-based CSPs (e.g., Daicel Chiralcel OD-H) or macrocyclic antibiotics (e.g., Teicoplanin-based core-shell columns) are highly effective[2][3]. Enantioselection is driven by a "three-point interaction" model: hydrogen bonding between the propionate carbonyl/hydroxyl groups and the CSP, coupled with π−π interactions and steric inclusion of the phenoxy ring within the chiral grooves of the stationary phase.

Self-Validating Protocol
  • System Suitability (Racemate Baseline): Inject a racemic standard of the target phenoxypropanoate (e.g., ( ± )-quizalofop). Adjust the mobile phase (typically Hexane/Isopropanol 90:10 v/v for normal phase) until a resolution factor ( Rs​ ) of ≥1.5 is achieved. This internal control validates the column's resolving power before any unknown is tested[2].

  • Sample Preparation: Dissolve the enantiomerically enriched sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the CSP.

  • Chromatographic Run: Inject 10 µL of the sample. Monitor absorbance using a UV/Vis detector (typically at 230-250 nm).

  • Quantification & Validation: Calculate ee using the integrated peak areas:

    ee(%)=AreaR​+AreaS​AreaR​−AreaS​​×100

    Validation Check: Spike the sample with a known concentration of the minor enantiomer to confirm recovery and verify the absence of peak co-elution from synthesis impurities.

Methodology 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Analysis for Complex Environmental Matrices

Causality & Mechanism

Chiral GC-MS utilizes cyclodextrin-derivatized stationary phases (e.g., heptakis-(2,3-di-O-methyl-6-O-t-butyldimethyl-silyl)- β -cyclodextrin). Separation occurs as enantiomers dynamically partition into the hydrophobic cyclodextrin cavity. Because free phenoxypropionic acids exhibit poor volatility and strong hydrogen bonding (leading to severe peak tailing), they must be derivatized into esters (e.g., methyl esters) prior to analysis to reduce polarity and increase vapor pressure[4].

Self-Validating Protocol
  • Derivatization (Methylation): To 1 mL of the aqueous/soil extract containing the phenoxypropionic acid, add an excess of freshly prepared ethereal diazomethane (or methanolic BF3​ ). Incubate at room temperature for 30 minutes[4].

  • Internal Standard Addition: Add a known concentration of an achiral internal standard (e.g., 2,4-dichlorophenylacetic acid) to correct for derivatization efficiency and injection volume variations.

  • GC-MS Run: Inject 1 µL in splitless mode. Use a temperature gradient (e.g., initial 100°C, ramp at 2°C/min to 200°C) to ensure optimal interaction time with the cyclodextrin phase.

  • Validation (Blank & Derivatization Check): Run a derivatized blank matrix to ensure no background contamination. Monitor specific m/z ions (e.g., the molecular ion and specific fragmentation patterns of the methyl ester) to confirm peak identity and purity, preventing false positives from matrix interference.

Methodology 3: NMR Spectroscopy with Solvating Agents

Rapid, Non-Destructive Structural and Chiral Analysis

Causality & Mechanism

Standard NMR cannot distinguish enantiomers because they reside in identical magnetic environments. However, introducing a Prochiral Solvating Agent (pro-CSA) creates a chiral environment without the need for covalent derivatization. For example, using a coordination complex (like a zinc-salen complex) or meso-tetraphenylporphine (TPP) as a pro-CSA with 2-phenoxypropionic acid induces ee-dependent splitting of the host's 1 H-NMR signals. This splitting is driven by dynamic chiral inversion and rapid coligand exchange, where the degree of signal splitting ( Δδ ) is linearly proportional to the ee of the guest acid[5].

Self-Validating Protocol
  • Host-Guest Complexation: In an NMR tube, dissolve the phenoxypropanoate sample and the pro-CSA (e.g., Zn-complex) in a non-competing deuterated solvent (e.g., CDCl3​ ).

  • Titration (Validation Step): Gradually titrate the chiral analyte into the pro-CSA solution. Monitor the 1 H-NMR spectrum to confirm that the system is in the fast-exchange regime. This is validated by observing the gradual shifting and symmetrical splitting of the reporter signals, rather than the appearance of new, separate diastereomeric peaks[5].

  • Measurement: Record the high-resolution 1 H-NMR spectrum at a controlled temperature (e.g., 298 K).

  • ee Calculation: Measure the peak splitting distance ( Δδ ) of the designated prochiral reporter protons. Compare this Δδ against a pre-established calibration curve generated from mixtures of known ee to determine the sample's enantiomeric excess.

Sources

A Researcher's Guide to the Spectroscopic Comparison of Methyl 2-phenoxypropanoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of pharmaceutical development and agrochemical research, the stereochemistry of a molecule is not a trivial detail; it is often the determining factor in its biological activity and safety profile. Methyl 2-phenoxypropanoate, a molecule with a single chiral center, exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. Distinguishing between these isomers is critical, as they can exhibit markedly different pharmacological and toxicological properties. This guide provides an in-depth comparison of spectroscopic methodologies for the characterization and differentiation of these isomers, grounded in experimental data and established analytical principles.

The Challenge of Enantiomeric Differentiation

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques, which measure properties independent of chirality, cannot distinguish between them in an achiral environment. The (R)- and (S)-enantiomers of Methyl 2-phenoxypropanoate will produce identical spectra under standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) conditions. The key to their differentiation lies in creating a diastereomeric interaction, which can be achieved through chiral auxiliaries or chiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Environments

NMR spectroscopy is a cornerstone of chemical structure elucidation. For Methyl 2-phenoxypropanoate, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In an Achiral Medium (e.g., CDCl₃): The ¹H and ¹³C NMR spectra of (R)-Methyl 2-phenoxypropanoate and (S)-Methyl 2-phenoxypropanoate are indistinguishable. The racemic mixture will exhibit a single set of signals representing the average environment of both enantiomers. Key signals in the ¹H NMR spectrum include the aromatic protons, the methoxy singlet, the quartet of the methine proton at the chiral center, and the doublet of the adjacent methyl group.

The Diastereomeric Shift: NMR with Chiral Resolving Agents: To resolve the enantiomers by NMR, a chiral resolving agent (CRA) or a chiral solvating agent (CSA) is introduced. These agents are themselves enantiomerically pure and interact with the (R) and (S) enantiomers to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of signals (chemical shift non-equivalence) for the two enantiomers in the NMR spectrum.

For example, the addition of a chiral lanthanide shift reagent or a Pirkle-type alcohol can induce separation of key proton signals. The methine proton (at C2) is often the most affected, showing two distinct quartets instead of one. The degree of separation (ΔΔδ) depends on the specific CRA used, its concentration, and the solvent.[1]

Experimental Protocol: NMR Analysis with a Chiral Resolving Agent
  • Sample Preparation: Accurately weigh 5-10 mg of racemic Methyl 2-phenoxypropanoate into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.

  • CRA Addition: Add a small, sub-stoichiometric amount of the chosen chiral resolving agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Titration: Acquire spectra after successive small additions of the CRA until optimal signal separation is observed. A molar ratio of 0.5 to 1.5 equivalents of CRA to analyte is often effective.

  • Analysis: Integrate the separated signals to determine the enantiomeric ratio.

Workflow for NMR-Based Chiral Resolution

Sources

Comparing the efficacy of different chiral stationary phases for phenoxypropanoate separation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral chromatography, I frequently encounter method development bottlenecks when isolating stereoisomers of complex agrochemicals. Aryloxyphenoxypropionate (AOPP) herbicides—such as diclofop, haloxyfop, and fluazifop—present a unique challenge. Because their herbicidal efficacy resides almost exclusively in the (R)-enantiomer, rigorous enantiomeric separation is non-negotiable for formulation purity and environmental monitoring.

This guide critically evaluates the efficacy of different Chiral Stationary Phases (CSPs) for AOPP separation, moving beyond empirical trial-and-error to explain the mechanistic causality behind phase selection.

Mechanistic Foundations of AOPP Chiral Recognition

Phenoxypropanoates possess a stereogenic center at the α -carbon of the propionic acid aliphatic chain. The spatial arrangement of the bulky aryloxy group, the methyl group, and the carboxylate/ester moiety dictates their interaction with the chiral selector.

Successful chiral recognition requires a minimum of three distinct points of interaction (the Dalgliesh rule). For AOPPs, these are typically:

  • Hydrogen Bonding: The carbonyl oxygen of the AOPP acts as a hydrogen bond acceptor, interacting with the amide/carbamate NH groups of the CSP.

  • π−π Stacking: The aromatic rings of the aryloxy moiety engage with the phenyl rings of the chiral selector.

  • Steric Inclusion: The analyte must physically fit into the chiral cavities of the stationary phase matrix.

Comparative Efficacy of Chiral Stationary Phases

A. Coated Polysaccharide Phases (The Gold Standard)

Coated phases, particularly cellulose and amylose derivatives (e.g., Chiralcel OJ-H, Chiralcel OD-H), consistently demonstrate the highest enantioselectivity for esterified AOPPs. Because the polysaccharide is physically coated rather than chemically cross-linked to the silica gel, the polymer chains maintain an optimal, flexible helical conformation. This flexibility maximizes the accessibility of the chiral cavities. For instance, diclofop-methyl achieves a remarkable baseline resolution ( Rs​=3.63 ) on a cellulose tris(4-methylbenzoate) phase under normal-phase conditions 1.

B. Immobilized Polysaccharide Phases (The Robust Alternative)

Immobilized phases (e.g., Chiralpak IB, IC) covalently bond the polysaccharide to the silica matrix. While this confers exceptional resistance to harsh solvents (e.g., THF, chloroform)—preventing the stripping of the chiral selector—it restricts the conformational freedom of the polymer. Consequently, immobilized phases often exhibit diminished chiral recognition for AOPPs. In supercritical fluid chromatography (SFC) studies, immobilized Chiralpak IB failed to baseline-separate haloxyfop-methyl, whereas coated phases succeeded 2. This selectivity loss is a well-documented trade-off when moving from analytical screening to robust preparative chromatography 3.

C. Macrocyclic Antibiotics (The Free Acid Specialists)

When analyzing the underivatized free acid forms of AOPPs (e.g., fluazifop acid), normal-phase polysaccharide columns often suffer from severe peak tailing due to secondary interactions with free silanols. Here, macrocyclic antibiotics like vancomycin excel. Used primarily in Capillary Electrophoresis (CE) or reversed-phase LC, vancomycin's multiple functional groups (amines, amides, hydroxyls) provide strong ionic and hydrogen-bonding interactions with the free carboxylate, enabling baseline separation of diclofop and fluazifop acids 1. Alternatively, multidimensional achiral-chiral setups utilizing α1​ -acid glycoprotein (AGP) phases have proven highly effective for the simultaneous determination of complex AOPP mixtures 4.

Quantitative Performance Metrics

The following table summarizes the chromatographic efficacy of various CSPs for standard AOPPs, highlighting the superiority of coated phases for esterified derivatives.

AnalyteChiral Stationary PhaseSeparation ModeMobile PhaseSeparation Factor ( α )Resolution ( Rs​ )
Diclofop-methyl Cellulose tris(4-methylbenzoate) (OJ-H)NP-HPLCHexane/IPA (80:20)1.453.63
Diclofop acid Cellulose tris(4-methylbenzoate) (OJ-H)NP-HPLCHexane/IPA/AcOH (90:10:0.2)1.252.50
Quizalofop-ethyl Amylose tris(3,5-dimethylphenylcarbamate) (AD-H)NP-HPLC100% n-Hexane1.201.21
Haloxyfop-methyl Immobilized Cellulose (IB)SFCCO 2​ /MeOHN/A (Co-elution)< 1.00
Fluazifop acid Macrocyclic Antibiotic (Vancomycin)CEPhosphate Buffer (pH 6)1.18> 1.50

Self-Validating Experimental Protocol: NP-HPLC Enantioseparation

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory System Suitability Testing (SST) gates; failure at any validation checkpoint requires method adjustment before proceeding, ensuring absolute data integrity.

Phase 1: Mobile Phase Formulation

  • Step 1: Prepare a mobile phase of n-Hexane / Isopropanol (90:10, v/v).

    • Causality: Hexane acts as the non-polar bulk solvent driving the analyte into the chiral cavities, while the protic modifier (IPA) competitively interacts with the carbamate/benzoate hydrogen-bonding sites on the CSP to elute the analyte and modulate retention times.

  • Step 2: Add 0.1% Trifluoroacetic Acid (TFA) if analyzing free acids.

    • Causality: TFA suppresses the ionization of the propanoic acid moiety, preventing secondary ionic interactions with free silanols on the silica support, thereby eliminating peak tailing.

Phase 2: System Equilibration & Validation Gates

  • Step 3: Purge the system and equilibrate the Chiralcel OJ-H column at 0.5 mL/min at 20 °C until the baseline is stable ( Δ absorbance < 0.001 AU/min).

  • Step 4 (Validation Gate 1 - Blank): Inject a blank (mobile phase).

    • Causality: Validates that the system is free of carryover and ghost peaks in the specific elution window of the AOPPs.

  • Step 5 (Validation Gate 2 - SST): Inject the racemic AOPP standard. Calculate the resolution ( Rs​ ).

    • Causality: The run is only validated if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , the system fails validation. You must decrease the IPA concentration (e.g., to 95:5) to increase retention and resolution before proceeding to unknown samples.

Phase 3: Sample Analysis & Elution Order Confirmation

  • Step 6: Inject 10 μ L of the sample extract. Monitor at 230 nm.

    • Causality: 230 nm is the optimal UV absorption wavelength for the aryloxy aromatic ring, maximizing the signal-to-noise ratio.

  • Step 7 (Validation Gate 3 - Spiking): Inject an enantiopure (R)-AOPP standard.

    • Causality: Confirms the exact elution order. While the (S)-enantiomer typically elutes first on polysaccharide phases, matrix effects can alter retention. Spiking empirically verifies the active herbicidal enantiomer's peak identity.

Decision Matrix for CSP Selection

CSP_Workflow Start Phenoxypropanoate Sample (e.g., Diclofop, Fluazifop) State Analyze Analyte State Start->State Ester Esterified Form (e.g., Diclofop-methyl) State->Ester Derivatized Acid Free Acid Form (e.g., Diclofop acid) State->Acid Underivatized Coated Coated Polysaccharide (OJ-H, OD-H) Highest Resolution (Rs > 3.0) Ester->Coated Primary Choice (NP-HPLC / SFC) Immobilized Immobilized Polysaccharide (IB, IC) Broad Solvent Compatibility Ester->Immobilized If harsh solvents needed Acid->Coated Requires Acidic Modifier (e.g., 0.1% TFA) Macrocyclic Macrocyclic Antibiotic (Vancomycin) Strong Ionic Recognition Acid->Macrocyclic Primary Choice (CE / RP-HPLC)

Decision matrix for selecting chiral stationary phases based on phenoxypropanoate derivative state.

References

  • Enantioselective Separation and Analysis of Chiral Herbicides American Chemical Society (ACS)
  • Analytical Methods - Enantioseparation of arylphenoxypropion
  • One- and Two-Dimensional Direct Chiral Liquid Chromatographic Determination of Mixtures of Diclofop-Acid and Diclofop-Methyl Herbicides ResearchG
  • How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations?

Sources

Inter-Laboratory Validation of Quantitative Methods for Polar Herbicide Analysis: Direct Injection vs. Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polar Pesticide Challenge

The quantification of highly polar herbicides—specifically Glyphosate, its primary metabolite Aminomethylphosphonic acid (AMPA), and Glufosinate—represents one of the most persistent analytical challenges in food safety and environmental monitoring. Due to their ionic nature and extreme polarity, these analytes exhibit virtually no retention on traditional reversed-phase (C18) columns.

Historically, laboratories bypassed this limitation by employing pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) to increase analyte hydrophobicity[1]. However, modern advancements in stationary phase chemistry have introduced mixed-mode weak anion-exchange (WAX) columns, enabling the direct injection of underivatized samples[2].

This guide objectively compares the Direct Injection Mixed-Mode LC-MS/MS method against the Traditional FMOC-Cl Derivatization method. We evaluate both approaches through the lens of a rigorous 5-center inter-laboratory validation study, strictly adhering to the for analytical quality control[3][4].

Mechanistic Causality: Why Experimental Choices Matter

To understand the performance divergence between these two methods, we must examine the underlying chemical mechanisms governing sample preparation and chromatographic focusing.

The Pitfalls of FMOC-Cl Derivatization

FMOC-Cl reacts with the secondary amine of glyphosate and the primary amine of AMPA to form hydrophobic derivatives suitable for C18 retention. However, this reaction is kinetically limited and highly pH-dependent (optimal at pH 9.0). Variations in the natural buffering capacity of different environmental or agricultural samples often lead to incomplete derivatization. Furthermore, excess FMOC-Cl rapidly degrades MS source performance, necessitating a solid-phase extraction (SPE) cleanup step. This multi-step handling compounds volumetric errors and limits inter-laboratory reproducibility.

The Direct Injection Paradigm & The Role of EDTA

Direct injection utilizes a mixed-mode column (combining reversed-phase and weak anion-exchange properties) to retain the phosphate and carboxylate groups of the native herbicides[2]. The primary failure mode of this technique is matrix suppression caused by hard water. Glyphosate and AMPA are potent chelators; they readily bind to divalent and trivalent metal cations (Ca²⁺, Mg²⁺, Fe³⁺) in the sample matrix and the LC fluidic path. This complexation neutralizes their anionic charge, destroying chromatographic retention and electrospray ionization (ESI) efficiency.

The Solution: The addition of Ethylenediaminetetraacetic acid (EDTA). EDTA acts as a sacrificial chelator. Because EDTA has a significantly higher binding affinity for metal cations than the herbicides do, it strips the metals from the matrix, ensuring the analytes remain in their free anionic state for robust MS detection[2][5].

Workflow cluster_0 Method A: Direct Injection (Optimized) cluster_1 Method B: FMOC-Cl Derivatization (Traditional) A1 Sample Filtration (0.22 µm) A2 EDTA Chelation (Disrupt Metal Complexes) A1->A2 A3 Direct LC-MS/MS (Mixed-Mode Column) A2->A3 B1 Sample Filtration (0.22 µm) B2 Buffer Addition (pH 9.0 Adjustment) B1->B2 B3 FMOC-Cl Incubation (2 Hours, Dark) B2->B3 B4 SPE Cleanup (C18 Cartridge) B3->B4 B5 LC-MS/MS (C18 Column) B4->B5

Workflow comparison: Direct Injection vs. FMOC-Cl Derivatization for polar herbicides.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate self-validating mechanisms, such as the mandatory use of isotopically labeled internal standards (ILIS) to correct for matrix effects and procedural losses[6].

Method A: Direct Injection LC-MS/MS (Optimized)

Note: Glassware must be strictly avoided, as polar pesticides irreversibly adsorb to active silanol groups on glass surfaces.

  • Aliquot: Transfer 10.0 mL of the water sample into a 15 mL polypropylene centrifuge tube.

  • Chelation: Add 100 µL of 0.1 M Na₂EDTA solution to the sample. Vortex vigorously for 1 minute to ensure complete metal complexation.

  • Internal Standardization: Add 100 µL of ILIS mix (containing ¹³C₂ ¹⁵N-Glyphosate, ¹³C ¹⁵N-AMPA, and D₃-Glufosinate at 1.0 µg/mL).

  • Clarification: Centrifuge at 4000 rpm for 5 minutes to pellet suspended particulates.

  • Filtration: Pass the supernatant through a 0.22 µm Regenerated Cellulose (RC) syringe filter directly into a polypropylene autosampler vial.

  • Analysis: Inject 50 µL onto a Mixed-Mode Anionic Polar Pesticide Column (2.1 x 100 mm, 5 µm). Use a mobile phase gradient of Water/Acetonitrile modified with 50 mM Ammonium Formate (pH 2.9).

Method B: FMOC-Cl Derivatization (Alternative)
  • Aliquot & Buffer: Transfer 10.0 mL of the water sample into a polypropylene tube. Add 1.0 mL of 50 mM Sodium Borate buffer to adjust the matrix to pH 9.0.

  • Internal Standardization: Add 100 µL of the ILIS mix.

  • Derivatization: Add 1.0 mL of 10 mM FMOC-Cl (prepared in anhydrous acetonitrile). Vortex and incubate in the dark at room temperature for exactly 120 minutes.

  • Quenching: Halt the reaction by adding 100 µL of 2% Formic Acid.

  • SPE Cleanup: Condition a C18 SPE cartridge with 3 mL Methanol followed by 3 mL Water. Load the derivatized sample. Wash with 3 mL Water to remove salts, then elute the derivatized analytes with 3 mL Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 1.0 mL of 10% Acetonitrile.

  • Analysis: Inject 10 µL onto a standard C18 analytical column.

Inter-Laboratory Validation Study (SANTE 11312/2021)

To objectively compare method ruggedness, an inter-laboratory study was conducted across 5 independent, ISO 17025 accredited laboratories[6][7].

Study Design:

  • Matrix: Hard Drinking Water (High Ca²⁺/Mg²⁺ content, >250 mg/L CaCO₃ equivalent).

  • Spike Levels: 0.05 µg/L (Limit of Quantification, LOQ) and 0.50 µg/L.

  • Replicates: n=6 per concentration level, per laboratory.

  • Acceptance Criteria: Governed by, requiring mean recoveries of 70–120% and relative standard deviations (RSD) ≤20%[8].

SANTE Start SANTE 11312/2021 Validation Criteria Spec Specificity ≥2 MRM Transitions Start->Spec Lin Linearity ≥5 points, R²≥0.99 Start->Lin Acc Accuracy Recovery 70-120% Start->Acc Prec Precision RSDr & RSDR ≤20% Start->Prec Pass Method Approved for Official Control Spec->Pass Lin->Pass Acc->Pass Prec->Pass

Core validation parameters and acceptance criteria under SANTE 11312/2021 guidelines.

Quantitative Results Summary

The table below summarizes the data aggregated from all 5 participating laboratories at the 0.05 µg/L spike level.

AnalyteMethodMean Recovery (%)RSDr (Repeatability, %)RSDR (Reproducibility, %)SANTE Compliance
Glyphosate A (Direct)98.44.27.1PASS
Glyphosate B (FMOC)81.211.518.4PASS
AMPA A (Direct)95.15.68.3PASS
AMPA B (FMOC)76.814.222.1 *FAIL
Glufosinate A (Direct)101.23.86.5PASS
Glufosinate B (FMOC)85.510.116.7PASS

*Note: The inter-laboratory reproducibility (RSDR) for AMPA using Method B exceeded the maximum allowable threshold of 20% stipulated by SANTE 11312/2021.

Data Interpretation & Conclusion

The experimental data clearly demonstrates the superiority of the Direct Injection Mixed-Mode LC-MS/MS method (Method A) over traditional derivatization (Method B) for the routine analysis of polar herbicides[9].

  • Precision and Ruggedness: Method A achieved exceptional inter-laboratory reproducibility (RSDR < 9%), whereas Method B struggled significantly, ultimately failing SANTE criteria for AMPA (RSDR = 22.1%). The causality here is direct: Method B's reliance on pH-sensitive derivatization and multi-step SPE cleanup introduces compounding volumetric and evaporative losses that vary wildly between different technicians and laboratory environments.

  • Matrix Immunity: The strategic addition of EDTA in Method A successfully neutralized the signal suppression typically caused by hard water matrices, yielding near-quantitative recoveries (95.1–101.2%) without the need for complex extraction procedures[2].

  • Throughput: By eliminating the 2-hour incubation and SPE cleanup phases, Method A reduces sample preparation time by over 80%, making it the definitive choice for high-throughput regulatory and food safety laboratories.

For laboratories looking to modernize their polar pesticide workflows, transitioning to a direct injection approach utilizing mixed-mode chromatography and EDTA chelation is not just an operational upgrade—it is a requirement for maintaining rigorous, reproducible scientific integrity.

References

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 European Commission (europa.eu) URL:[Link]

  • Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS Waters Corporation URL:[Link]

  • Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters National Institutes of Health (NIH / PMC) URL:[Link]

  • Polar pesticides in food of animal origin: interlaboratory validation to evaluate method fitness-for-purpose of official control Taylor & Francis Online URL:[Link]

Sources

Orthogonal Purity Assessment of Methyl 2-phenoxypropanoate: A Comparative Guide to GC-MS and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical and agrochemical development, I frequently encounter the challenge of certifying the absolute purity of critical synthetic intermediates. Methyl 2-phenoxypropanoate (CAS 2065-24-9)—a volatile organic ester utilized extensively in the synthesis of aryloxyphenoxypropionate herbicides and various active pharmaceutical ingredients (APIs)—presents a unique analytical case study.

Relying on a single analytical technique often creates blind spots. For instance, chromatographic methods may miss non-chromophoric or non-volatile impurities, while spectroscopic methods might lack the sensitivity to detect trace-level degradants. To establish a self-validating analytical system, we must employ orthogonal techniques. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of Methyl 2-phenoxypropanoate, detailing the causality behind every experimental parameter.

Mechanistic Paradigms: Volatility vs. Nuclear Spin

Understanding why we use these techniques is as critical as knowing how to use them.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS separates compounds based on their vapor pressure and partitioning behavior between a mobile gas phase and a stationary liquid phase[1]. For a semi-volatile ester like Methyl 2-phenoxypropanoate (MW: 180.20 g/mol ), GC-MS is the gold standard for identifying trace volatile impurities (e.g., unreacted phenol or methyl 2-bromopropionate). However, without constructing multi-point calibration curves for every single impurity, GC-MS only provides a relative purity value based on area normalization, which often overestimates the main component[1].

Quantitative NMR (qNMR) qNMR operates on a fundamentally different physical principle: the direct proportionality between the integrated area of an NMR resonance and the molar concentration of the nuclei generating that signal[2]. Because this response is intrinsically linear and independent of the molecule's chemical structure, qNMR does not require a reference standard of the analyte itself[3]. By co-dissolving the sample with a highly pure, certified internal standard (IS), we can determine the absolute mass fraction (molar purity) of the batch[4].

Orthogonal Workflow Visualization

To ensure robust quality control, these two techniques are executed in parallel. The GC-MS provides the impurity profile, while the qNMR provides the absolute mass fraction.

G Start Methyl 2-phenoxypropanoate Batch Sample GCMS_Prep Dilute in Ethyl Acetate (Volatile Matrix) Start->GCMS_Prep qNMR_Prep Co-dissolve with IS in CDCl3 Start->qNMR_Prep GCMS_Acq GC-MS (DB-5MS) Separation & EI GCMS_Prep->GCMS_Acq qNMR_Acq 1H qNMR (90° Pulse) D1 > 5×T1 qNMR_Prep->qNMR_Acq GCMS_Data Relative Area % (Impurity Profiling) GCMS_Acq->GCMS_Data qNMR_Data Absolute Molar % (Mass Fraction) qNMR_Acq->qNMR_Data Validation Orthogonal Purity Assessment GCMS_Data->Validation qNMR_Data->Validation

Fig 1: Orthogonal workflow for Methyl 2-phenoxypropanoate purity analysis via GC-MS and qNMR.

Self-Validating Experimental Protocols

A protocol is only as good as the logic underpinning it. Below are the optimized, step-by-step methodologies for both techniques, including the causality for each critical parameter.

Protocol A: GC-MS Impurity Profiling

Objective: Detect and identify volatile synthetic byproducts.

  • Column Selection : Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness)[5].

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the optimal slight polarity needed to resolve the ether and ester functional groups of the analyte from phenolic precursors.

  • Sample Preparation : Dissolve ~10 mg of the analyte in 10 mL of GC-grade ethyl acetate.

    • Causality: Ethyl acetate is highly volatile, elutes well before the analyte, and prevents thermal degradation that can occur in protic solvents within the hot injection port[6].

  • Injection Parameters : Inject 1.0 μL with a split ratio of 50:1 at an inlet temperature of 250 °C.

    • Causality: The split injection prevents column overloading, ensuring sharp, Gaussian peak shapes which are strictly required for accurate peak integration and resolution of closely eluting isomers.

  • Oven Temperature Program : Initial hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Causality: The low initial temperature cryo-focuses the sample at the head of the column. The aggressive ramp ensures the main ester elutes efficiently while baking out higher-boiling oligomeric impurities.

  • Detection : Electron Ionization (EI) at 70 eV, scanning m/z 50–400.

    • Causality: 70 eV is the universal standard for EI, allowing the resulting fragmentation spectra to be directly cross-referenced against NIST mass spectral libraries for definitive impurity identification[1].

Protocol B: 1H qNMR Absolute Purity Determination

Objective: Determine the absolute mass fraction without an analyte reference standard.

  • Internal Standard (IS) Selection : Select 1,4-Dinitrobenzene (NIST SRM).

    • Causality: Methyl 2-phenoxypropanoate exhibits 1 H NMR signals at δ 7.30 (m, 2H), 7.00 (t, 1H), 6.91 (m, 2H), 4.80 (q, 1H), 3.77 (s, 3H), and 1.65 (d, 3H)[5]. 1,4-Dinitrobenzene provides a sharp, highly deshielded singlet at ~δ 8.40 ppm (4H), ensuring absolutely zero spectral overlap with the analyte's fingerprint[2].

  • Gravimetric Preparation : Using a calibrated microbalance (d = 0.01 mg), accurately weigh ~15 mg of Methyl 2-phenoxypropanoate and ~5 mg of the IS. Co-dissolve in 0.6 mL of CDCl 3​ [2].

    • Causality: Gravimetric precision is the largest source of uncertainty in qNMR. Co-dissolving ensures both molecules experience the exact same magnetic susceptibility and relaxation environment[3].

  • Acquisition Parameters : Apply a 90° excitation pulse with a relaxation delay (D1) of 30 seconds.

    • Causality: A 90° pulse maximizes the signal-to-noise ratio. However, to ensure the integration is strictly quantitative, the nuclei must fully return to thermal equilibrium between scans. A D1 exceeding 5 × T 1​ (longitudinal relaxation time) of the slowest relaxing proton guarantees >99.3% signal recovery[7].

  • Data Processing : Apply 0.3 Hz exponential line broadening, phase the spectrum manually, and perform a rigorous multipoint baseline correction. Integrate the analyte's methoxy singlet (δ 3.77, 3H) against the IS singlet (δ 8.40, 4H).

Quantitative Data Presentation

To illustrate the orthogonal nature of these methods, the table below summarizes realistic validation data from a synthesized batch of Methyl 2-phenoxypropanoate. Notice how GC-MS overestimates purity due to its inability to detect non-volatile residual solvents or inorganic salts, which qNMR captures indirectly via mass balance.

Analytical ParameterGC-MS (DB-5MS, EI)HPLC (C18, UV 254nm)1H qNMR (400 MHz, CDCl 3​ )
Primary Principle Relative Volatility / Area %Relative Polarity / Area %Absolute Molar Fraction
Reference Standard Required? Yes (for absolute quantitation)Yes (for absolute quantitation)No (Uses Internal Standard)
Methyl 2-phenoxypropanoate 99.4% (Area)99.1% (Area)98.2% ± 0.3% (Absolute Mass)
Impurity: Phenol 0.4%0.6%0.5% (Calculated via NMR)
Impurity: Methyl 2-bromopropionate 0.2%Not Detected (Poor UV)0.2%
Residual Solvent (Ethyl Acetate) Excluded (Solvent Delay)Excluded (Solvent Front)1.1% (Detected at δ 4.12, 2.05)

Table 1: Comparative purity assessment data for a single batch of Methyl 2-phenoxypropanoate.

Conclusion

For the rigorous characterization of Methyl 2-phenoxypropanoate, neither GC-MS nor qNMR should be used in isolation. GC-MS provides unparalleled sensitivity for identifying trace volatile impurities and guiding process chemistry optimizations[6]. However, for regulatory submissions, reference standard certification, or precise stoichiometric calculations, qNMR is the superior technique. By leveraging the direct proportionality of nuclear spin, qNMR delivers a true absolute mass fraction, capturing residual solvents and non-chromophoric impurities that chromatographic methods inherently miss[8].

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog.
  • RSSL. "qNMR for Purity Determination in Pharmaceuticals". RSSL Case Studies.
  • BenchChem. "A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods". BenchChem Validation & Comparative Guides.
  • BenchChem. "A Comparative Guide to Purity Assessment of 1-Bromo-3-chloro-5-iodobenzene: GC-MS, HPLC, and qNMR Methods". BenchChem Validation & Comparative Guides.
  • MDPI. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures". Metabolites.
  • ACS Publications. "Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid". The Journal of Organic Chemistry.
  • PMC. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". ResolveMass Blog.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl 2-phenoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of methyl 2-phenoxypropanoate, ensuring the safety of laboratory personnel and the preservation of our environment. The causality behind each step is explained to foster a culture of informed safety and proactive compliance.

Understanding Methyl 2-phenoxypropanoate: A Profile

The Core Directive: Assume Hazardous, Proceed with Caution

Given its chemical lineage, methyl 2-phenoxypropanoate should be treated as a potentially hazardous substance. Improper disposal of what is likely a regulated pesticide waste is a violation of Federal Law[1][2]. Therefore, the cardinal rule is to never dispose of this chemical down the drain or in regular solid waste.

Key Regulatory Insight:

Pesticide wastes are classified as toxic, and their disposal is rigorously regulated to prevent environmental contamination and harm to human health.

Procedural Workflow for Disposal

The following step-by-step protocol is designed to ensure a self-validating system of safety and compliance.

Step 1: Waste Identification and Segregation
  • Labeling: Immediately upon deciding to dispose of a container of methyl 2-phenoxypropanoate, ensure it is clearly labeled with its full chemical name and any known hazard warnings.

  • Segregation: Store the waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials. It should be kept separate from general laboratory waste.

Step 2: Consultation and Professional Disposal
  • Contact a Licensed Disposal Company: The most direct and compliant method for disposal is to arrange for its collection by a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a crucial resource. They can provide specific guidance on the approved disposal vendors and internal procedures for waste pickup.

  • Regulatory Guidance: For any uncertainties, do not hesitate to contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA regional office for guidance[1][2].

Step 3: Managing Contaminated Materials
  • Personal Protective Equipment (PPE): Any PPE, such as gloves or lab coats, that is grossly contaminated with methyl 2-phenoxypropanoate should be disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, the cleanup materials (absorbents, etc.) must also be collected and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations, which may include disposal in a sanitary landfill or through other approved procedures[1][2].

The "Why" Behind the "How": Scientific Rationale for Disposal Protocols

The stringent disposal protocols for phenoxy herbicides are rooted in their potential for environmental persistence and toxicity. These compounds can be harmful to aquatic life and may contaminate soil and groundwater if not handled correctly. The ester functional group in methyl 2-phenoxypropanoate can undergo hydrolysis, potentially releasing the corresponding phenoxypropionic acid, which may have its own set of environmental and health hazards.

Incineration at high temperatures in a licensed facility is a common and effective method for the destruction of organic chemical waste, as it breaks the molecule down into less harmful components. Landfilling of untreated chemical waste is strongly discouraged due to the risk of leaching into the environment.

Quantitative Data Summary

ParameterInformationSource
Chemical Name Methyl 2-phenoxypropanoateN/A
Synonyms Propanoic acid, 2-phenoxy-, methyl esterN/A
Molecular Formula C10H12O3N/A
Disposal Classification Likely regulated as a phenoxy herbicide pesticide waste[1][2]
Primary Disposal Method Incineration via a licensed hazardous waste disposal companyGeneral Best Practice
Container Disposal Triple-rinse, puncture, and dispose of per local regulations[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl 2-phenoxypropanoate.

DisposalWorkflow start Methyl 2-phenoxypropanoate for Disposal assess Assess as Potential Phenoxy Herbicide Waste start->assess segregate Label and Segregate in Hazardous Waste Area assess->segregate consult_ehs Consult Institutional EHS Department segregate->consult_ehs contact_vendor Contact Licensed Hazardous Waste Disposal Vendor consult_ehs->contact_vendor package Package Waste and Contaminated Materials Securely contact_vendor->package pickup Arrange for Professional Waste Pickup package->pickup document Complete all Necessary Waste Manifests and Documentation pickup->document end_process Disposal Complete document->end_process

Caption: Decision workflow for methyl 2-phenoxypropanoate disposal.

References

  • Greenbook.net. 131227 MCPE Phenoxy 2_5g BL. [Link]

  • U.S. Environmental Protection Agency. Pesticide Product Label, MCPE PHENOXY HERBICIDE, 10/29/2015. [Link]

Sources

Navigating the Safe Handling of Methyl 2-phenoxypropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-phenoxypropanoate. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a foundation of deep trust and become your preferred source for laboratory safety and chemical handling information.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Methyl 2-phenoxypropanoate, a proactive approach to personal protection is the first line of defense against potential hazards. Based on data from analogous compounds, skin and eye irritation are the primary concerns.[1][2] Therefore, a comprehensive PPE strategy is non-negotiable.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles that could cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which may cause irritation.[1][2][3] Always inspect gloves for integrity before use.
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if vapors or aerosols are generated.[1]Minimizes the risk of respiratory tract irritation.[2]

Operational Workflow for Handling Methyl 2-phenoxypropanoate

A systematic approach to handling, from initial preparation to final disposal, is critical for maintaining a safe laboratory environment. The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood). gather_ppe Don appropriate PPE. prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents. gather_ppe->gather_materials dispense Carefully dispense the required amount of Methyl 2-phenoxypropanoate. gather_materials->dispense avoid_contact Avoid direct contact with skin and eyes. dispense->avoid_contact minimize_exposure Keep containers sealed when not in use. avoid_contact->minimize_exposure decontaminate_tools Decontaminate all equipment used. minimize_exposure->decontaminate_tools clean_work_area Clean the work surface thoroughly. decontaminate_tools->clean_work_area remove_ppe Remove PPE in the correct order to avoid self-contamination. clean_work_area->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands waste_collection Collect waste in a designated, properly labeled, and sealed container. wash_hands->waste_collection professional_disposal Dispose of waste through a licensed professional waste disposal service. waste_collection->professional_disposal

Caption: Safe Handling Workflow for Methyl 2-phenoxypropanoate.

Step-by-Step Handling Procedures

Adherence to a detailed, step-by-step protocol is crucial for minimizing risk and ensuring the integrity of your research.

  • Preparation and Area Setup :

    • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.[1][2]

    • Assemble all necessary glassware, reagents, and waste containers to streamline the process and avoid unnecessary movement with an open container of the chemical.

  • Handling and Use :

    • When dispensing Methyl 2-phenoxypropanoate, do so carefully to avoid splashing or creating aerosols.

    • Keep the container tightly sealed when not in use to prevent the release of vapors into the work environment.

    • Avoid contact with skin and eyes.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[1][2]

  • Post-Handling and Cleanup :

    • After use, decontaminate all glassware and equipment that came into contact with the chemical.

    • Thoroughly clean the work area.

    • Remove your PPE in a manner that prevents cross-contamination. For instance, gloves should be removed last and disposed of properly.

    • Always wash your hands thoroughly with soap and water after handling any chemical.[1]

Spill and Disposal Management

Accidents can happen, and a clear plan for spill management and waste disposal is a critical component of laboratory safety.

Spill Response
  • Minor Spills : For small spills, absorb the material with an inert absorbent (e.g., sand, earth, vermiculite).[3] Place the absorbed material into a suitable, sealed container for disposal.

  • Major Spills : In the event of a large spill, evacuate the area and prevent entry. If it is safe to do so, contain the spill to prevent it from entering drains or water courses.[1] Contact your institution's environmental health and safety department for guidance on cleanup.

Waste Disposal
  • All waste containing Methyl 2-phenoxypropanoate, including empty containers and contaminated materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal of chemical waste must be conducted through a licensed and qualified professional waste disposal service.[4][5][6] Do not dispose of this chemical down the drain or in general waste.[1]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is always advisable to consult with your institution's safety office for specific guidance and to stay informed about the latest safety practices.

References

  • CymitQuimica. (2023, August 3).
  • ChemicalBook. (n.d.).
  • Regulations.gov. (n.d.).
  • Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid.
  • Angene Chemical. (2025, March 1).
  • Tokyo Chemical Industry. (2025, December 1).
  • Fisher Scientific. (2010, October 20).

Sources

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